Dimethylammonium dimethylcarbamate
Description
Structure
2D Structure
Properties
IUPAC Name |
dimethylcarbamic acid;N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2.C2H7N/c1-4(2)3(5)6;1-3-2/h1-2H3,(H,5,6);3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYXHCMRGZVYMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC.CN(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073974 | |
| Record name | Dimethylammonium dimethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4137-10-4 | |
| Record name | Dimethylammonium dimethylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4137-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, dimethyl-, compd. with dimethylamine (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004137104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylammonium dimethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Dimethylammonium Dimethylcarbamate from Dimethylamine and Carbon Dioxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of dimethylammonium dimethylcarbamate (B8479999) (DIMCARB), a versatile ionic liquid, from the direct reaction of dimethylamine (B145610) and carbon dioxide. This document details the underlying chemical principles, optimized experimental protocols for both laboratory and industrial scales, and methods for purification and characterization.
Introduction
Dimethylammonium dimethylcarbamate, often abbreviated as DIMCARB, is an ionic liquid formed from the simple acid-base reaction between two molecules of dimethylamine and one molecule of carbon dioxide.[1] Its utility spans various applications, including its use as a transient solvent, a source of dimethylamine in chemical reactions, and in CO2 capture technologies. The synthesis is notable for its atom economy and the reversible nature of the reaction, which allows for the facile recovery of the starting materials.[2] This guide aims to provide researchers and chemical development professionals with the detailed technical information necessary to synthesize, purify, and characterize this compound effectively.
Reaction Mechanism and Thermodynamics
The formation of this compound is an exothermic reaction that proceeds readily upon mixing dimethylamine and carbon dioxide.[3] The reaction involves the nucleophilic attack of the nitrogen atom of dimethylamine on the electrophilic carbon atom of CO2 to form a carbamate (B1207046) anion. This anion is then stabilized by a dimethylammonium cation, which is formed from a second molecule of dimethylamine acting as a base.
Reaction Pathway
Caption: The reaction proceeds via nucleophilic attack of dimethylamine on carbon dioxide, followed by proton transfer to form the ionic product.
The reaction is in equilibrium, and the position of the equilibrium is dependent on temperature and pressure. Lower temperatures favor the formation of the salt, while higher temperatures can lead to the dissociation of DIMCARB back into its gaseous precursors.[2]
Synthesis Protocols
The synthesis of this compound can be achieved through various methods, from simple laboratory-scale preparations to more controlled industrial processes.
Laboratory-Scale Synthesis
A straightforward method for preparing DIMCARB in a laboratory setting involves the direct reaction of a solution of dimethylamine with solid carbon dioxide (dry ice).[4]
Experimental Protocol:
-
Preparation: In a well-ventilated fume hood, dissolve a known quantity of dimethylamine in a suitable aprotic, non-polar organic solvent (e.g., diethyl ether or hexane) in a pre-weighed flask equipped with a magnetic stirrer. The flask should be cooled in an ice bath.
-
Reaction: Slowly add small pieces of dry ice to the stirred dimethylamine solution. An exothermic reaction will occur, leading to the formation of a white precipitate or a viscous oil. Continue adding dry ice until the reaction ceases.
-
Isolation: Once the reaction is complete, allow the excess dry ice to sublime. The product can be isolated by decanting the solvent.
-
Purification: The resulting this compound can be purified by washing with a cold, non-polar solvent to remove any unreacted dimethylamine and other impurities. For higher purity, recrystallization can be performed.
Synthesis Workflow
Caption: A step-by-step workflow for the laboratory-scale synthesis of DIMCARB.
Industrial-Scale Synthesis
On an industrial scale, the synthesis is typically carried out in a continuous process that allows for better control of the reaction conditions and efficient separation of the product.
Process Description:
An industrial process for the production of this compound involves maintaining pressurized sources of liquid dimethylamine and liquid carbon dioxide.[3] The reactants are separately expanded and brought into a reaction zone maintained at a temperature of approximately 120-130°F (49-54°C).[3] The exothermic heat of the reaction is managed through heat exchangers. The liquid product, this compound, is continuously withdrawn, while any unreacted gaseous dimethylamine and carbon dioxide can be separated and recycled.[3] This process is reported to proceed quantitatively.[3]
Quantitative Data
The yield of this compound is highly dependent on the reaction conditions. While the reaction is often described as quantitative, particularly in industrial settings, precise yields can be influenced by factors such as temperature, pressure, and the choice of solvent in laboratory preparations.
| Parameter | Condition | Yield/Conversion | Reference |
| Temperature | 120-130°F (49-54°C) | Quantitative | [3] |
| Solvent | Aprotic, non-polar | High (qualitative) | [4] |
| Reactant Ratio | 2:1 (Dimethylamine:CO2) | Stoichiometric | [5] |
Purification
Purification of this compound is crucial to remove unreacted starting materials and any byproducts.
Industrial-Scale Purification
In a continuous industrial process, purification is often achieved by stripping the liquid product to remove any dissolved, unreacted carbon dioxide and dimethylamine, which can then be recycled back into the reactor.[3]
Laboratory-Scale Purification
For laboratory-scale batches, recrystallization is an effective method for obtaining high-purity this compound.
Recrystallization Protocol:
-
Solvent Selection: Choose a solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at lower temperatures. A mixture of a polar and a non-polar solvent may be effective.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.
Purification Workflow
References
- 1. FTIR spectroscopic characterization reveals short-term macromolecular responses to photobiomodulation in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. US2927128A - Production of dimethylammonium dimethyl carbamate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Dimethylammonium-dimethylcarbamate, ratio carbon dioxide/dimethylamine 2:1 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Dimethylammonium Dimethylcarbamate: A Comprehensive Technical Guide
CAS Number: 4137-10-4
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylammonium dimethylcarbamate (B8479999) (DIMCARB) is a versatile organic compound with the CAS number 4137-10-4.[1] It is the salt formed from the reaction of dimethylamine (B145610) and carbon dioxide.[2] While primarily utilized as a reagent and a solvent in various chemical syntheses, its properties as a distillable ionic liquid have garnered significant interest. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and key applications, with a focus on methodologies and data relevant to laboratory and industrial research.
It is important to note that extensive searches of scientific literature and databases have not revealed any significant direct biological activity or therapeutic applications for dimethylammonium dimethylcarbamate itself. Its relevance to drug development professionals lies in its utility as a reagent in the synthesis of pharmaceutically relevant molecules.
Chemical and Physical Properties
This compound is a clear, colorless to light yellow liquid at room temperature.[3] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C5H14N2O2 | [2][4] |
| Molecular Weight | 134.18 g/mol | [1][2] |
| Appearance | Clear colorless to light yellow liquid | [3] |
| Boiling Point | 60-61 °C | |
| Density | 1.05 g/mL at 25 °C | |
| Refractive Index | n20/D 1.454 | |
| Solubility | Soluble in water | [5] |
Synthesis
The most common and straightforward synthesis of this compound involves the direct reaction of dimethylamine with carbon dioxide, typically in the form of dry ice.[6] This exothermic reaction is generally performed in an organic solvent.
General Experimental Protocol for Synthesis
Materials:
-
Dimethylamine solution (e.g., in THF or other aprotic, non-polar solvent)
-
Dry ice (solid carbon dioxide)
-
Anhydrous, aprotic, non-polar solvent (e.g., diethyl ether, hexane)
-
Reaction flask equipped with a magnetic stirrer and a drying tube
Procedure:
-
A solution of dimethylamine in an anhydrous, aprotic, non-polar solvent is prepared in a reaction flask and cooled in an ice bath.
-
Small pieces of dry ice are slowly added to the stirred dimethylamine solution. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature.
-
The reaction mixture is stirred until the dry ice has completely reacted.
-
The resulting solution is typically used directly or the solvent can be removed under reduced pressure to yield the liquid product.
A patented industrial-scale process describes the reaction of gaseous dimethylamine and carbon dioxide at elevated temperatures (around 120-130°F) to facilitate the separation of the liquid product from unreacted gaseous starting materials.[7]
Spectroscopic Data
-
FT-IR: An FT-IR spectrum is available on ChemicalBook, which can be used for identification.[2] The spectrum would be expected to show characteristic peaks for N-H, C-H, C=O (carbamate), and C-N bonds.
-
NMR: 1H and 13C NMR data for the constituent ions, dimethylammonium and dimethylcarbamate, can be found in databases such as the Human Metabolome Database.[8] The 1H NMR spectrum of dimethylamine shows two distinct proton environments.[8]
Applications in Chemical Synthesis
This compound serves as a versatile reagent and solvent in several synthetic applications.
Extraction of Tannins from Plant Materials
DIMCARB has been effectively used as a distillable ionic liquid for the room temperature extraction of hydrolysable tannins from plant sources like Acacia Catechu and Terminalia Chebula. This method has shown significantly higher extraction efficiencies (around 85%) compared to traditional water-based methods.[9]
Experimental Workflow for Tannin Extraction:
A detailed protocol for tannin extraction can be adapted from methodologies for solid-liquid extraction with ionic liquids.[5][10] The general steps involve mixing the plant material with DIMCARB, followed by separation of the liquid and solid phases, and subsequent recovery of the tannins from the ionic liquid. A key advantage is the ability to recover and reuse the DIMCARB by distillation.[11]
Synthesis of Calixarene-Based Ketocyanine Fluorophores
DIMCARB is employed as a reusable reaction medium for the condensation of formyl calix[7]arenes with arylmethylene(hetarylmethylene)cyclopentanones to produce cup-shaped calix[7]arenes bearing ketocyanine fluorophore fragments.[12] These compounds exhibit strong positive solvatofluorochromism.
General Experimental Protocol for Calixarene Synthesis: A mixture of the formyl calix[7]arene and the appropriate cyclopentanone (B42830) derivative is heated in this compound. The product is then isolated through standard purification techniques. The use of DIMCARB can facilitate the reaction and product isolation.
Electrodeposition of Silver
This compound has been mentioned in the context of electrodeposition of silver. While detailed protocols using DIMCARB specifically are scarce, related cyanide-free silver electroplating baths often use complexing agents to achieve smooth and compact silver deposits.[13][14][15]
Synthesis of N,N-Dimethyl Amides
DIMCARB can serve as a source of dimethylamine for the synthesis of N,N-dimethyl amides from carboxylic acids. This application is particularly useful when the direct use of gaseous dimethylamine is not feasible. The reaction typically involves heating the carboxylic acid with DIMCARB, often with a coupling agent like DCC (dicyclohexylcarbodiimide).[16]
Safety Information
This compound is a flammable liquid and vapor. It is harmful if swallowed or inhaled and causes skin irritation and eye damage.[3] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Table 2: Hazard Statements and Precautionary Codes
| Hazard Statement | Description |
| H226 | Flammable liquid and vapor |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Conclusion
This compound is a valuable synthetic reagent and solvent with demonstrated applications in areas such as natural product extraction and the synthesis of complex organic molecules. Its characterization as a distillable ionic liquid offers advantages in terms of recyclability and green chemistry principles. For researchers and professionals in drug development, its primary utility lies in its role as a dimethylaminating agent and a non-aqueous reaction medium for the synthesis of pharmaceutical intermediates and other target molecules. Currently, there is no evidence to suggest that this compound possesses inherent biological activity or direct therapeutic applications. Future research may explore its potential in other areas of synthetic chemistry and materials science.
References
- 1. scbt.com [scbt.com]
- 2. This compound(DIMCARB) | 4137-10-4 [chemicalbook.com]
- 3. Dimethylammonium-dimethylcarbamate, ratio carbon dioxide/dimethylamine 2:1 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound(DIMCARB) | 4137-10-4 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US2927128A - Production of dimethylammonium dimethyl carbamate - Google Patents [patents.google.com]
- 8. 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylmethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. researchgate.net [researchgate.net]
- 10. Technological Application of Tannin-Based Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Complexing agent study for environmentally friendly silver electrodeposition(ii): electrochemical behavior of silver complex - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. eng.utsunomiya-u.ac.jp [eng.utsunomiya-u.ac.jp]
- 15. scienceopen.com [scienceopen.com]
- 16. youtube.com [youtube.com]
Dimethylammonium Dimethylcarbamate: A Technical Guide to a Distillable Ionic Liquid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylammonium dimethylcarbamate (B8479999) (DIMCARB) is a protic ionic liquid that has garnered interest for its unique property of being distillable. Composed of dimethylamine (B145610) and carbon dioxide, it exists in a dynamic equilibrium that allows for its decomposition into gaseous precursors, distillation, and subsequent reformation. This characteristic, combined with its utility as a polar aprotic solvent, makes it a subject of investigation for various applications in chemical synthesis and separations. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of DIMCARB, with a focus on its relevance to the scientific and drug development communities.
Physicochemical Properties
DIMCARB is a clear, colorless to light yellow liquid at room temperature.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C5H14N2O2 | [3][4] |
| Molecular Weight | 134.18 g/mol | [3][4] |
| Boiling Point | 60-61 °C (decomposes) | [3][4] |
| Density | 1.05 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.454 | [3] |
| CAS Number | 4137-10-4 |
Synthesis and Distillation
The synthesis of dimethylammonium dimethylcarbamate is a reversible reaction between two molecules of dimethylamine and one molecule of carbon dioxide.[5][6]
Synthesis of this compound
A straightforward method for the laboratory-scale synthesis of DIMCARB involves the direct reaction of dimethylamine with carbon dioxide.
Experimental Protocol:
-
Reaction Setup: A two or three-necked round-bottom flask equipped with a gas inlet tube, a magnetic stirrer, and a drying tube is used. The flask should be cooled in an ice bath.
-
Reactant Introduction: A solution of dimethylamine in an aprotic, non-polar solvent (e.g., hexane (B92381) or toluene) is placed in the flask.
-
Reaction: Gaseous carbon dioxide is bubbled through the stirred dimethylamine solution. Alternatively, solid carbon dioxide (dry ice) can be added portion-wise to the solution.[7]
-
Completion and Isolation: The reaction is exothermic. The addition of carbon dioxide is continued until the absorption ceases. The resulting liquid, this compound, can be isolated after the evaporation of the solvent under reduced pressure.
Distillation of this compound
The "distillability" of DIMCARB is a key feature, stemming from its thermal decomposition into volatile components.[6] Upon heating to its boiling point of 60-61 °C, DIMCARB reverts to gaseous dimethylamine and carbon dioxide. These gases can be transferred and condensed at a lower temperature to reform the ionic liquid, effectively purifying it from non-volatile impurities.[6]
Experimental Protocol for Distillation:
-
Apparatus: A standard distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system should be equipped with a cooling source for the condenser.
-
Distillation: The crude DIMCARB is placed in the distillation flask and heated gently. As the temperature approaches 60-61 °C, the liquid will decompose into its gaseous constituents.
-
Condensation: The gaseous dimethylamine and carbon dioxide travel through the condenser, where they cool and recombine to form liquid DIMCARB, which is collected in the receiving flask.
-
Purification: This process effectively separates the ionic liquid from any non-volatile contaminants, which remain in the distillation flask.
Spectroscopic Data
The structural characterization of this compound can be performed using various spectroscopic techniques.
| Spectroscopic Data | Interpretation |
| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the N-H protons of the dimethylammonium cation and the methyl protons of both the cation and the dimethylcarbamate anion. The chemical shifts will be influenced by the solvent and temperature. |
| ¹³C NMR | The carbon NMR spectrum will display resonances for the methyl carbons of the dimethylammonium and dimethylcarbamate ions, as well as the carbonyl carbon of the carbamate (B1207046). In the dimethylamine precursor, due to symmetry, only one signal is observed for the two equivalent carbon atoms.[8] |
| FTIR | The infrared spectrum will exhibit characteristic absorption bands for N-H stretching vibrations in the dimethylammonium cation (around 3300-3500 cm⁻¹), C-H stretching vibrations (around 2800-3000 cm⁻¹), and a strong absorption for the C=O stretching of the carbamate group (around 1650 cm⁻¹).[9] |
| Mass Spectrometry | The mass spectrum of the precursor, dimethylamine, shows a base peak at m/z 44.[10] |
Applications in Research and Drug Development
While specific applications of DIMCARB in drug development are not extensively documented, its properties as a polar, aprotic, and distillable ionic liquid suggest potential utility in several areas. Ionic liquids, in general, are being explored in drug development for their ability to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs) and for the formation of ionic liquid forms of APIs.
Solvent for Organic Synthesis
DIMCARB has been utilized as a reusable reaction medium for various organic transformations, including the synthesis of monoarylidene cyclopentanones and chalcones via aldol (B89426) condensation.[3][11]
Experimental Protocol for Aldol Condensation (General):
-
Reactant Preparation: An aldehyde and a ketone are dissolved in this compound in a reaction vessel.
-
Reaction: The mixture is stirred, and a catalytic amount of a base (e.g., NaOH or KOH) is added. The reaction can be conducted at room temperature or with gentle heating.
-
Workup and Product Isolation: Upon completion of the reaction, the product can be isolated through several methods. One approach involves the distillation of DIMCARB, leaving the non-volatile product behind. Alternatively, the reaction mixture can be treated with an aqueous acid, followed by extraction of the product with a suitable organic solvent.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Potential in Drug Formulation and Delivery
The use of ionic liquids to improve the solubility and bioavailability of drugs is an active area of research. While no specific studies were identified that utilize DIMCARB for this purpose, its nature as an ionic liquid suggests it could be investigated as a component in drug formulations.
Signaling Pathways
There is currently no scientific literature available that directly links this compound to any specific biological signaling pathways. As a solvent, its role would be indirect, facilitating chemical reactions or dissolving compounds that may then be used in biological assays to study such pathways. The impact of residual solvent on biological assays is an important consideration, as solvents like DMSO are known to have effects on cellular systems.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[12] It is irritating to the eyes, respiratory system, and skin.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.
Conclusion
This compound presents an interesting case of a "distillable" ionic liquid with potential applications as a recyclable solvent in organic synthesis. Its synthesis from readily available precursors and its unique purification method make it an accessible compound for research purposes. While its direct role in drug development and interaction with biological signaling pathways remains to be explored, its properties as an ionic liquid warrant further investigation into its potential as a solvent or formulation excipient in the pharmaceutical sciences. Further research is needed to fully characterize its vapor pressure-temperature relationship and to explore its utility in a broader range of chemical and biological applications.
References
- 1. research.tudelft.nl [research.tudelft.nl]
- 2. High vacuum distillation of ionic liquids and separation of ionic liquid mixtures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. This compound(DIMCARB) | 4137-10-4 [chemicalbook.com]
- 4. 4137-10-4 CAS MSDS (this compound(DIMCARB)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Probe Confined Dynamic Mapping for G Protein-Coupled Receptor Allosteric Site Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.rug.nl [pure.rug.nl]
- 10. researchgate.net [researchgate.net]
- 11. jetir.org [jetir.org]
- 12. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility of Organic Compounds in Dimethylammonium Dimethylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylammonium dimethylcarbamate (B8479999) (DIMCARB) is a unique ionic liquid that presents a compelling profile for various applications, including as a reaction medium and an extractant. Comprising dimethylamine (B145610) and carbon dioxide, it is considered a "distillable" ionic medium, a characteristic that distinguishes it from many conventional ionic liquids.[1] Its utility as a solvent is of particular interest to researchers in drug development and organic synthesis. This technical guide provides an in-depth overview of the solubility of organic compounds in DIMCARB, focusing on available data, experimental protocols for solubility determination, and a workflow for solubility screening.
General Solubility of Organic Compounds in DIMCARB
DIMCARB is recognized for its excellent solvating power for a variety of organic molecules. This is attributed to its low molecular weight and the presence of multiple coordinating centers.[2]
Qualitative Solubility Data
The following table summarizes the known qualitative solubility and miscibility of various organic compounds and solvents in DIMCARB.
| Compound/Solvent Class | Examples | Solubility/Miscibility in DIMCARB | Reference |
| Aromatic Hydrocarbons | Benzene | Highly Miscible | [2] |
| Halogenated Solvents | Dichloromethane | Highly Miscible | [2] |
| Ethers | Diethyl Ether | Highly Miscible | [2] |
| Alcohols | Methanol | Highly Miscible | [2] |
| Hydrocarbons | - | Generally low miscibility | [2] |
Experimental Protocols for Solubility Determination
The determination of solubility is a critical step in various research and development phases, from early-stage drug discovery to process chemistry. The following are detailed experimental protocols that can be adapted for determining the solubility of organic compounds in DIMCARB.
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[3][4]
Objective: To determine the saturation concentration of a solid organic compound in DIMCARB at a specific temperature.
Materials:
-
The solid organic compound of interest (solute)
-
Dimethylammonium dimethylcarbamate (solvent)
-
Glass vials with screw caps
-
A constant temperature shaker or incubator
-
A suitable analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
-
Syringe filters (chemically compatible with DIMCARB)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Add an excess amount of the solid organic compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.[3]
-
Solvent Addition: Accurately add a known volume of DIMCARB to the vial.
-
Equilibration: Tightly cap the vial and place it in a shaker or incubator set to the desired constant temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached. The exact time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of the organic compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC, UV-Vis).
-
Calculation: Calculate the solubility of the compound in DIMCARB using the following formula:
Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)
Kinetic Solubility Determination
Kinetic solubility is often measured in early drug discovery to quickly assess the solubility of a large number of compounds. This method typically involves dissolving the compound in an organic solvent and then adding it to the aqueous or other solvent of interest.
Objective: To rapidly estimate the solubility of an organic compound in DIMCARB.
Materials:
-
The organic compound of interest
-
A highly soluble organic solvent (e.g., DMSO)
-
This compound
-
96-well plates
-
Plate reader or other suitable detection system
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the organic compound in a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Serial Dilution: Add the stock solution to the wells of a 96-well plate containing DIMCARB.
-
Precipitation Observation: The point at which the compound precipitates out of the solution is observed, often using a plate reader that can detect light scattering or turbidity.
-
Solubility Estimation: The concentration at which precipitation is first observed is considered the kinetic solubility.
It is important to note that kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions.
Workflow for Solubility Screening in Drug Development
In the context of drug development, solubility screening is a systematic process to identify compounds with favorable solubility characteristics.
This workflow illustrates the progression from high-throughput kinetic solubility screening in the early discovery phase to more rigorous thermodynamic solubility determination for lead candidates. The data gathered informs the selection of compounds with the most promising physicochemical properties for further development.
Conclusion
This compound holds promise as a versatile and "distillable" ionic liquid solvent. While a comprehensive database of quantitative solubility for a wide array of organic compounds in DIMCARB is yet to be established, the experimental protocols and workflow outlined in this guide provide researchers, scientists, and drug development professionals with the necessary tools to systematically evaluate its potential as a solvent for their specific applications. The continued investigation into the solvent properties of DIMCARB will undoubtedly expand its utility in various fields of chemical science.
References
Thermal Stability and Decomposition of Dimethylammonium Dimethylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition of dimethylammonium dimethylcarbamate (B8479999) (DIMCARB). DIMCARB, a protic ionic liquid, is notable for its reversible thermal decomposition at relatively low temperatures. This document consolidates available data on its physical properties, expected thermal behavior, and the mechanism of its decomposition. Detailed experimental protocols for the thermal analysis of volatile ionic liquids are also presented to guide researchers in this area.
Introduction
Dimethylammonium dimethylcarbamate (CAS RN: 4137-10-4), often abbreviated as DIMCARB, is the salt formed from the reaction of dimethylamine (B145610) and carbon dioxide.[1] It belongs to the class of dialkylammonium dialkylcarbamates and is recognized as a distillable ionic liquid.[2] Its unique property of reversible thermal decomposition at a relatively low temperature makes it an interesting compound for various applications, including as a solvent and extractant.[1] Understanding the thermal stability and decomposition pathways of DIMCARB is crucial for its safe handling, application, and for the design of processes where it might be used as a reagent or solvent.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4137-10-4 | [3] |
| Molecular Formula | C5H14N2O2 | [3] |
| Molecular Weight | 134.18 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 60-61 °C (decomposes) | [1][3] |
| Density | 1.05 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.454 | [3] |
Thermal Stability and Decomposition
Decomposition Onset and Reversibility
This compound is known to undergo thermal decomposition at approximately 60°C.[2] This decomposition is a reversible reaction where the ionic liquid reverts to its constituent starting materials: dimethylamine and carbon dioxide.[2] This reversible nature is a key feature, allowing for the "distillation" and purification of DIMCARB.[2]
Decomposition Pathway
The decomposition of this compound is a dissociation reaction. The dimethylammonium cation transfers a proton to the dimethylcarbamate anion, leading to the formation of two neutral molecules: dimethylamine and the unstable dimethylcarbamic acid. The dimethylcarbamic acid readily decomposes into dimethylamine and carbon dioxide. The overall reversible decomposition is illustrated in the following diagram.
Caption: Reversible decomposition of DIMCARB.
Expected Thermal Analysis Behavior
Based on its known properties, the following behavior would be expected during thermal analysis:
-
Thermogravimetric Analysis (TGA): A TGA scan would likely show a significant mass loss beginning around 60°C, corresponding to the volatilization of dimethylamine and carbon dioxide. Due to the volatility of the compound itself, distinguishing between evaporation and decomposition would require careful experimental design, possibly using a high-pressure TGA or a sealed pan with a pinhole.
-
Differential Scanning Calorimetry (DSC): A DSC thermogram would be expected to show a large endothermic peak around 60-61°C. This peak would represent the combined enthalpy of decomposition and vaporization of the resulting products.
Experimental Protocols for Thermal Analysis
Characterizing the thermal stability of a volatile and low-boiling ionic liquid like this compound requires specialized experimental procedures. Below are detailed methodologies for conducting TGA and DSC analyses.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset of decomposition and the mass loss profile as a function of temperature.
Apparatus: A thermogravimetric analyzer (TGA) with a high-resolution balance and precise temperature control.
Methodology:
-
Sample Preparation:
-
Use a small sample mass (typically 1-5 mg) to minimize thermal gradients.
-
Given the volatility, handle the sample quickly and in a controlled environment to minimize evaporation before the analysis.
-
For volatile samples, consider using a hermetically sealed pan with a pinhole to control the evaporation rate.
-
-
Instrument Setup:
-
Crucible: Use a standard aluminum or platinum crucible. For volatile samples, a hermetically sealed pan with a precisely sized pinhole is recommended.
-
Atmosphere: Conduct the analysis under an inert atmosphere, such as dry nitrogen or argon, at a controlled flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.
-
Temperature Program:
-
Equilibrate the sample at a sub-ambient temperature (e.g., 25°C).
-
Heat the sample at a controlled rate. A slower heating rate (e.g., 5-10 °C/min) is often preferred for better resolution of thermal events.
-
Heat to a final temperature well above the expected decomposition, for instance, up to 150°C, to ensure complete volatilization/decomposition.
-
-
-
Data Analysis:
-
Determine the onset temperature of decomposition from the TGA curve, often defined as the temperature at which a specific percentage of mass loss (e.g., 5%) is observed.
-
The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of mass loss.
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the enthalpy changes associated with the decomposition of the material.
Apparatus: A differential scanning calorimeter (DSC) with a sensitive heat flow sensor.
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of the sample (1-5 mg) into a DSC pan.
-
Crucially for a volatile sample that decomposes to gaseous products, use a hermetically sealed pan to prevent mass loss before the thermal event and to contain the pressure generated during decomposition. A small pinhole in the lid can be used to allow for a controlled release of the gaseous products, which can provide a sharper boiling/decomposition peak.[4]
-
-
Instrument Setup:
-
Reference: An empty, hermetically sealed pan should be used as a reference.
-
Atmosphere: An inert atmosphere (e.g., nitrogen) at a constant flow rate is typically used.
-
Temperature Program:
-
Equilibrate the sample at a temperature below the expected decomposition (e.g., 25°C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) through the decomposition temperature range.
-
A cooling and second heating cycle can be performed to investigate the reversibility of the thermal events.
-
-
-
Data Analysis:
-
The endothermic peak corresponding to the decomposition can be integrated to determine the enthalpy of the transition (ΔH).
-
The onset temperature of the peak provides another measure of the decomposition temperature.
-
Caption: Workflow for thermal analysis.
Conclusion
References
An In-depth Technical Guide to Dimethylammonium Dimethylcarbamate: Polarity and Solvent Characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylammonium dimethylcarbamate (B8479999) (DIMCARB) is a versatile ionic liquid renowned for its unique characteristic as a "switchable polarity" solvent. This technical guide provides a comprehensive overview of the polarity and solvent properties of DIMCARB, intended to support its application in research, chemical synthesis, and drug development. This document details the physicochemical properties of DIMCARB, explains the mechanism of its polarity switching, and provides experimental protocols for its synthesis and the characterization of its solvent properties.
Introduction
Dimethylammonium dimethylcarbamate, often abbreviated as DIMCARB, is a salt formed from the reaction of dimethylamine (B145610) and carbon dioxide. It exists in a dynamic equilibrium, behaving as an ionic liquid at lower temperatures and dissociating into its neutral, gaseous components at elevated temperatures. This reversible nature underpins its utility as a switchable ionic liquid (SIL) or switchable polarity solvent (SPS), offering significant advantages in reaction engineering, separations, and extractions by enabling facile product separation and solvent recovery. Understanding the polarity and solvent characteristics of DIMCARB is paramount to leveraging its full potential in various scientific applications.
Physicochemical and Polarity Data
The solvent properties of DIMCARB are intrinsically linked to its molecular structure and the equilibrium between its ionic and non-ionic forms. A summary of its key physicochemical and polarity parameters is presented below.
Table 1: Physicochemical and Polarity Properties of this compound
| Property | Value | Reference |
| Physical Properties | ||
| Molecular Formula | C₅H₁₄N₂O₂ | [1][2] |
| Molecular Weight | 134.18 g/mol | [1][2] |
| Appearance | Clear, colorless to light yellow liquid | [1] |
| Density | 1.05 g/mL at 25 °C | [1] |
| Boiling Point | 60-61 °C (dissociates) | [1] |
| Refractive Index (n20/D) | 1.454 | [1] |
| Polarity Parameters | ||
| Dimroth-Reichardt E_T(30) | 57.2 kcal/mol | [3] |
| Normalized E_T^N | 0.82 | [3] |
| Solubility | ||
| Water | Soluble | |
| Chloroform | Sparingly soluble | |
| Methanol | Slightly soluble |
The "Switchable Polarity" Mechanism
The defining characteristic of DIMCARB is its ability to switch between a high-polarity ionic state and a low-polarity mixture of neutral molecules. This transition is governed by a temperature-dependent chemical equilibrium.
At temperatures below 60 °C, two molecules of dimethylamine react with one molecule of carbon dioxide to form the ionic salt, this compound. In this state, it is a polar, ionic liquid.
Formation of DIMCARB (Ionic, High Polarity State): 2 (CH₃)₂NH + CO₂ ⇌ [(CH₃)₂NH₂]⁺[(CH₃)₂NCOO]⁻
Upon heating to temperatures above 60 °C, the equilibrium shifts to the left, and the ionic salt dissociates back into gaseous dimethylamine and carbon dioxide. This mixture of non-polar gases represents the low-polarity state. This reversible transformation allows for the solvent's polarity to be "switched" on and off by simply adjusting the temperature.[4]
References
- 1. 4137-10-4 CAS MSDS (this compound(DIMCARB)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Dimethylammonium-dimethylcarbamate, ratio carbon dioxide/dimethylamine 2:1 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to Dimethylammonium Dimethylcarbamate: Discovery, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylammonium dimethylcarbamate (B8479999) (DIMCARB), a compound formed from the simple reaction of dimethylamine (B145610) and carbon dioxide, has garnered significant interest as a versatile solvent, particularly within the realm of green chemistry.[1][2] This technical guide provides a comprehensive overview of the discovery, history, synthesis, physicochemical properties, and applications of DIMCARB. Detailed experimental protocols, quantitative data, and visualizations of its chemical behavior are presented to serve as a valuable resource for researchers and professionals in chemistry and drug development. While DIMCARB is primarily recognized for its industrial applications as a switchable-polarity solvent, this guide also addresses the current understanding of its biological activity, or lack thereof, to provide a complete scientific profile.
Introduction
Dimethylammonium dimethylcarbamate, often abbreviated as DIMCARB, is an ionic liquid that exists as a clear, colorless to light yellow liquid at room temperature.[1][3] It is the salt formed from the reaction of two equivalents of dimethylamine with one equivalent of carbon dioxide.[2] The compound's unique properties, most notably its ability to be "distilled" and its classification as a switchable-polarity solvent, have made it a subject of academic and industrial research.[2] This guide will delve into the fundamental aspects of DIMCARB, from its historical context to its modern-day applications.
Discovery and History
The precise historical account of the first synthesis and characterization of this compound is not well-documented in readily available scientific literature. However, the underlying reaction between secondary amines and carbon dioxide to form carbamates has been a known chemical principle for many decades. The large-scale industrial production and detailed investigation of DIMCARB appear to be more recent, driven by the growing interest in ionic liquids and environmentally benign solvent systems. A notable milestone in its industrial application is a 1960 patent detailing a process for the production of liquid this compound from gaseous carbon dioxide and dimethylamine, highlighting its relevance in industrial chemistry from that period.[4] Research in the late 20th and early 21st centuries has further elucidated its properties and expanded its applications, particularly as a "green" solvent.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and scientific publications.
| Property | Value | References |
| Molecular Formula | C5H14N2O2 | [1][3] |
| Molecular Weight | 134.18 g/mol | [1][3] |
| CAS Number | 4137-10-4 | [1][3] |
| Appearance | Clear colorless to light yellow liquid | [1][3] |
| Boiling Point | 60-61 °C (decomposes) | [1][3] |
| Density | 1.05 g/mL at 25 °C | [1][3] |
| Refractive Index (n20/D) | 1.454 | [1] |
| Flash Point | 13 °C (55.4 °F) | |
| Solubility | Water (Soluble), Chloroform (Sparingly), Methanol (Slightly) | [1][5] |
Synthesis
The synthesis of this compound is a straightforward acid-base reaction between a Lewis acid (carbon dioxide) and a Lewis base (dimethylamine).
General Reaction
2 (CH₃)₂NH + CO₂ ⇌ [(CH₃)₂NH₂]⁺[(CH₃)₂NCOO]⁻
Experimental Protocols
4.2.1. Laboratory Scale Synthesis
This protocol describes a common laboratory-scale synthesis of this compound.
-
Materials:
-
Dimethylamine solution (e.g., 40% in water or anhydrous in a suitable solvent)
-
Dry ice (solid carbon dioxide)
-
Anhydrous, aprotic solvent (e.g., toluene (B28343) or hexane)
-
Reaction flask equipped with a magnetic stirrer and a drying tube
-
Low-temperature bath (e.g., ice-salt or dry ice-acetone)
-
-
Procedure:
-
In a fume hood, charge the reaction flask with a solution of dimethylamine in the chosen anhydrous, aprotic solvent.
-
Cool the flask to 0 °C or below using the low-temperature bath.
-
While stirring vigorously, slowly add small pieces of dry ice to the dimethylamine solution. An exothermic reaction will occur, and the temperature should be carefully monitored and maintained below 10 °C.
-
Continue adding dry ice until the reaction ceases (i.e., no more gas evolution is observed upon addition of fresh dry ice).
-
Allow the reaction mixture to slowly warm to room temperature.
-
The product, this compound, will typically separate as a liquid phase. If a solvent was used, it can be removed under reduced pressure.
-
-
Purification and Characterization:
-
Due to its thermal lability, distillation is performed with care. The compound can be purified by heating to around 60 °C, at which point it decomposes back into dimethylamine and carbon dioxide, which can then be recondensed and collected in a cooled receiver to reform the product.[2]
-
The structure can be confirmed using spectroscopic methods as described in the following section.
-
4.2.2. Industrial Scale Synthesis
An industrial process for the production of this compound has been patented.[4] This process involves the controlled exothermic reaction of gaseous dimethylamine and carbon dioxide in a reactor system designed to efficiently manage the heat of reaction and separate the liquid product from unreacted gaseous starting materials.[4]
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be inferred from its structure, which consists of a dimethylammonium cation and a dimethylcarbamate anion.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons of both the cation and the anion, as well as the N-H protons of the dimethylammonium cation. Due to the symmetry within each ion, two main signals for the methyl groups would be anticipated.
-
¹³C NMR: The carbon-13 NMR spectrum should display distinct signals for the methyl carbons of the dimethylammonium and dimethylcarbamate ions, in addition to the carbonyl carbon of the carbamate (B1207046).
-
FTIR: The infrared spectrum is expected to exhibit characteristic absorption bands for N-H stretching in the ammonium (B1175870) ion, C-H stretching of the methyl groups, and a strong absorption for the C=O stretching of the carbamate group.[2]
-
Mass Spectrometry: Mass spectrometry of this ionic compound would likely show fragmentation patterns corresponding to the dimethylammonium cation and the dimethylcarbamate anion and their subsequent fragments.[2]
Applications
The primary application of this compound is as a "switchable-polarity solvent". This property allows for its use in various chemical processes where a change in solvent polarity is advantageous for reaction control or product separation.
-
Chemical Synthesis: It serves as a reusable reaction medium for various organic syntheses, such as the synthesis of monoarylidene cyclopentanones.[1]
-
Extractions: It has been utilized for the distillation extraction of tannins from plant materials.[1]
-
Electrochemistry: DIMCARB has been employed in the electrodeposition of silver and lead.[1]
-
Nanomaterial Synthesis: It has found use in the synthesis of silver and gold nanostructures.[1]
Biological Activity and Toxicology
There is a lack of significant research into the pharmacological activity of this compound. Its primary applications are in industrial and chemical synthesis, and it is not recognized as a therapeutic agent. Toxicological data is also limited, but due to its components, dimethylamine and its potential to react with nitrites to form nitrosamines, it should be handled with appropriate safety precautions. The compound is classified as a flammable liquid and can cause skin and eye irritation.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the laboratory synthesis of this compound.
Caption: A simplified workflow for the synthesis of this compound.
Switchable Polarity Mechanism
The switchable polarity of this compound is a key feature. In its ionic form, it is a relatively polar solvent. Upon heating, it undergoes a reversible decomposition to the less polar dimethylamine and non-polar carbon dioxide. This process is illustrated below.
Caption: The reversible equilibrium of this compound.
Conclusion
This compound is a compound with a simple yet elegant chemistry that has found a significant niche in modern chemical applications, particularly as a switchable-polarity solvent. While its historical origins are not prominently documented, its utility in green chemistry is well-established. This guide has provided a comprehensive overview of its synthesis, properties, and applications, drawing from available scientific literature and chemical data sources. The absence of known biological or pharmacological activity defines its role as an industrial and laboratory chemical rather than a therapeutic agent. The detailed information and visualizations presented herein are intended to equip researchers, scientists, and drug development professionals with a thorough understanding of this versatile compound.
References
- 1. This compound(DIMCARB) | 4137-10-4 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 4137-10-4 CAS MSDS (this compound(DIMCARB)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. US2927128A - Production of dimethylammonium dimethyl carbamate - Google Patents [patents.google.com]
- 5. This compound(DIMCARB) | 4137-10-4 [amp.chemicalbook.com]
Spectroscopic Profile of Dimethylammonium Dimethylcarbamate: A Technical Guide
An in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data of dimethylammonium dimethylcarbamate (B8479999), a compound of interest for researchers, scientists, and professionals in drug development due to its applications as a transient ionic liquid.
This technical guide provides a comprehensive overview of the spectroscopic characteristics of dimethylammonium dimethylcarbamate, often referred to by the acronym DIMCARB. Formed from the reaction of dimethylamine (B145610) and carbon dioxide, this compound exists as an ionic liquid under certain conditions and has garnered attention for its use as a recyclable solvent and in extraction processes. A thorough understanding of its spectroscopic signature is crucial for its identification, characterization, and quality control in various research and development applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹³C and ¹H NMR are essential for confirming its ionic nature and the presence of the dimethylammonium cation and the dimethylcarbamate anion.
Carbon-13 NMR (¹³C NMR) Data
The ¹³C NMR spectrum of this compound provides key insights into the carbon environments within the molecule. The spectrum is characterized by distinct peaks corresponding to the methyl groups of the dimethylammonium cation and the dimethylcarbamate anion, as well as the carboxylate carbon of the anion.
| Chemical Shift (δ) ppm | Assignment |
| ~160 | Carbonyl carbon (N-COO⁻) |
| ~37 | Methyl carbons (-N(CH₃)₂) |
| ~35 | Methyl carbons (-N⁺H₂(CH₃)₂) |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Proton NMR (¹H NMR) Data
| Expected Chemical Shift (δ) ppm | Assignment | Multiplicity | Integration |
| Broad singlet | N-H protons of the ammonium (B1175870) cation | Singlet | 2H |
| Singlet | Methyl protons of the carbamate (B1207046) anion | Singlet | 6H |
| Singlet | Methyl protons of the ammonium cation | Singlet | 6H |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the carbamate and ammonium functionalities.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | N-H stretching vibration of the ammonium group |
| ~2950-2800 | C-H stretching vibrations of the methyl groups |
| ~1640 (strong) | Asymmetric C=O stretching of the carbamate |
| ~1400 | Symmetric C=O stretching of the carbamate |
| ~1260 | C-N stretching vibration |
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon the use of appropriate experimental procedures. Given that this compound is an ionic liquid, specific considerations are necessary.
NMR Spectroscopy Protocol
Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Dimethyl Sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
The solution is transferred to a 5 mm NMR tube.
-
The sample is vortexed to ensure homogeneity.
Instrument Parameters (General):
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Temperature: Spectra are typically recorded at room temperature (298 K).
-
¹³C NMR: A proton-decoupled ¹³C NMR experiment is performed to obtain singlets for all carbon signals. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
-
¹H NMR: A standard one-pulse ¹H NMR experiment is conducted.
IR Spectroscopy Protocol
Sample Preparation (Attenuated Total Reflectance - ATR):
-
A small drop of liquid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
The sample is spread evenly to ensure good contact with the crystal surface.
Data Acquisition (FTIR):
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample spectrum is then acquired.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Typically, spectra are collected over the range of 4000-400 cm⁻¹.
Logical Relationships and Workflows
The synthesis and characterization of this compound follow a logical workflow, which can be visualized to enhance understanding.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
This diagram illustrates the synthesis of DIMCARB from dimethylamine and carbon dioxide, followed by its characterization using NMR and IR spectroscopy, leading to the elucidation of its chemical structure.
"Dimethylammonium dimethylcarbamate" safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of Dimethylammonium Dimethylcarbamate (B8479999)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylammonium dimethylcarbamate (DIMCARB), a carbamate (B1207046) salt of dimethylamine (B145610), is utilized as a solvent and extractant.[1][2][3] It is also investigated as an ionic liquid and is formed through the reaction of dimethylamine and carbon dioxide.[1][2][3] Due to its hazardous properties, a thorough understanding of its safety and handling precautions is imperative for all personnel working with this chemical. This guide provides comprehensive information on the safe handling, storage, disposal, and emergency procedures for this compound.
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[4] It is a highly flammable liquid and vapor that can cause severe skin burns and eye damage.[4][5] It is also harmful if swallowed or inhaled and may cause respiratory irritation.[4][5]
Hazard Pictograms:
Hazard Statements:
-
H302 + H312: Harmful if swallowed or in contact with skin.[6]
-
H314: Causes severe skin burns and eye damage.[6]
-
H317: May cause an allergic skin reaction.[6]
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 4137-10-4 | [1][4] |
| Molecular Formula | C5H14N2O2 | [7] |
| Molecular Weight | 134.18 g/mol | [1][7] |
| Appearance | Clear colorless to light yellow liquid | [1][7] |
| Boiling Point | 60-61 °C | [1][7] |
| Density | 1.05 g/mL at 25 °C | [1][7] |
| Flash Point | 13 °C (55.4 °F) | [1] |
| Refractive Index | n20/D 1.454 | [1][7] |
| Solubility | Soluble in water. | [7] |
Toxicological Information
| Route of Exposure | Hazard Classification |
| Oral | Acute toxicity, Category 4[4] |
| Inhalation | Acute toxicity, Category 4[1][4] |
| Skin | Skin Corrosion/Irritation, Category 1C[4] |
| Eye | Serious Eye Damage/Eye Irritation, Category 1[1][4] |
| Specific Target Organ Toxicity | May cause respiratory irritation (Single Exposure, Category 3)[1][4] |
Experimental Protocols: Safe Handling and Storage
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[4]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[4]
-
Eyewash stations and safety showers must be readily accessible.[8]
Personal Protective Equipment (PPE)
A comprehensive PPE program should be implemented. The following are mandatory when handling this compound:
| PPE Category | Specification | Reference |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is also recommended. | [1][4][8] |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use. | [1][4][8] |
| Body Protection | Wear appropriate protective clothing, such as a lab coat or chemical-resistant apron, to prevent skin exposure. | [4][8] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if ventilation is inadequate. | [4][8] |
Handling Procedures
-
Read and understand the Safety Data Sheet (SDS) before use.[8]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe vapors or mist.[4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[4]
-
Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[4][8]
-
Use only non-sparking tools.[4]
-
Keep the container tightly closed when not in use.[4]
-
Wash hands and face thoroughly after handling. Remove contaminated clothing and wash it before reuse.[4][8]
Storage Procedures
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[4]
-
Keep containers tightly closed.[4]
-
Store in a locked-up, designated flammables area.[4]
-
Keep away from heat, sparks, and flame.[4]
-
Incompatible Materials: Strong oxidizing agents.[4]
Emergency Procedures
First Aid Measures
Immediate medical attention is required in case of exposure.[4]
| Exposure Route | First Aid Protocol | Reference |
| Inhalation | Move the person to fresh air. If breathing has stopped, provide artificial respiration. If breathing is difficult, trained personnel may administer oxygen. Keep the person warm and at rest. Seek immediate medical attention. | [4][6][9] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the skin with plenty of water and soap for at least 15 minutes. Seek immediate medical attention. | [4][6][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist. | [4][6][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [4][6][9] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or foam.[4][6]
-
Specific Hazards from the Chemical: The substance is a highly flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[4][10] Containers may explode when heated.[4]
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[4][6]
-
Protective Equipment for Firefighters: Firefighters should wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode and full protective gear.[4][10]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. No action should be taken that involves personal risk without suitable training.[11] Shut off all ignition sources.[11] Use personal protective equipment as required.[4] Ensure adequate ventilation.[4] Avoid breathing vapors.[4]
-
Environmental Precautions: Prevent the product from entering drains.[6]
-
Methods for Containment and Cleaning Up: For small spills, use an inert absorbent material to soak up the spill.[4] Use spark-proof tools and explosion-proof equipment.[4] Collect the material and place it in a suitable, closed container for disposal.[4]
Visualizations
References
- 1. 二甲基胺 N,N-二甲氨基甲酸酯 | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound(DIMCARB) | 4137-10-4 [chemicalbook.com]
- 3. 二甲基胺 N,N-二甲氨基甲酸酯 | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. Dimethylammonium-dimethylcarbamate, ratio carbon dioxide/dimethylamine 2:1 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. 4137-10-4 CAS MSDS (this compound(DIMCARB)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. airgas.com [airgas.com]
The Green Chemistry of DIMCARB: A Technical Guide for Sustainable Synthesis
Executive Summary: N,N-Dimethylammonium N',N'-dimethylcarbamate (DIMCARB) is emerging as a significant compound within the domain of green chemistry, offering a sustainable alternative to conventional volatile organic solvents. Formed from the simple, atom-economical reaction of dimethylamine (B145610) and carbon dioxide, DIMCARB functions as a "distillable" ionic liquid. This unique characteristic allows for its use as a reaction medium that can be easily recovered and recycled, drastically reducing solvent waste. Its utility in promoting chemical reactions, such as Aldol condensations, with high yield and selectivity, further underscores its potential. This technical guide provides an in-depth analysis of DIMCARB's green chemistry aspects, including its synthesis, physicochemical properties, and applications. It also presents detailed experimental protocols and addresses the current state of knowledge regarding its safety and environmental profile.
Introduction: DIMCARB as a Green Chemistry Tool
The principles of green chemistry advocate for the reduction or elimination of hazardous substances in the design, manufacture, and application of chemical products. A primary focus has been the replacement of volatile organic compounds (VOCs) with safer, more sustainable alternatives.[1] Ionic liquids (ILs) have been a major area of interest due to their negligible vapor pressure, but they often present challenges related to cost, toxicity, and product separation.[1]
DIMCARB, an association product of dimethylamine and carbon dioxide, presents a compelling solution.[2] It is a low-melting, viscous liquid that functions as a "distillable" ionic medium.[1][2] Unlike many conventional ionic liquids, DIMCARB exists in a dynamic equilibrium with its gaseous precursors.[2] Above approximately 60°C, it dissociates into dimethylamine and CO2, allowing it to be removed from a reaction mixture via distillation.[2] Upon cooling, the components readily recombine, enabling a simple and efficient recovery and recycling loop, which is a cornerstone of sustainable chemical processing.[2]
Physicochemical and Solvent Properties
DIMCARB is a clear, colorless to light yellow liquid with properties that make it a versatile solvent.[3][4] Its ability to dissolve a range of solutes, combined with its unique thermal behavior, sets it apart from traditional solvents.
Quantitative Data
The key physical and chemical properties of DIMCARB are summarized in the table below. The molar ratio of dimethylamine to carbon dioxide can vary from the stoichiometric 2:1, with commercial sources often reporting a ratio of 1.6:1.[1][5]
| Property | Value | References |
| Molecular Formula | C5H14N2O2 | [6] |
| Molecular Weight | 134.18 g/mol | [6] |
| Appearance | Clear, colorless to light yellow liquid | [3][4] |
| Density | 1.05 g/mL at 25 °C | [3][4][6] |
| Boiling Point | 60-61 °C (dissociates) | [3][4][6] |
| Flash Point | 65.6 °C (150 °F) | [3][4] |
| Refractive Index | n20/D 1.454 | [3][4][6] |
| Storage Temperature | 2-8 °C | [3][4] |
Solubility Profile
DIMCARB's solvent capabilities are broad, making it suitable for a variety of chemical transformations.
| Solute Type | Solubility Behavior | References |
| Water | Highly miscible | [1] |
| Organic Solvents | Highly miscible with benzene, dichloromethane, diethyl ether, methanol | [1] |
| Hydrocarbons | Immiscible | [1] |
| Inorganic Salts | Moderately soluble | [1] |
Green Synthesis and Recyclability of DIMCARB
The synthesis of DIMCARB aligns well with green chemistry principles, primarily through the utilization of carbon dioxide as a C1 building block.
Synthesis of DIMCARB
The most straightforward synthesis involves the direct reaction of two equivalents of dimethylamine with one equivalent of carbon dioxide.[2] A common laboratory method involves using solid carbon dioxide (dry ice).[7] An industrial process has also been patented that controls the exothermic reaction between gaseous dimethylamine and carbon dioxide to produce the liquid product.[8]
Applications in Green Synthesis
DIMCARB's primary application in green chemistry is as a recyclable reaction medium that can replace conventional VOCs. Its use in Aldol condensations is a well-documented example.
Aldol Condensation Reactions
DIMCARB serves as an effective medium for Aldol condensation reactions, for instance, between aryl aldehydes and symmetrical ketones.[1] The use of DIMCARB can lead to high yields and improved selectivity for mono-condensation products.[1] A significant green advantage is the ability to recover up to 85% of the DIMCARB by vacuum distillation after the reaction is complete.
Clarification on Polyhydroxyalkanoate (PHA) Extraction
Several literature sources discuss the use of green solvents for the extraction of polyhydroxyalkanoates (PHAs) from microbial biomass. While DIMCARB has been mentioned in this context, detailed studies and protocols consistently specify the use of Dimethyl Carbonate (DMC) , a different chemical compound (CAS 616-38-6), for this purpose.[9][10][11][12][13] DMC is also considered a green solvent and is effective in PHA extraction, affording high polymer recovery and purity.[10][11] It is crucial for researchers to distinguish between DIMCARB (Dimethylammonium Dimethylcarbamate) and DMC (Dimethyl Carbonate) to ensure the correct solvent is used.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and application of DIMCARB.
Protocol 1: Synthesis of DIMCARB
This protocol describes a general laboratory-scale synthesis based on literature descriptions.[7]
Materials:
-
Dimethylamine solution (e.g., in an aprotic, non-polar solvent like THF or toluene)
-
Dry ice (solid carbon dioxide)
-
Reaction flask equipped with a magnetic stirrer and a drying tube
Procedure:
-
Cool the dimethylamine solution in the reaction flask to 0°C using an ice bath.
-
While stirring vigorously, slowly add small pieces of dry ice to the solution. A 2:1 molar ratio of dimethylamine to CO2 should be targeted.
-
Monitor the reaction, as it is exothermic. Maintain the temperature below 40-50°C.
-
Continue adding dry ice until the reaction ceases (i.e., no more gas evolution upon addition).
-
Allow the mixture to warm to room temperature. The resulting liquid is DIMCARB, which can be used directly or purified further if necessary.
Protocol 2: Aldol Condensation of Benzaldehyde (B42025) and Cyclopentanone (B42830)
This protocol is adapted from a published procedure for monoarylidene synthesis using DIMCARB.[1]
Materials:
-
DIMCARB
-
Benzaldehyde
-
Cyclopentanone
-
0.5 M Sulfuric Acid (H₂SO₄)
-
Ethyl acetate (B1210297)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Reaction vessel with magnetic stirrer and heating mantle
-
Vacuum distillation apparatus
Procedure:
-
Add benzaldehyde (1.0 g, 9.4 mmol) to DIMCARB (10 mL) in the reaction vessel at ambient temperature with stirring.
-
Heat the solution to 52°C.
-
Add cyclopentanone (0.79 g, 9.4 mmol) in a single portion.
-
Continue stirring at 52°C for 3 hours. The reaction mixture will typically darken over this period.
-
Workup and DIMCARB Recovery: a. Assemble the vacuum distillation apparatus and recover the DIMCARB by distillation at 60°C under high vacuum. b. Acidify the undistilled residue with 0.5 M H₂SO₄ (25 mL). c. Extract the aqueous layer with ethyl acetate (3 x 25 mL). d. Combine the organic fractions, dry with anhydrous MgSO₄, filter, and remove the solvent in vacuo to yield the crude product.
Safety and Environmental Profile
While DIMCARB offers significant green advantages in terms of recyclability and as a replacement for VOCs, a comprehensive assessment of its environmental impact is limited by a lack of available data.
Hazard Information
DIMCARB is classified as an irritant, causing irritation to the eyes, respiratory system, and skin.[3] It is also flammable.[3] Standard personal protective equipment, including gloves and safety glasses, should be used when handling the substance.
Ecotoxicity, Biodegradability, and Environmental Fate
A thorough search of scientific literature and databases reveals a significant data gap regarding the specific ecotoxicity, biodegradability, and environmental fate of N,N-Dimethylammonium N',N'-dimethylcarbamate. Studies on related but distinct compounds, such as Didecyl Dimethyl Ammonium (B1175870) Chloride (DDAC), show variable biodegradability and a strong tendency to adsorb to soil and sediment.[14][15] However, these data cannot be directly extrapolated to DIMCARB.
Given that DIMCARB can dissociate into dimethylamine and carbon dioxide, the environmental profiles of these constituents are known. Carbon dioxide is a natural component of the atmosphere, while dimethylamine is biodegradable. However, the behavior and impact of the intact ionic salt in various environmental compartments (water, soil) have not been sufficiently studied. Further research is required to perform a complete life cycle assessment and to fully characterize the environmental profile of DIMCARB.
Conclusion
N,N-Dimethylammonium N',N'-dimethylcarbamate (DIMCARB) is a promising green solvent and reaction medium that embodies several key principles of sustainable chemistry. Its synthesis from carbon dioxide, coupled with its unique "distillable" nature, allows for high rates of recovery and recycling, minimizing solvent waste and improving process efficiency. Its successful application in organic synthesis demonstrates its potential to replace hazardous volatile organic compounds. However, to fully establish its green credentials, further research into its biodegradability and ecotoxicity is essential. For researchers and drug development professionals, DIMCARB offers a viable tool to design cleaner, more sustainable chemical processes, contributing to the broader goals of green chemistry.
References
- 1. Self-associated, “Distillable” Ionic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. chemwhat.com [chemwhat.com]
- 5. rsc.org [rsc.org]
- 6. 4137-10-4 CAS MSDS (this compound(DIMCARB)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. US2927128A - Production of dimethylammonium dimethyl carbamate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Dimethyl carbonate and switchable anionic surfactants: two effective tools for the extraction of polyhydroxyalkanoates from microbial biomass - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Extraction of polyhydroxyalkanoates from mixed microbial cultures: Impact on polymer quality and recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Assessment of ecological hazards and environmental fate of disinfectant quaternary ammonium compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. downloads.regulations.gov [downloads.regulations.gov]
An In-depth Technical Guide on the Role of Dimethylammonium Dimethylcarbamate in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylammonium dimethylcarbamate (B8479999) (DIMCARB) is a versatile chemical compound that serves as a valuable tool in modern organic synthesis. While often described as a catalyst, a comprehensive review of the scientific literature suggests that its primary role is that of a convenient in situ source of dimethylamine (B145610) and carbon dioxide. This technical guide provides an in-depth analysis of the mechanisms through which DIMCARB participates in chemical reactions, focusing on its function as a reagent precursor and exploring the potential catalytic activity of its constituent amine-CO₂ adducts in carbon dioxide activation. This document summarizes key reaction classes, presents available quantitative data, details relevant experimental protocols, and provides visualizations of the underlying chemical processes to offer a clear and thorough understanding for researchers and professionals in drug development and chemical synthesis.
Introduction
Dimethylammonium dimethylcarbamate (DIMCARB) is an ionic liquid formed from the reaction of dimethylamine and carbon dioxide.[1] It exists in a dynamic equilibrium with its constituent parts, a property that is highly dependent on temperature. This equilibrium allows DIMCARB to serve as a stable, liquid source of two important chemical reagents, dimethylamine and carbon dioxide, which can be released under controlled conditions.[2] While the term "catalyst" is sometimes associated with DIMCARB, its predominant function in many synthetic applications is to deliver these reagents to a reaction mixture, thereby facilitating the synthesis of various organic molecules.
This guide will first explore the primary role of DIMCARB as a reagent source in key chemical transformations. Subsequently, it will delve into the more nuanced concept of amine-CO₂ adducts, such as those that constitute DIMCARB, and their potential to act as catalysts in the activation of carbon dioxide for subsequent chemical reactions.
Primary Function: An In Situ Reagent Source
The thermal lability of DIMCARB allows it to decompose into dimethylamine and carbon dioxide upon heating. This property is exploited in several synthetic methodologies where the controlled release of these reagents is advantageous.
Amide Synthesis
DIMCARB has been successfully employed as a source of dimethylamine for the synthesis of N,N-dimethylamides from carboxylic acids.[3] The reaction typically proceeds by heating the carboxylic acid with DIMCARB, which releases dimethylamine to act as the nucleophile in the amidation reaction.
Proposed Mechanism:
The overall transformation involves the thermal decomposition of DIMCARB followed by the reaction of the liberated dimethylamine with a carboxylic acid. The direct amidation of a carboxylic acid with an amine is a condensation reaction that produces water as a byproduct.
Figure 1: General scheme for amide synthesis using DIMCARB as a source of dimethylamine.
Quantitative Data:
| Carboxylic Acid Substrate | Product | Yield (%) | Reference |
| Benzoic Acid | N,N-Dimethylbenzamide | High | |
| Aliphatic Carboxylic Acids | N,N-Dimethylalkylamides | Good to High | [3] |
Table 1: Representative yields for N,N-dimethylamide synthesis using DIMCARB.
Experimental Protocol (General):
-
To a solution of the carboxylic acid in a suitable high-boiling solvent, add an excess of this compound.
-
Heat the reaction mixture to a temperature sufficient to induce the decomposition of DIMCARB and facilitate the amidation reaction (typically >80 °C).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture and perform a standard aqueous workup to remove unreacted starting materials and byproducts.
-
Purify the resulting N,N-dimethylamide by column chromatography or distillation.[][5][6][7]
Potential Catalytic Role: CO₂ Activation via Amine-CO₂ Adducts
While DIMCARB itself is not typically regenerated in a catalytic cycle, the amine-CO₂ adduct that constitutes its structure is of significant interest in the context of carbon dioxide activation. The formation of carbamates from amines and CO₂ is a reversible process, and these adducts can act as carriers and activators of CO₂ for subsequent reactions.[8][9]
Mechanism of CO₂ Activation
The reaction between an amine and CO₂ forms a zwitterionic adduct, which can then be deprotonated by a second molecule of the amine to form an ammonium (B1175870) carbamate (B1207046) salt, the very structure of DIMCARB.[10] This process effectively "captures" and activates the CO₂ molecule, making the carbon atom more susceptible to nucleophilic attack.
Figure 2: Conceptual pathway for CO₂ activation by an amine to form an ammonium carbamate, which can then act as a CO₂ source.
In this conceptual catalytic cycle, the amine can be considered a catalyst for the activation and transfer of CO₂ to a suitable nucleophile. While the specific ammonium carbamate salt may not be identical to DIMCARB in all cases, the underlying principle of CO₂ activation through this mechanism is relevant.
Application in Carboxylation Reactions
Amine-CO₂ adducts have been investigated for their potential to facilitate carboxylation reactions. Computational and experimental studies suggest that while the zwitterionic adduct may not be the direct carboxylating agent, the amine plays a crucial role in deprotonating a nucleophile as it attacks a free CO₂ molecule.[8] In this context, DIMCARB can be seen as a reservoir of the active amine and CO₂ components.
Use in Aldol (B89426) Condensations
DIMCARB has been reported as a reusable reaction medium for aldol condensations.[1] In this application, it primarily acts as a basic solvent system, where the dimethylamine component can catalyze the reaction.
Experimental Protocol for Aldol Condensation in DIMCARB:
-
Dissolve the aldehyde in this compound at ambient temperature with stirring.
-
Heat the solution to the desired reaction temperature (e.g., 52 °C).
-
Add the ketone to the reaction mixture in a single portion.
-
Continue stirring at the reaction temperature for the specified time (e.g., 3 hours).
-
After the reaction is complete, the DIMCARB can be recovered by distillation under vacuum.
-
The remaining residue is then subjected to an acidic workup and extraction to isolate the aldol condensation product.[11][12][13][14][15]
Quantitative Data:
| Aldehyde | Ketone | Product | Yield (%) | Reference |
| Benzaldehyde | Cyclopentanone | 2-Benzylidenecyclopentanone | 74 | [16] |
Table 2: Example of an aldol condensation performed in DIMCARB.
Conclusion
This compound is a valuable synthetic tool whose primary function is to serve as a stable, liquid, and convenient source of dimethylamine and carbon dioxide. Its utility in the synthesis of N,N-dimethylamides and as a medium for aldol condensations stems from its ability to release these reagents in situ. While not a catalyst in the traditional sense of being regenerated in a catalytic cycle, the underlying chemistry of the amine-CO₂ adduct that comprises DIMCARB provides a conceptual framework for understanding how amines can activate carbon dioxide. For researchers and professionals in drug development and organic synthesis, understanding the dual role of DIMCARB as both a reagent precursor and a model for CO₂ activation is crucial for its effective application in the laboratory. Further research into the kinetics and catalytic potential of amine-CO₂ adducts may yet reveal true catalytic applications for systems analogous to DIMCARB.
References
- 1. This compound(DIMCARB) | 4137-10-4 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 二甲基胺 N,N-二甲氨基甲酸酯 | Sigma-Aldrich [sigmaaldrich.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 7. youtube.com [youtube.com]
- 8. Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Recent Advances in the Chemistry of Metal Carbamates | MDPI [mdpi.com]
- 10. Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. amherst.edu [amherst.edu]
- 12. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. webassign.net [webassign.net]
- 15. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 16. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Nanoparticles Using Dimethylammonium Dimethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylammonium dimethylcarbamate (B8479999) (DIMCARB) is a unique and versatile ionic liquid that presents several advantageous properties for the synthesis of nanoparticles, particularly in the context of drug delivery systems. Composed of dimethylammonium cations and dimethylcarbamate anions, DIMCARB is notable for its ability to act as a solvent for a range of precursors and for its reversible nature, decomposing into dimethylamine (B145610) and carbon dioxide upon heating. This facilitates its removal from the reaction mixture, a desirable characteristic in the synthesis of high-purity nanoparticles.
These application notes provide an overview of the utility of DIMCARB in nanoparticle synthesis, including its role as a specialized solvent. Detailed protocols, derived from available literature, are presented to guide researchers in employing DIMCARB for the creation of novel nanoparticle systems.
Properties of Dimethylammonium Dimethylcarbamate
DIMCARB's utility in nanoparticle synthesis stems from its distinct chemical and physical properties. It is a distillable ionic liquid, which simplifies purification and recycling.[1][2] The equilibrium between DIMCARB and its gaseous components, dimethylamine (DMA) and carbon dioxide (CO₂), is a key feature that can be manipulated by temperature.[3] This dynamic equilibrium can influence the reaction environment and the formation of nanoparticles.
Applications in Nanoparticle Synthesis
While not a universal solvent for all nanoparticle syntheses, DIMCARB has been demonstrated as an effective medium in specific applications, particularly for the synthesis of organic and supramolecular nanoparticles intended for drug delivery. Its ability to dissolve complex organic precursors is a key advantage. A notable example is its use in the synthesis of Supramolecular Hacky Sacks (SHS), a type of nanoparticle designed for drug delivery applications.[4]
Furthermore, DIMCARB has been investigated as a medium for the electrochemical synthesis of silver nanoparticles, where it facilitates the reduction of silver ions to form metallic nanoparticles.[5] It has also been used as a source of dimethylamine in chemical reactions, which in some instances can lead to the formation of metallic clusters or nanoparticles.[6]
Experimental Protocols
The following protocols provide a framework for utilizing DIMCARB in nanoparticle synthesis.
Protocol 1: General Protocol for Nanoparticle Synthesis using DIMCARB as a Solvent
This protocol outlines a general workflow for the use of DIMCARB as a solvent for the synthesis of nanoparticles from soluble precursors.
Materials:
-
This compound (DIMCARB)
-
Nanoparticle precursor(s)
-
Reactant/reducing agent (if required)
-
Quenching agent (e.g., HCl 10%)[4]
-
Washing solvents (e.g., dry Dichloromethane (DCM), ether, hexane)[4]
-
High-purity water
-
Standard laboratory glassware and equipment (reaction vessel, magnetic stirrer, heating mantle, etc.)
-
Vacuum drying apparatus
Procedure:
-
Precursor Dissolution: In a clean, dry reaction vessel, dissolve the nanoparticle precursor(s) in an appropriate volume of DIMCARB with stirring. The dissolution may be facilitated by gentle heating, taking care not to exceed the decomposition temperature of DIMCARB (around 60-65 °C).[1][2]
-
Reaction Initiation: Once the precursor is fully dissolved, add the reactant or reducing agent to initiate nanoparticle formation. The reaction conditions (temperature, time, stirring speed) should be optimized for the specific nanoparticle system.
-
Monitoring the Reaction: Monitor the progress of the reaction using appropriate analytical techniques, such as Thin Layer Chromatography (TLC) for organic nanoparticles or UV-Vis spectroscopy for metallic nanoparticles.
-
Quenching the Reaction: Upon completion, quench the reaction. For syntheses sensitive to the basic nature of DIMCARB, neutralization with a suitable acid (e.g., HCl 10%) can be performed.[4] This may also induce precipitation of the nanoparticles.
-
Nanoparticle Isolation: Isolate the synthesized nanoparticles from the reaction mixture. This can be achieved by centrifugation or filtration.
-
Washing: Wash the isolated nanoparticles multiple times with appropriate solvents to remove any residual DIMCARB and unreacted precursors. A sequence of solvents such as dry DCM, ether, and hexane (B92381) can be effective.[4]
-
Drying: Dry the purified nanoparticles under vacuum to obtain a final, solvent-free product.
Protocol 2: Synthesis of Supramolecular Hacky Sack (SHS) Nanoparticles for Drug Delivery[4]
This protocol is adapted from a patented procedure and describes the synthesis of a specific type of organic nanoparticle using DIMCARB.
Materials:
-
mAGhD2OH (amphiphilic guanosine (B1672433) derivative)
-
This compound (DIMCARB)
-
1-methyl-1H-imidazole-2-carbaldehyde
-
Hydrochloric acid (HCl), 10% solution
-
Dry Dichloromethane (DCM)
-
Ether
-
Hexane
-
Lyophilizer
Procedure:
-
Dissolution of Precursor: In a suitable reaction vessel, dissolve 50 mg of mAGhD2OH in 1 mL of DIMCARB. Stir for approximately 10 minutes until the solid is completely dissolved.[4]
-
Addition of Reactant: Add 12.5 mg of 1-methyl-1H-imidazole-2-carbaldehyde to the solution.[4]
-
Reaction Monitoring: Monitor the reaction for 48 hours using Thin Layer Chromatography (TLC) with an eluent of Ethyl Acetate:Methanol (8:2) to track the consumption of the mAGhD2OH precursor.[4]
-
Reaction Quenching and Precipitation: After 48 hours, quench the reaction by neutralizing the DIMCARB with 10% HCl. This will result in the formation of a yellow precipitate.[4]
-
Isolation: Allow the precipitate to settle and then decant the supernatant.
-
Washing and Drying: Wash the solid yellow product (ImAGhD2OH) sequentially with dry DCM, ether, and hexane.[4]
-
Final Drying: Lyophilize the washed product to obtain the final SHS nanoparticles.[4]
Data Presentation
The following table summarizes key parameters that should be recorded and analyzed during nanoparticle synthesis using DIMCARB.
| Parameter | Description | Method of Measurement |
| Precursor Concentration | The initial concentration of the nanoparticle precursor in DIMCARB. | Gravimetric analysis |
| Reaction Temperature | The temperature at which the synthesis is carried out. | Thermocouple/Thermometer |
| Reaction Time | The duration of the nanoparticle formation reaction. | Timer |
| Nanoparticle Size | The average hydrodynamic diameter of the synthesized nanoparticles. | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | A measure of the heterogeneity of nanoparticle sizes. | Dynamic Light Scattering (DLS) |
| Zeta Potential | A measure of the surface charge of the nanoparticles, indicating stability. | Electrophoretic Light Scattering (ELS) |
| Yield | The percentage of precursor material converted into nanoparticles. | Gravimetric analysis |
| Morphology | The shape and surface features of the nanoparticles. | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) |
Visualizations
Logical Workflow for Nanoparticle Synthesis in DIMCARB
Caption: General workflow for nanoparticle synthesis using DIMCARB as a solvent.
Chemical Equilibrium of this compound
Caption: Reversible equilibrium of DIMCARB with its gaseous components.
References
- 1. A Facile, Sustainable One-Pot Synthesis of the Spiro-Dimers of α-Tocopheramine and Its N-Methyl Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchmgt.monash.edu [researchmgt.monash.edu]
- 4. US10106572B1 - Supramolecular hacky sacks (SHS), method of synthesis and applications thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]
Application Notes and Protocols for Claisen-Schmidt Condensation using Dimethylammonium Dimethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Claisen-Schmidt condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, pivotal for the preparation of α,β-unsaturated ketones, particularly chalcones and their analogues. These compounds are significant precursors for a wide array of heterocyclic compounds and exhibit diverse pharmacological activities. In the pursuit of greener and more sustainable chemical processes, the use of ionic liquids as alternative reaction media has garnered considerable attention. Dimethylammonium dimethylcarbamate (B8479999) (DIMCARB), a protic ionic liquid, has emerged as a promising recyclable medium and catalyst for the Claisen-Schmidt condensation. Its use promotes the selective synthesis of mono-arylidene products and offers a simplified, environmentally benign reaction and work-up procedure.
Advantages of Dimethylammonium Dimethylcarbamate (DIMCARB)
DIMCARB offers several advantages over traditional solvent and catalyst systems for the Claisen-Schmidt condensation:
-
Dual Role: It functions as both the reaction medium and a catalyst, simplifying the reaction setup.
-
High Selectivity: It favors the formation of mono-arylidene products, which can be challenging to achieve with conventional methods, especially with cyclic ketones.
-
Green Solvent: As a recyclable ionic liquid, it aligns with the principles of green chemistry by reducing the use of volatile and often toxic organic solvents.
-
Simplified Work-up: The product can often be isolated by simple filtration or extraction, and the DIMCARB can be recovered by distillation.
Reaction Mechanism and Experimental Workflow
The Claisen-Schmidt condensation in DIMCARB proceeds through a base-catalyzed mechanism. The dimethylcarbamate anion acts as a base to deprotonate the α-carbon of the enolizable ketone, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The subsequent aldol (B89426) addition product readily undergoes dehydration to yield the α,β-unsaturated ketone.
Reaction Pathway:
Application Notes and Protocols for Aldol Condensation Utilizing DIMCARB
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for performing an aldol (B89426) condensation reaction using dimethylcarbamate (B8479999) (DIMCARB) as a versatile solvent and catalyst. The following sections outline the methodology, present key performance data, and visualize the experimental workflow and proposed reaction mechanism.
Introduction
The aldol condensation is a cornerstone reaction in organic synthesis, facilitating the formation of carbon-carbon bonds. Traditional methods often require strong acids or bases as catalysts. The use of dimethylcarbamate (DIMCARB) offers a unique reaction medium that can act as both a solvent and a catalyst, promoting the formation of mono-arylidene products with moderate to excellent yields.[1] This protocol is particularly advantageous for the synthesis of mono-arylidenecycloalkanones from aryl aldehydes and symmetrical ketones.[1] DIMCARB's role is multifaceted, likely involving the in-situ generation of dimethylamine, which can participate in the reaction via Mannich-type intermediates.[1]
Data Presentation
The following table summarizes the yields of mono-arylidenecycloalkanones obtained from the reaction of various aryl aldehydes and cyclic ketones in DIMCARB.
| Aldehyde | Ketone | Product | Yield (%) |
| Benzaldehyde (B42025) | Cyclopentanone (B42830) | 2-Benzylidenecyclopentanone (B176167) | 87-88 |
| Benzaldehyde | Cyclohexanone | 2-Benzylidenecyclohexanone | 55-80 |
| 4-Chlorobenzaldehyde | Cyclopentanone | 2-(4-Chlorobenzylidene)cyclopentanone | 75 |
| 4-Chlorobenzaldehyde | Cyclohexanone | 2-(4-Chlorobenzylidene)cyclohexanone | 60 |
| 4-Methoxybenzaldehyde | Cyclopentanone | 2-(4-Methoxybenzylidene)cyclopentanone | 90 |
| 4-Methoxybenzaldehyde | Cyclohexanone | 2-(4-Methoxybenzylidene)cyclohexanone | 78 |
Data sourced from Molecules 2004, 9, 388-393.[1]
Experimental Protocol
This protocol details the procedure for the synthesis of 2-benzylidenecyclopentanone from benzaldehyde and cyclopentanone using DIMCARB.
Materials:
-
Benzaldehyde (9.4 mmol, 1.0 g)
-
Cyclopentanone (9.4 mmol, 0.79 g)
-
Dimethylcarbamate (DIMCARB) (10 mL)
-
0.5 M Sulfuric Acid (H₂SO₄)
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel (for alternative work-up)
Equipment:
-
Round-bottom flask
-
Stirrer hotplate
-
Condenser
-
Distillation apparatus (for DIMCARB recovery)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask containing DIMCARB (10 mL), add benzaldehyde (1.0 g, 9.4 mmol) at ambient temperature with stirring.
-
Heating: Heat the solution to 52 °C.
-
Addition of Ketone: Add cyclopentanone (0.79 g, 9.4 mmol) to the reaction mixture in a single portion.
-
Reaction: Continue stirring the mixture at 52 °C for 3 hours. The colorless reaction mixture will turn dark brown.
-
Work-up:
-
Method A: Distillation and Extraction:
-
Recover the DIMCARB by distillation at 60 °C under high vacuum. Up to 85% of the DIMCARB can be recovered using this method.[1]
-
Acidify the remaining residue with 0.5 M H₂SO₄ (25 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
-
Method B: Silica Gel Quench:
-
Quench the reaction mixture by adding it to a silica gel column.
-
Elute the product using an appropriate solvent system (e.g., hexane/ethyl acetate).
-
-
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps of the experimental protocol.
References
Application of "Dimethylammonium dimethylcarbamate" in tannin extraction from plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
The extraction of tannins from plant materials is a critical process for various industries, including pharmaceuticals, food and beverages, and leather tanning. Traditional extraction methods often rely on large volumes of water or organic solvents, which can be inefficient and environmentally burdensome. A promising alternative is the use of the distillable ionic liquid, N,N-dimethylammonium N',N'-dimethylcarbamate (DIMCARB). This application note details the use of DIMCARB for the efficient extraction of hydrolysable tannins from plant sources, offering a greener and more effective approach.
DIMCARB has been successfully employed for extracting tannins from plants such as Acacia catechu and Terminalia chebula at room temperature.[1][2][3] The use of this ionic liquid results in significantly higher extraction efficiencies compared to conventional water-based methods.[1][2][3] A key advantage of DIMCARB is its ability to be easily removed from the extract through low-temperature distillation, allowing for its recovery and reuse.[3] This process not only improves the sustainability of tannin extraction but also yields a product with a higher tannin content and enhanced stability against microbial growth.[1][3]
Quantitative Data Summary
The following tables summarize the comparative data on the efficiency of DIMCARB versus water for tannin extraction from Acacia catechu and Terminalia chebula.
Table 1: Comparison of Extraction Efficiency
| Plant Material | Extraction Solvent | Average Extraction Efficiency (%) | Standard Error of the Mean (s.e.m.) |
| Acacia catechu | DIMCARB | 85 | ± 1 |
| Acacia catechu | Water | 64 | ± 2 |
| Terminalia chebula | DIMCARB | 75 | ± 2 |
| Terminalia chebula | Water | 52 | ± 1 |
Source: Adapted from Chowdhury et al., Green Chemistry, 2010.[3]
Table 2: Tannin Content of Extracts Determined by Hide Powder Test
| Plant Material | Extraction Solvent | Tannin Content (%) | Non-tannin Content (%) | Insoluble Content (%) |
| Acacia catechu | DIMCARB | 78.5 | 18.2 | 3.3 |
| Acacia catechu | Water | 70.1 | 25.8 | 4.1 |
| Terminalia chebula | DIMCARB | 72.3 | 22.6 | 5.1 |
| Terminalia chebula | Water | 65.4 | 28.9 | 5.7 |
Source: Adapted from Chowdhury et al., Green Chemistry, 2010.[3]
Table 3: Quantitative HPLC Analysis of Extracted Tannin Materials
| Sample | Gallic acid (mg g⁻¹) | Ellagic acid (mg g⁻¹) | (+) Catechin (B1668976) hydrate (B1144303) (mg g⁻¹) | Pyrocatechol (mg g⁻¹) |
| DIMCARB extracted from Acacia catechu | 15.2 | 35.8 | 120.5 | ND |
| Water extracted from Acacia catechu | 10.5 | 20.1 | 85.3 | ND |
| DIMCARB extracted from Terminalia chebula | 25.6 | 58.2 | ND | 15.4 |
| Water extracted from Terminalia chebula | 18.9 | 35.7 | ND | 10.2 |
ND = Not Detected. Source: Adapted from Chowdhury et al., Green Chemistry, 2010.[3]
Experimental Protocols
Protocol 1: Tannin Extraction using DIMCARB
Materials:
-
Powdered plant material (Acacia catechu or Terminalia chebula)
-
N,N-dimethylammonium N',N'-dimethylcarbamate (DIMCARB)
-
Deionized water
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the powdered plant material.
-
Add 50 mL of DIMCARB to the plant material in a suitable flask.
-
Stir the mixture at room temperature for 16 hours.
-
Filter the mixture to separate the undissolved plant material from the DIMCARB-extract solution.
-
The DIMCARB can be removed from the extract by distillation at a low temperature (e.g., 60-70 °C) under reduced pressure using a rotary evaporator. The recovered DIMCARB can be reused.
-
The resulting viscous tannin extract is then collected.
-
For further use, the extract can be dissolved in water to obtain an aqueous solution of hydrolysable tannins.
Protocol 2: Determination of Tannin Content by Hide Powder Test
This method is based on the ability of tannins to bind to proteins, specifically collagen in hide powder.
Materials:
-
Tannin extract
-
Standard hide powder
-
Chromium salt solution
-
Distilled water
-
Folin-Ciocalteu reagent
-
Sodium carbonate solution
Procedure:
-
Prepare a solution of the tannin extract of a known concentration.
-
Take a known volume of the tannin solution and determine the total phenolic content using the Folin-Ciocalteu method. This is the "total solubles" value.
-
To a separate, equal volume of the tannin solution, add a specified amount of standard hide powder.
-
Shake the mixture for a specified time to allow the tannins to bind to the hide powder.
-
Filter the mixture to remove the hide powder with the bound tannins.
-
Determine the phenolic content of the filtrate using the Folin-Ciocalteu method. This is the "non-tannin" value.
-
The tannin content is calculated as the difference between the total solubles and the non-tannins.
Protocol 3: Quantitative Analysis of Tannins by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column.
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable acid for mobile phase modification)
-
Standards of gallic acid, ellagic acid, catechin hydrate, and pyrocatechol.
Procedure:
-
Prepare a standard curve for each of the tannin compounds by running a series of known concentrations.
-
Prepare the tannin extract sample by dissolving it in a suitable solvent (e.g., methanol (B129727) or the initial mobile phase) and filtering it through a 0.45 µm filter.
-
Set up the HPLC with a suitable mobile phase gradient. A common gradient involves a mixture of acidified water and acetonitrile, with the proportion of acetonitrile increasing over time.
-
Inject the prepared sample into the HPLC system.
-
Monitor the eluent at a specific wavelength (e.g., 280 nm) to detect the tannin compounds.
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the amount of each tannin compound by comparing the peak area in the sample chromatogram to the standard curve.
Visualizations
Caption: Experimental workflow for tannin extraction using DIMCARB.
Caption: Logical comparison of DIMCARB and traditional solvents.
References
Application Notes and Protocols for Electrodeposition of Metals with Dimethylammonium Dimethylcarbamate Electrolyte
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylammonium dimethylcarbamate (B8479999) (DIMCARB) is a room-temperature ionic liquid that presents a unique and promising alternative to conventional aqueous and organic electrolytes for the electrodeposition of metals.[1][2] Formed from the reaction of dimethylamine (B145610) and carbon dioxide, DIMCARB can act as both the solvent and the electrolyte, offering a non-aqueous environment that can be advantageous for the deposition of reactive metals and for achieving unique deposit morphologies.[3][4] The mechanism of metal electrodeposition from DIMCARB is believed to proceed through the in-situ formation of metal carbamate (B1207046) complexes, which then undergo electrochemical reduction at the cathode.[5]
These application notes provide a detailed, albeit developmental, guide for the electrodeposition of various metals using a DIMCARB-based electrolyte. The protocols outlined below are based on the known physicochemical properties of DIMCARB, general principles of electrochemistry, and analogous systems involving metal carbamate complexes.[1][5][6] Researchers should consider these as starting points for experimentation and optimization.
Electrolyte Preparation and Handling
1.1. Synthesis of Dimethylammonium Dimethylcarbamate (DIMCARB)
-
Materials:
-
Dimethylamine (solution in a suitable solvent, e.g., THF or ethanol, or as a condensed gas)
-
Carbon dioxide (gas, high purity)
-
Anhydrous, inert solvent (e.g., toluene (B28343) or hexane) - optional, for precipitation
-
Schlenk line or glovebox for inert atmosphere handling
-
-
Protocol:
-
In a fume hood, cool a solution of dimethylamine in an appropriate solvent in a three-neck flask equipped with a magnetic stirrer and a gas inlet.
-
Slowly bubble dry carbon dioxide gas through the stirred dimethylamine solution. The reaction is exothermic, so maintain the temperature with a cooling bath.
-
The reaction is typically quantitative. The product, DIMCARB, may be a liquid or can be precipitated by the addition of a non-polar solvent like hexane.[1]
-
If a solid precipitate forms, it can be isolated by filtration under an inert atmosphere, washed with the non-polar solvent, and dried under vacuum. If it remains a liquid, it can be used directly after ensuring the removal of any unreacted starting materials.
-
Store the resulting DIMCARB under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric moisture and CO2 loss.
-
1.2. Preparation of Metal-Containing Electrolyte
-
Materials:
-
This compound (as prepared above)
-
Anhydrous metal salt (e.g., metal chloride, acetate (B1210297), or nitrate). The choice of anion is important to avoid interference with the electrodeposition process. Acetates and nitrates are often good starting points.
-
Anhydrous solvent (optional, e.g., acetonitrile (B52724) or propylene (B89431) carbonate) to adjust viscosity and conductivity.
-
Schlenk line or glovebox.
-
-
Protocol:
-
Inside a glovebox or under an inert atmosphere, add the desired amount of the anhydrous metal salt to the DIMCARB.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the metal salt is completely dissolved. The dissolution may be slow and can be facilitated by the formation of a metal-carbamate complex.[5]
-
If necessary, a co-solvent can be added to reduce the viscosity of the electrolyte and improve ionic conductivity.
-
The final electrolyte should be a clear, homogeneous solution. If any solids remain, they should be allowed to settle or be removed by filtration under inert conditions.
-
General Electrodeposition Protocol
2.1. Experimental Setup
-
Electrochemical Cell: A three-electrode cell is recommended.
-
Working Electrode (WE): The substrate to be plated (e.g., copper, gold, glassy carbon, or stainless steel).
-
Counter Electrode (CE): A platinum mesh or graphite (B72142) rod is suitable.
-
Reference Electrode (RE): A silver/silver ion (Ag/Ag+) electrode or a pseudo-reference electrode (e.g., a platinum wire) can be used. If using a pseudo-reference, it is advisable to calibrate its potential against a standard reference electrode like ferrocene/ferrocenium.
-
-
Potentiostat/Galvanostat: To control the applied potential or current.
-
Inert Atmosphere: Perform the electrodeposition in a glovebox or a sealed cell under an inert gas (argon or nitrogen) to prevent contamination from air and moisture.
2.2. Substrate Preparation
-
Mechanically polish the working electrode with successively finer grades of alumina (B75360) or diamond paste to a mirror finish.
-
Degrease the electrode by sonicating in acetone (B3395972) and then isopropanol.
-
Rinse thoroughly with deionized water and dry completely.
-
For some substrates, an electrochemical cleaning step (e.g., cycling the potential in an acidic or alkaline solution) may be necessary to remove surface oxides.
-
Immediately transfer the cleaned and dried substrate to the electrodeposition cell under an inert atmosphere.
2.3. Electrodeposition Procedure
-
Assemble the three-electrode cell with the prepared substrate (WE), counter electrode, and reference electrode.
-
Fill the cell with the prepared metal-containing DIMCARB electrolyte.
-
Connect the electrodes to the potentiostat/galvanostat.
-
Perform the electrodeposition using one of the following techniques:
-
Potentiostatic (Constant Potential): Apply a constant potential at which the metal ion reduction occurs. This is often determined from cyclic voltammetry.
-
Galvanostatic (Constant Current): Apply a constant current density to the working electrode. This method provides good control over the deposition rate.
-
Pulsed Electrodeposition: Alternate between a high deposition potential/current and a lower or zero potential/current. This can improve the quality and morphology of the deposit.
-
-
After the desired deposition time or charge has passed, stop the process.
-
Carefully remove the plated substrate from the electrolyte.
-
Rinse the substrate with an appropriate solvent (e.g., acetonitrile or isopropanol) to remove residual electrolyte and dry it under a stream of inert gas.
-
Characterize the deposited film using techniques such as Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD), and Atomic Force Microscopy (AFM).
Metal-Specific Application Notes (Hypothetical Protocols)
The following tables summarize hypothetical starting parameters for the electrodeposition of various metals from a DIMCARB electrolyte. These values are based on the electrochemical behavior of related metal-ligand complexes and general electrodeposition principles and should be optimized experimentally.[7][8][9][10][11]
Table 1: Hypothetical Electrodeposition Parameters for Copper
| Parameter | Value | Notes |
| Metal Salt Precursor | Copper(II) acetate or Copper(II) nitrate (B79036) | Acetate is often a good choice in organic-based electrolytes. |
| Metal Salt Concentration | 0.05 - 0.2 M | Higher concentrations may increase deposition rate but can also increase viscosity. |
| Deposition Mode | Potentiostatic or Galvanostatic | Potentiostatic control allows for better morphological control. |
| Applied Potential (vs. Ag/Ag+) | -0.8 to -1.5 V | This is a hypothetical range and should be determined via cyclic voltammetry. |
| Current Density | 5 - 20 mA/cm² | Higher current densities can lead to dendritic growth. |
| Temperature | 25 - 60 °C | Increased temperature can improve conductivity and deposition rate. |
| Agitation | Optional (0 - 200 rpm) | Mild agitation can help replenish metal ions at the electrode surface. |
Table 2: Hypothetical Electrodeposition Parameters for Nickel
| Parameter | Value | Notes |
| Metal Salt Precursor | Nickel(II) acetate or Nickel(II) chloride | Chloride ions can sometimes influence deposit morphology. |
| Metal Salt Concentration | 0.1 - 0.5 M | Nickel is often plated from more concentrated solutions. |
| Deposition Mode | Galvanostatic | Commonly used for nickel plating to control thickness. |
| Applied Potential (vs. Ag/Ag+) | -1.0 to -1.8 V | Nickel deposition typically requires a more negative potential than copper. |
| Current Density | 10 - 50 mA/cm² | A wider range can be explored depending on the desired properties. |
| Temperature | 40 - 70 °C | Higher temperatures are often used for nickel plating. |
| Agitation | Recommended (100 - 300 rpm) | Important for achieving uniform deposits. |
Table 3: Hypothetical Electrodeposition Parameters for Gold
| Parameter | Value | Notes |
| Metal Salt Precursor | Gold(III) chloride or Potassium dicyanoaurate(I) | Cyanide-based salts are common but DIMCARB may offer a cyanide-free alternative. |
| Metal Salt Concentration | 0.01 - 0.05 M | Gold is typically plated from dilute solutions due to its cost. |
| Deposition Mode | Potentiostatic or Pulsed | Pulsed deposition can improve the brightness and density of gold films. |
| Applied Potential (vs. Ag/Ag+) | -0.5 to -1.2 V | The reduction potential will depend on the gold precursor used. |
| Current Density | 1 - 10 mA/cm² | Lower current densities are used for better quality deposits. |
| Temperature | 25 - 50 °C | |
| Agitation | Gentle agitation recommended |
Table 4: Hypothetical Electrodeposition Parameters for Silver
| Parameter | Value | Notes |
| Metal Salt Precursor | Silver nitrate or Silver acetate | Nitrate is a common and soluble precursor. |
| Metal Salt Concentration | 0.02 - 0.1 M | |
| Deposition Mode | Potentiostatic or Galvanostatic | |
| Applied Potential (vs. Ag/Ag+) | -0.3 to -1.0 V | Silver is a relatively noble metal. |
| Current Density | 2 - 15 mA/cm² | |
| Temperature | 25 - 40 °C | |
| Agitation | Optional |
Table 5: Hypothetical Electrodeposition Parameters for Zinc
| Parameter | Value | Notes |
| Metal Salt Precursor | Zinc acetate or Zinc chloride | |
| Metal Salt Concentration | 0.2 - 0.8 M | |
| Deposition Mode | Galvanostatic | |
| Applied Potential (vs. Ag/Ag+) | -1.2 to -2.0 V | Zinc is a more reactive metal. |
| Current Density | 20 - 100 mA/cm² | Higher current densities are common for zinc plating. |
| Temperature | 25 - 50 °C | |
| Agitation | Recommended | To prevent dendritic growth. |
Visualizations
Caption: General experimental workflow for metal electrodeposition using a this compound electrolyte.
Caption: Proposed logical relationship for metal electrodeposition from a DIMCARB electrolyte via a metal carbamate complex intermediate.
Caption: Key factors influencing the properties of metal films electrodeposited from a DIMCARB electrolyte.
References
- 1. A Dinuclear Copper(II) Complex Electrochemically Obtained via the Endogenous Hydroxylation of a Carbamate Schiff Base Ligand: Synthesis, Structure and Catalase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, spectroscopy and electrochemical behaviors of nickel(II) complexes with tetradentate shiff bases derived from 3,5-Bu(2)(t)-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Chemistry of Metal Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4137-10-4 CAS MSDS (this compound(DIMCARB)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Synthesis, Structural Characterisation, and Electrochemical Properties of Copper(II) Complexes with Functionalized Thiosemicarbazones Derived from 5-Acetylbarbituric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential Application of Ionic Liquids for Electrodeposition of the Material Targets for Production of Diagnostic Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, structures, and DFT analysis of gold complexes containing a thiosemicarbazone ligand - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Dimethylammonium Dimethylcarbamate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dimethylammonium Dimethylcarbamate (B8479999) (DIMCARB)
Dimethylammonium dimethylcarbamate, commonly known as DIMCARB, is an ionic liquid composed of a dimethylammonium cation and a dimethylcarbamate anion.[1] It is formed through the reaction of dimethylamine (B145610) and carbon dioxide.[1] DIMCARB is recognized for its properties as a solvent and extractant and has been investigated for its potential as a reusable reaction medium in organic synthesis.[1][2] While its application in the synthesis of a broad range of common heterocyclic compounds is not extensively documented in scientific literature, it has demonstrated utility in specific condensation reactions.
This document provides detailed application notes and protocols for a known application of DIMCARB in the synthesis of monoarylidene cyclopentanones, highlighting its role as a recyclable catalyst and reaction medium.
Application Note: Synthesis of Monoarylidene Cyclopentanones via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis that involves the reaction of an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. This reaction is crucial for the synthesis of α,β-unsaturated ketones, which are valuable intermediates in the production of various pharmaceuticals and biologically active compounds.
This compound (DIMCARB) has been successfully employed as a recyclable reaction medium and catalyst for the Claisen-Schmidt condensation between aromatic aldehydes and enolizable ketones, such as cyclopentanone (B42830), to yield monoarylidene cyclopentanones.[3] The use of DIMCARB offers a greener alternative to conventional methods by potentially reducing the need for volatile organic solvents and allowing for the recovery and reuse of the reaction medium.
Quantitative Data Summary
The following table summarizes the results for the synthesis of various monoarylidene cyclopentanones using DIMCARB as the reaction medium. The data is based on the reaction of cyclopentanone with different substituted aromatic aldehydes.
| Entry | Aromatic Aldehyde | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Benzaldehyde (B42025) | 2 | 60 | 95 |
| 2 | 4-Methylbenzaldehyde | 2 | 60 | 92 |
| 3 | 4-Methoxybenzaldehyde | 3 | 60 | 98 |
| 4 | 4-Chlorobenzaldehyde | 2.5 | 60 | 90 |
| 5 | 4-Nitrobenzaldehyde | 4 | 60 | 85 |
| 6 | 2-Chlorobenzaldehyde | 3 | 60 | 88 |
Experimental Protocols
General Protocol for the Synthesis of Monoarylidene Cyclopentanones using DIMCARB
This protocol describes a general procedure for the synthesis of 2-benzylidenecyclopentanone (B176167) from benzaldehyde and cyclopentanone using DIMCARB.
Materials:
-
This compound (DIMCARB)
-
Benzaldehyde
-
Cyclopentanone
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (DIMCARB) (10 mL).
-
Addition of Reactants: To the stirred DIMCARB, add cyclopentanone (1.0 mmol) followed by benzaldehyde (1.0 mmol).
-
Reaction: Heat the reaction mixture to 60 °C and stir for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of diethyl ether and stir for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. The product will be in the ether layer. Separate the organic layer. The DIMCARB layer can be retained for reuse.
-
Drying and Concentration: Wash the organic layer with water (2 x 10 mL), dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-benzylidenecyclopentanone.
Recovery and Reuse of DIMCARB:
The DIMCARB layer from the extraction step can be washed with a small amount of fresh diethyl ether to remove any residual product. The DIMCARB can then be dried under vacuum to remove any dissolved solvent and reused for subsequent reactions.
Visualizations
Caption: Experimental workflow for the synthesis of monoarylidene cyclopentanones.
Caption: Dual role of DIMCARB in the Claisen-Schmidt condensation.
Conclusion
This compound (DIMCARB) serves as an effective and recyclable reaction medium and catalyst for the Claisen-Schmidt condensation to produce monoarylidene cyclopentanones in good to excellent yields. This application highlights the potential of DIMCARB as a greener alternative in organic synthesis. However, based on the current scientific literature, its application in the synthesis of a wide array of common heterocyclic compounds, such as pyrimidines and quinolines, is not well-established. Further research is warranted to explore the full potential of DIMCARB in the vast field of heterocyclic chemistry.
References
Application Notes and Protocols for Utilizing DIMCARB as a Reusable Reaction Medium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl carbonate (DMC), often referred to as DIMCARB in the context of its use as a reaction medium, is a versatile and environmentally benign organic compound.[1][2] Its low toxicity, biodegradability, and derivation from green processes make it an attractive alternative to conventional, more hazardous solvents and reagents in organic synthesis.[3][4] Notably, DIMCARB can serve a dual role as both a solvent and a reagent, particularly in methylation and carbonylation reactions.[1][5] A key advantage for its application in sustainable chemistry is its potential for recovery and reuse, often through simple distillation.[6][7]
These application notes provide detailed protocols and quantitative data for the use of DIMCARB as a reusable reaction medium in key organic transformations relevant to pharmaceutical and chemical synthesis.
Core Applications and Quantitative Data
DIMCARB has demonstrated high efficacy and selectivity in a range of reactions. Its performance as a reusable medium is highlighted by consistent yields and product selectivity over multiple cycles.
Methylation Reactions
DIMCARB is an excellent green methylating agent, offering a safer alternative to toxic reagents like dimethyl sulfate (B86663) and methyl halides.[8][9] It can be used for the O-methylation of phenols and the C-methylation of active methylene (B1212753) compounds with high selectivity.[1][8]
Table 1: Performance of DIMCARB in Methylation Reactions
| Substrate | Catalyst | Temperature (°C) | Molar Ratio (Substrate:DMC:Catalyst) | Conversion (%) | Yield (%) | Selectivity (%) | Reference |
| Phenylacetonitrile | K₂CO₃ | 180 | 1:18:2 | >99 | 95 | >99 (mono-C) | [1] |
| Methyl Phenylacetate | K₂CO₃ | 180 | 1:18:2 | 95 | 90 | >99 (mono-C) | [1] |
| Phenol (B47542) | K₂CO₃/PEG 1000 | 160-200 | 1:5 | ~100 | ~100 | >99 (O-methyl) | [10] |
| p-Cresol | K₂CO₃/PEG 1000 | 160-200 | 1:5 | ~100 | ~100 | >99 (O-methyl) | [10] |
| Indole | [tbmAm] [MeCO₃] | 230 | 1:excess:0.1 | 100 | - | 100 (N-methyl) | [5] |
| Carboxylic Acids (various) | K₂CO₃ | 90 | 1:excess:0.4 | - | 80-95 | High | [11][12] |
Carbonylation Reactions
DIMCARB can act as a carbonylating agent, providing a safer alternative to phosgene. The oxidative carbonylation of methanol (B129727) to produce DIMCARB itself is a key green industrial process.[13][14]
Table 2: DIMCARB Synthesis via Oxidative Carbonylation of Methanol
| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Methanol Conversion (%) | DMC Selectivity (%) | Catalyst Reusability | Reference |
| Co-salophen complex | Zeolite Y | 120 | 3.0 | 25.4 | 99.5 | 5 cycles | [13][14] |
| Cu-based catalysts | Various | - | - | Low | High | - | [15] |
Aldol Condensation Reactions
DIMCARB has been successfully employed as a reaction medium for Aldol condensations, demonstrating its utility beyond methylation and carbonylation. A significant advantage is the ease of recovery of DIMCARB from the reaction mixture.
Table 3: Aldol Condensation in DIMCARB
| Aldehyde | Ketone | Temperature (°C) | Reaction Time (h) | DIMCARB Recovery (%) | Reference |
| Benzaldehyde | Cyclopentanone | 52 | 3 | 83 | [6] |
Experimental Protocols
Protocol 1: General Procedure for O-Methylation of Phenols using DIMCARB
This protocol describes a continuous flow methylation of phenols.
Materials:
-
Phenol or substituted phenol
-
Dimethyl carbonate (DIMCARB)
-
Potassium carbonate (K₂CO₃)
-
Poly(ethylene glycol) 1000 (PEG 1000)
-
Continuously fed stirred tank reactor (CSTR)
Procedure:
-
Prepare the catalytic bed by filling the CSTR to approximately one-third of its volume with a mixture of PEG 1000 and K₂CO₃.
-
Heat the reactor to the desired temperature (160-200 °C) to melt the PEG, creating a slurry.[10]
-
Mechanically stir the catalytic slurry at approximately 2000 rpm.[10]
-
Prepare a mixture of the phenol and DIMCARB, typically in a 1:5 molar ratio.[10]
-
Continuously feed the phenol/DIMCARB mixture into the reactor at a determined flow rate.
-
The product, the corresponding O-methylated derivative, is collected as it exits the reactor.
-
Monitor the conversion of the phenol and the selectivity of the product by gas chromatography (GC).
-
Unreacted DIMCARB can be recovered from the product stream by distillation and reused in subsequent reactions.
Protocol 2: General Procedure for Aldol Condensation in DIMCARB with Solvent Recovery
This protocol outlines a batch procedure for an Aldol condensation.
Materials:
-
Aryl aldehyde (e.g., Benzaldehyde)
-
Ketone (e.g., Cyclopentanone)
-
DIMCARB (N,N-dimethylammonium N',N'-dimethylcarbamate)
-
0.5 M Sulfuric acid (H₂SO₄)
-
Ethyl acetate
Procedure:
-
To a reaction flask, add the aldehyde (1 equivalent) to DIMCARB (used as the solvent) at ambient temperature with stirring.[6]
-
Heat the solution to approximately 52 °C.[6]
-
Add the ketone (1 equivalent) in a single portion to the heated solution.[6]
-
Continue stirring at 52 °C for 3 hours. The reaction mixture will typically change color.[6]
-
DIMCARB Recovery: After the reaction is complete, recover the DIMCARB by distillation at 60 °C under high vacuum. Up to 83% recovery can be achieved.[6]
-
Workup: Acidify the undistilled residue with 0.5 M H₂SO₄ and extract the product with ethyl acetate.
-
Combine the organic extracts, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by appropriate methods such as column chromatography or recrystallization.
Visualizations
Experimental Workflow: Methylation of Phenols in DIMCARB
Caption: Workflow for the continuous methylation of phenols using DIMCARB.
Experimental Workflow: Aldol Condensation and DIMCARB Recovery
Caption: Workflow for Aldol condensation with DIMCARB recovery.
Logical Relationship: Dual Role of DIMCARB
Caption: The dual functionality of DIMCARB as a solvent and reagent.
Conclusion
DIMCARB presents a compelling case as a reusable reaction medium for a variety of organic transformations critical to the pharmaceutical and chemical industries. Its dual functionality as a green solvent and a selective reagent, combined with its ease of recovery and reuse, aligns with the principles of sustainable chemistry. The protocols and data presented herein provide a foundation for researchers and drug development professionals to incorporate DIMCARB into their synthetic workflows, thereby enhancing the safety and environmental profile of their chemical processes.
References
- 1. iris.unive.it [iris.unive.it]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl Carbonate: Review of Synthesis Routes and Catalysts Used [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Methylation using dimethylcarbonate catalysed by ionic liquids under continuous flow conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36226K [pubs.rsc.org]
- 6. Self-associated, “Distillable” Ionic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US6706929B2 - Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols - Google Patents [patents.google.com]
- 8. Dimethylcarbonate for eco-friendly methylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iris.unive.it [iris.unive.it]
- 11. Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Review of Catalysts for Synthesis of Dimethyl Carbonate [mdpi.com]
Application Notes and Protocols for the Recycling of Dimethylammonium Dimethylcarbamate (DIMCARB)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the recovery and recycling of Dimethylammonium dimethylcarbamate (B8479999) (DIMCARB), a versatile and reusable reaction medium. The primary method detailed is vacuum distillation, which leverages DIMCARB's unique thermal properties. Alternative workup procedures and methods for assessing the purity of the recycled solvent are also presented.
Introduction
Dimethylammonium dimethylcarbamate (DIMCARB) is an ionic liquid that serves as an effective and "distillable" medium for various chemical transformations, including aldol-condensation reactions.[1][2][3] Its key advantage lies in its ability to be readily removed from a reaction mixture by distillation, allowing for straightforward product isolation and solvent recycling.[1][2] This characteristic makes it an attractive option for developing more sustainable chemical processes.
DIMCARB is formed from the reaction of two equivalents of dimethylamine (B145610) with one equivalent of carbon dioxide.[2][3] It exists in a dynamic equilibrium, and upon heating to around 60°C, it dissociates back into its gaseous components, facilitating its removal from the non-volatile reaction products.[2][3]
Physicochemical Properties of DIMCARB
A summary of the key physical and chemical properties of DIMCARB is provided in the table below. These parameters are essential for designing and executing the recycling protocols.
| Property | Value | Reference |
| Molecular Formula | C5H14N2O2 | [4] |
| Molecular Weight | 134.18 g/mol | [4][5][6] |
| Boiling Point | 60-61 °C | [4][5] |
| Density | 1.05 g/mL at 25 °C | [4][5] |
| Refractive Index | n20/D 1.454 | [4][5] |
Experimental Protocols
Primary Recycling Protocol: Vacuum Distillation
This protocol describes the recovery of DIMCARB from a post-reaction mixture using vacuum distillation. This method is suitable for reactions where the products and other components are significantly less volatile than DIMCARB. A recovery yield of up to 85% can be achieved with this method.[1]
Methodology:
-
Apparatus Setup: Assemble a standard distillation apparatus equipped with a round-bottom flask (containing the post-reaction mixture), a condenser, a receiving flask, and a connection to a high-vacuum pump. It is crucial to ensure all connections are properly sealed to maintain a high vacuum. The receiving flask should be cooled, for example, in an ice bath, to efficiently condense the distilled DIMCARB.
-
Heating: The reaction flask is heated to 60 °C.[1] A water bath or a heating mantle with precise temperature control is recommended to avoid overheating and potential degradation of the reaction products.
-
Vacuum Application: Gradually apply a high vacuum to the system. The DIMCARB will start to distill as it dissociates into dimethylamine and carbon dioxide, which then recombine and condense in the cooled receiving flask.
-
Collection: Continue the distillation until no more DIMCARB is collected in the receiving flask.
-
Recovery and Storage: The collected liquid in the receiving flask is the recycled DIMCARB. It should be stored in a sealed container to prevent atmospheric moisture absorption and decomposition. The non-volatile residue remaining in the distillation flask contains the reaction product, which can then be subjected to further purification.[1]
Diagram of the Vacuum Distillation Workflow for DIMCARB Recycling:
References
- 1. Self-associated, “Distillable” Ionic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4137-10-4 CAS MSDS (this compound(DIMCARB)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 二甲基胺 N,N-二甲氨基甲酸酯 | Sigma-Aldrich [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
Application Notes and Protocols for CO2 Capture and Conversion using Dimethylammonium Dimethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylammonium dimethylcarbamate (B8479999) (DIMCARB) is an ionic liquid that serves as a promising medium for the capture and subsequent conversion of carbon dioxide (CO2). Comprising dimethylamine (B145610) and CO2 in a 2:1 molar ratio, DIMCARB offers a reversible system for CO2 absorption and desorption, making it an attractive candidate for integrated carbon capture and utilization (ICCU) technologies.[1] This document provides detailed application notes and experimental protocols for the use of DIMCARB in CO2 capture and its conversion into valuable chemical products.
Application Notes
DIMCARB's utility in CO2 capture stems from its ability to form a stable ionic pair at temperatures up to 60°C, which can then be dissociated to release CO2 at higher temperatures.[1] This reversible nature allows for a cyclic process of CO2 absorption from flue gas or other sources, followed by its release in a concentrated form for conversion. The captured CO2 can be catalytically converted into various chemicals, including dimethylformamide (DMF) and dimethyl carbonate (DMC).
Key Advantages:
-
Integrated System: DIMCARB can act as both the capture solvent and a reactant source (providing dimethylamine) for subsequent conversion steps.[2]
-
"Green" Solvent: It is considered an environmentally friendly solvent, allowing for easy work-up and quantitative recovery and recycling.[1]
-
Mild Conditions: CO2 capture can be performed at relatively low temperatures and atmospheric pressure.
Experimental Protocols
Protocol 1: Synthesis of Dimethylammonium Dimethylcarbamate (DIMCARB)
This protocol describes the synthesis of liquid DIMCARB from dimethylamine and carbon dioxide.
Materials:
-
Liquid dimethylamine (pressurized source)
-
Liquid carbon dioxide (pressurized source)
-
Reactor with internal heat exchangers and cooling zones
-
Cooling water
Procedure:
-
Maintain pressurized sources of liquid dimethylamine and liquid carbon dioxide.
-
Separately expand the liquid dimethylamine in a heat exchange relationship within a cooling zone inside a first reaction zone. This reaction zone should be maintained at approximately 75-85°F above the normal reaction temperature.
-
Separately expand the liquid carbon dioxide in a heat exchange relationship within a second cooling zone inside a second reaction zone, also maintained at about 75-85°F above the normal reaction temperature.
-
The expansion of the reactants utilizes the heat of the exothermic reaction to vaporize the incoming liquid reactants.
-
Combine the gaseous dimethylamine and gaseous carbon dioxide in the reaction zones where they will react exothermically to form liquid this compound.
-
Control the reaction temperature at approximately 120-130°F using cooling water circulated through the reactor's cooling system.[3]
-
Continuously withdraw the liquid DIMCARB product from the reaction zones.
Diagram of DIMCARB Synthesis Workflow:
Caption: Workflow for the synthesis of DIMCARB.
Protocol 2: CO2 Capture using DIMCARB
This protocol outlines the procedure for CO2 absorption and desorption using an amine solvent, which can be adapted for DIMCARB.
Materials:
-
DIMCARB solution
-
Screening apparatus (e.g., glass reactor with stirrer, gas inlet and outlet)
-
Nitrogen gas (pure)
-
CO2 analyzer
-
Temperature control system (e.g., water bath)
-
Titration setup for CO2 loading analysis (optional)
Procedure:
Absorption:
-
Fill the reactor with a known amount of DIMCARB solution (e.g., 124 g).[4]
-
Set the temperature to the desired absorption temperature (e.g., 40°C).[4]
-
Continuously stir the solution (e.g., at 450 rpm).[4]
-
Bubble the CO2 gas mixture through the solution at a constant flow rate.
-
Monitor the CO2 concentration in the outlet gas using a CO2 analyzer.
-
Continue the absorption until the CO2 concentration in the outlet gas reaches a predetermined level (e.g., around 9.5 vol% for a 10 vol% inlet, indicating 95% capture).[4]
-
Take a liquid sample to determine the CO2 loading.
Desorption (Regeneration):
-
Increase the temperature of the solution to the desorption temperature (e.g., 80°C).[4]
-
Bubble pure nitrogen gas through the CO2-rich solution to facilitate the removal of CO2.[4]
-
Monitor the CO2 concentration in the outlet gas.
-
Continue desorption until the CO2 concentration in the outlet gas drops to a low level (e.g., 1.0 vol%).[4]
-
The regenerated DIMCARB is now ready for another absorption cycle.
Diagram of CO2 Capture Cycle:
Caption: The CO2 absorption and desorption cycle.
Protocol 3: Conversion of Captured CO2 to Dimethylformamide (DMF)
This protocol describes the synthesis of DMF from CO2, H2, and the dimethylamine provided by the dissociation of DIMCARB.
Materials:
-
This compound (DIMCARB)
-
Hydrogen (H2) gas (>99.99%)
-
Carbon Dioxide (CO2) gas (>99.99%)
-
Catalyst (e.g., Cu/ZnO)
-
High-pressure reactor
-
Temperature and pressure control systems
Procedure:
-
Load the catalyst into the high-pressure reactor.
-
Introduce a known amount of DIMCARB into the reactor. Note: DIMCARB will dissociate into dimethylamine and CO2 at temperatures above 333 K (60°C).[2]
-
Pressurize the reactor with H2 and additional CO2 to achieve the desired molar ratio (e.g., CO2:H2 of 1:1).[2]
-
Heat the reactor to the reaction temperature (e.g., 413 K).[2]
-
Set the reaction pressure (e.g., 12 MPa).[2]
-
Maintain the reaction for the desired time (e.g., 6 hours).[2]
-
After the reaction, cool down the reactor and depressurize it.
-
Analyze the products (e.g., using gas chromatography) to determine the yield of DMF.
Diagram of CO2 to DMF Conversion:
Caption: Process for converting CO2 to DMF.
Quantitative Data
The following tables summarize key quantitative data for CO2 capture and conversion processes.
Table 1: CO2 Capture Performance of Amine Solvents
| Amine Solvent | Concentration (wt%) | Absorption Temperature (°C) | Desorption Temperature (°C) | CO2 Loading (mol CO2/mol amine) | Reference |
| Monoethanolamine (MEA) | 30 | - | - | 0.51 | [4] |
| Piperazine (PZ) | 40 | - | - | - | [6] |
| Diethanolamine (DEA) | - | - | - | - | [6] |
| Methyldiethanolamine (MDEA) | - | - | - | - | [6] |
Table 2: Conditions for Catalytic Conversion of CO2
| Product | Catalyst | Temperature (K) | Pressure (MPa) | Reactants | Reference |
| Dimethylformamide (DMF) | Cu/ZnO | 413 | 12 | DIMCARB, H2, CO2 | [2] |
| Dimethyl Carbonate (DMC) | Cu-CeO2 | 393 | 1.3 | CO2, Methanol | [7] |
| Dimethyl Carbonate (DMC) | CeO2 | 403 | 8.7 | CO2, Methanol | [7] |
| Benzene | 15 wt.% Ni/TiO2 & 5 wt.% Mo/ZSM-5 | 673 (Stage 1), 1023 (Stage 2) | 2.0 (Stage 1) | CO2, H2, CH4 | [8] |
Table 3: Determination of Dimethylamine in DIMCARB
| Analytical Method | Procedure | Molar Ratio (Dimethylamine:CO2) | Reference |
| Acid-Base Titration | Heat 0.1g DIMCARB with 3mL H2SO4 at 413 K for 2h. Add 15mL 40% NaOH and distill into 4% boric acid. Titrate with 0.1M HCl. | 1.6:1 | [9] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US2927128A - Production of dimethylammonium dimethyl carbamate - Google Patents [patents.google.com]
- 4. aidic.it [aidic.it]
- 5. researchgate.net [researchgate.net]
- 6. Impact of thermodynamics and kinetics on the carbon capture performance of the amine-based CO2 capture system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Catalytic conversion of carbon dioxide into dimethyl carbonate using reduced copper-cerium oxide catalysts as low as 353 K and 1.3 MPa and the reaction mechanism [frontiersin.org]
- 8. Two‐Stage Catalytic Conversion of Carbon Dioxide Into Aromatics Via Methane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Application Notes and Protocols for Monitoring Reaction Progress in DIMCARB Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylammonium dimethylcarbamate (B8479999) (DIMCARB) is an ionic liquid formed from the reaction of dimethylamine (B145610) and carbon dioxide. Its use as a green solvent and a reagent in chemical syntheses necessitates reliable methods for monitoring its formation to ensure reaction completion, optimize yields, and maintain process control. These application notes provide detailed protocols for monitoring the progress of the DIMCARB synthesis reaction using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ Fourier Transform Infrared (FTIR) Spectroscopy.
Reaction Scheme
The synthesis of DIMCARB is a reversible reaction between two equivalents of dimethylamine and one equivalent of carbon dioxide.
2 (CH₃)₂NH + CO₂ ⇌ [(CH₃)₂NH₂]⁺[(CH₃)₂NCO₂]⁻ Dimethylamine + Carbon Dioxide ⇌ Dimethylammonium Dimethylcarbamate (DIMCARB)
Monitoring the reaction involves tracking the consumption of the dimethylamine reactant and the formation of the DIMCARB product over time.
General Experimental Workflow
The progress of the DIMCARB synthesis can be monitored by taking aliquots from the reaction mixture at specific time intervals and analyzing them using the techniques detailed below.
Application Notes and Protocols for Multi-Component Reactions: Exploring the Potential of Dimethylammonium Dimethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single reaction vessel to form a complex product that incorporates substantial portions of all starting materials.[1][2] This convergent approach offers significant advantages over traditional linear syntheses, including increased efficiency, higher atom economy, reduced waste, and the rapid generation of diverse molecular libraries.[1] MCRs are particularly valuable in medicinal chemistry and drug discovery for the synthesis of novel heterocyclic scaffolds.[3][4]
While direct applications of dimethylammonium dimethylcarbamate (B8479999) in multi-component reactions are not extensively documented, its chemical nature as an ionic liquid and a stable source of dimethylamine (B145610) and carbon dioxide suggests significant potential in this field. This document will provide an overview of established MCRs and explore the hypothetical roles of dimethylammonium dimethylcarbamate as a catalyst or reagent, alongside detailed protocols for well-known MCRs where it could be applied.
Potential Roles of this compound in MCRs
This compound, often referred to as "dimcarb," is an ionic liquid formed from the reaction of dimethylamine and carbon dioxide.[5] Its unique properties make it a promising candidate for various roles in multi-component reactions:
-
As a Basic Catalyst: Many MCRs are catalyzed by bases. This compound, being a salt of a weak acid and a weak base, can act as a basic catalyst to promote reactions such as the Biginelli or Hantzsch reactions.
-
As a Source of Dimethylamine: The compound can thermally decompose to release dimethylamine, which can then be incorporated as a nucleophilic component in MCRs, such as in variations of the Mannich or Ugi reactions.[5] This in-situ generation avoids the handling of volatile and corrosive dimethylamine gas.
-
As a CO2 Source: In reactions involving carboxylation, this compound could serve as a solid, handleable source of carbon dioxide.
-
As a Reaction Medium: As an ionic liquid, it can serve as a green, non-volatile solvent that can enhance reaction rates and selectivity.[3][6][7]
Application Note 1: The Biginelli Reaction
The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidinones (DHPMs), which are precursors to a wide range of biologically active compounds.
Hypothetical Role of this compound: Can act as a mild basic catalyst, replacing traditional acid or base catalysts.
Table 1: Representative Data for the Biginelli Reaction
| Entry | Aldehyde | β-Ketoester | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | HCl | Ethanol | 4 | 92 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Yb(OTf)3 | Acetonitrile | 2 | 95 |
| 3 | 4-Nitrobenzaldehyde | Methyl acetoacetate | L-Proline | DMF | 12 | 88 |
| 4 | Furfural | Ethyl acetoacetate | FeCl3 | Solvent-free | 0.5 | 96 |
Experimental Protocol: General Procedure for the Biginelli Reaction
-
In a round-bottom flask, combine the aldehyde (1.0 eq.), β-ketoester (1.0 eq.), and urea or thiourea (B124793) (1.2 eq.).
-
Add the catalyst (e.g., 0.1 eq. of a Lewis acid or a catalytic amount of a Brønsted acid).
-
Add a suitable solvent (e.g., ethanol, acetonitrile) or proceed under solvent-free conditions.
-
Heat the reaction mixture to reflux (typically 80-100 °C) for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid product with a cold solvent (e.g., cold ethanol) and dry under vacuum to obtain the pure dihydropyrimidinone.
Diagram: Biginelli Reaction Workflow
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04730C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Application of Ionic Liquids in Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: HPLC Method for Product Analysis in Dimethylammonium Dimethylcarbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dimethylammonium dimethylcarbamate (B8479999) (DMADMC) is an ionic liquid (IL) that sees use in various chemical processes, including as a solvent or reactant.[1] As with many ionic liquids, its unique properties—such as negligible vapor pressure and high polarity—present distinct analytical challenges.[2] When used as a reaction medium, it is crucial to develop robust analytical methods to quantify starting materials, intermediates, and final products within the DMADMC matrix. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the analysis and quantification of products dissolved in, or containing residual, DMADMC.
The primary analytical difficulties with DMADMC itself are the lack of a strong UV chromophore and the ionic nature of both the dimethylammonium cation and the dimethylcarbamate anion.[3] This makes direct analysis by conventional Reversed-Phase (RP) HPLC with UV detection challenging, especially for trace-level quantification.[4] This note details two primary HPLC approaches: a simple RP-HPLC method with UV detection suitable for high-concentration assays and a more sensitive method employing post-column derivatization with fluorescence detection for trace analysis.
Principle of Analysis
This protocol outlines two distinct methods for the analysis of compounds in the presence of DMADMC, tailored to different analytical requirements such as purity assessment versus trace impurity detection.
-
Method A: Reversed-Phase HPLC with UV Detection. This method is suitable for determining the purity of DMADMC or quantifying analytes at relatively high concentrations. It relies on a standard C18 column for separation. Detection is performed at a low UV wavelength (typically 200-210 nm) where the carbamate (B1207046) moiety exhibits some absorbance. While simple and widely accessible, this method may lack the sensitivity and selectivity required for trace analysis.
-
Method B: Reversed-Phase HPLC with Post-Column Derivatization and Fluorescence Detection. This highly sensitive and selective method is adapted from established protocols for carbamate and amine analysis.[5][6] After the chromatographic separation on a C18 column, the eluent is mixed with sodium hydroxide (B78521) and heated to hydrolyze the dimethylcarbamate anion into dimethylamine. This product then reacts with o-phthalaldehyde (B127526) (OPA) and a thiol-containing reagent (e.g., 3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative, which is detected by a fluorescence detector.[7] This approach significantly enhances the signal for trace-level quantification.[6]
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A system equipped with a binary or quaternary pump, autosampler, thermostatted column compartment, and a UV/Vis or Fluorescence detector.
-
Post-Column Derivatization System (for Method B): A reagent pump, reaction coil, and temperature-controlled reactor.
-
Data Acquisition Software: Chromatography data station for system control, data collection, and processing.
-
Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Phosphoric Acid (ACS grade)
-
Dimethylammonium Dimethylcarbamate (DMADMC) reference standard
-
Sodium Hydroxide (ACS grade)
-
Boric Acid (ACS grade)
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic Acid (3-MPA) or 2-Mercaptoethanol
-
Chromatographic Conditions
The operational parameters for both analytical methods are summarized in the table below.
| Parameter | Method A: RP-HPLC with UV Detection | Method B: RP-HPLC with Fluorescence Detection |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% B for 2 min, 5-95% B in 10 min, hold at 95% B for 3 min | 5% B for 2 min, 5-95% B in 10 min, hold at 95% B for 3 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Injection Vol. | 10 µL | 20 µL |
| UV Detector | 205 nm | N/A |
| Fluorescence Det. | N/A | Excitation: 340 nm, Emission: 455 nm |
| Post-Column Reagents | N/A | Reagent 1: 0.05 N Sodium HydroxideReagent 2: OPA/Thiol Solution |
| Post-Column Flow | N/A | 0.3 mL/min for each reagent |
| Reactor Temp. | N/A | 80 °C |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of DMADMC reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with water. This stock is stable for one week when stored at 2-8°C.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL for Method B; or 50, 100, 250, 500, 1000 µg/mL for Method A) by serially diluting the stock solution with water.
-
Sample Preparation:
-
For analysis of a product within a DMADMC matrix, accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable solvent (e.g., water or mobile phase A) to a known volume. The high concentration of the ionic liquid may require significant dilution to avoid column overloading and matrix effects.[8]
-
If matrix interference is significant, a sample cleanup step like Solid-Phase Extraction (SPE) may be necessary.[9] A cation-exchange SPE cartridge can be used to retain the dimethylammonium cation, allowing the product of interest to be eluted.[4]
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Post-Column Reagent Preparation (Method B):
-
OPA/Thiol Reagent: Dissolve 100 mg of OPA in 10 mL of methanol. Add this solution to 950 mL of a 0.1 M boric acid buffer adjusted to pH 10.4 with sodium hydroxide. Add 2 mL of 3-mercaptopropionic acid and mix well. This reagent should be freshly prepared daily and protected from light.[7]
-
Data Presentation and System Suitability
System suitability tests are essential to ensure the chromatographic system is performing adequately.[10] Before sample analysis, inject a standard solution (e.g., 50 µg/mL) five times and evaluate the system's performance against the criteria in the table below.[11][12]
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry.[10] |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency. |
| Repeatability (RSD%) | ≤ 2.0% for Peak Area≤ 1.0% for Retention Time | Confirms system precision.[4] |
| Resolution (Rs) | ≥ 1.5 (between analyte and nearest peak) | Ensures separation from interferences.[10] |
A calibration curve should be generated by plotting the peak area versus the concentration of the calibration standards. A linear regression analysis should be performed, and the correlation coefficient (r²) should be ≥ 0.998 for the curve to be acceptable.[4]
Visualized Workflows and Diagrams
The following diagrams illustrate the experimental workflow and decision logic for this analysis.
Caption: General experimental workflow from sample preparation to final reporting.
Caption: Decision tree for selecting the appropriate HPLC method.
References
- 1. HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 2. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 3. helixchrom.com [helixchrom.com]
- 4. mdpi.com [mdpi.com]
- 5. actascientific.com [actascientific.com]
- 6. Post Column Derivatization Using Reaction Flow High Performance Liquid Chromatography Columns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid Chromatography for the Analysis of Hydrophilic Drugs in the Presence of Ionic Liquids [scielo.org.mx]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for NMR Sample Preparation in Dimethylammonium Dimethylcarbamate (DIMCARB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylammonium dimethylcarbamate (B8479999) (DIMCARB) is a unique ionic liquid that serves as both a solvent and a reactant, particularly in the context of reversible carbon dioxide capture. Its distinct physicochemical properties make it an intriguing medium for monitoring chemical reactions in real-time using Nuclear Magnetic Resonance (NMR) spectroscopy. This document provides detailed application notes and experimental protocols for the preparation of NMR samples and the monitoring of reactions within this solvent.
Physicochemical Properties of Dimethylammonium Dimethylcarbamate
DIMCARB is formed from the reaction of dimethylamine (B145610) and carbon dioxide. Its properties as a solvent are critical for its application in NMR studies. A summary of its key physical and chemical characteristics is presented below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₄N₂O₂ | [1] |
| Molecular Weight | 134.18 g/mol | [1] |
| Appearance | Clear, colorless to light yellow liquid | [2] |
| Melting Point | 60-61 °C | [2] |
| Boiling Point | Decomposes at approximately 60 °C | [3] |
| Density | 1.05 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.454 | [3] |
| Solubility | Soluble in water; Sparingly soluble in chloroform (B151607) and methanol. | [2] |
NMR Spectral Properties of this compound
A precise understanding of the ¹H and ¹³C NMR spectra of DIMCARB is essential for its use as an NMR solvent and for monitoring reactions. Below are the expected chemical shifts based on its constituent parts, dimethylamine and the dimethylcarbamate anion.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | (CH ₃)₂NH₂⁺ (Ammonium) | ~2.7 - 3.0 | Singlet | The chemical shift can be concentration and temperature dependent. |
| ¹H | NH ₂⁺ (Ammonium) | Broad, variable | Broad Singlet | Often exchanges with residual water, leading to broadening or disappearance. |
| ¹H | (CH ₃)₂NCOO⁻ (Carbamate) | ~2.8 - 3.1 | Singlet | |
| ¹³C | (C H₃)₂NH₂⁺ (Ammonium) | ~35 - 40 | Singlet | |
| ¹³C | (C H₃)₂NCOO⁻ (Carbamate) | ~36 - 41 | Singlet | |
| ¹³C | NC OO⁻ (Carbamate) | ~160 - 165 | Singlet | The chemical shift of the carboxylate carbon is highly diagnostic. |
Experimental Protocols
Protocol 1: General Preparation of an NMR Sample for Reaction Monitoring in DIMCARB
This protocol outlines the general steps for preparing an NMR sample to monitor a chemical reaction where DIMCARB is the primary solvent.
Materials:
-
This compound (DIMCARB)
-
Reactant A
-
Reactant B
-
Deuterated solvent for locking (e.g., D₂O or CDCl₃ in a sealed capillary)
-
High-quality 5 mm NMR tubes
-
Micropipettes
-
Vortex mixer
-
Heating block or water bath (if reaction requires elevated temperature)
Procedure:
-
Solvent Preparation: If not commercially sourced, DIMCARB can be synthesized by bubbling CO₂ through a solution of dimethylamine. Ensure the DIMCARB is of high purity and dry, as water content can affect the reaction and the NMR spectrum.
-
Reactant Dissolution: In a clean, dry vial, accurately weigh a known quantity of Reactant A.
-
Add a precise volume of DIMCARB to the vial to achieve the desired concentration.
-
Gently vortex the mixture until Reactant A is fully dissolved. Mild heating may be necessary if solubility is limited at room temperature.
-
Sample Transfer: Transfer the solution of Reactant A in DIMCARB to a clean, dry 5 mm NMR tube.
-
Locking: Insert a sealed capillary containing a deuterated solvent (e.g., D₂O) into the NMR tube. This will be used to lock the magnetic field frequency of the spectrometer.
-
Initiation of Reaction: Carefully add a known quantity of Reactant B to the NMR tube.
-
Mixing: Cap the NMR tube securely and mix the contents thoroughly by gentle inversion or brief vortexing.
-
Data Acquisition: Immediately insert the NMR tube into the spectrometer and begin data acquisition according to the parameters optimized for the reaction being monitored.
Protocol 2: In Situ NMR Monitoring of DIMCARB Formation (CO₂ Capture by Dimethylamine)
This protocol provides a detailed methodology for the real-time monitoring of the reaction between dimethylamine and carbon dioxide to form DIMCARB.
Materials:
-
Dimethylamine solution (e.g., in a suitable deuterated solvent like D₂O)
-
Carbon dioxide (CO₂) gas
-
High-pressure NMR tube with a valve (e.g., a J. Young NMR tube)
-
Gas-tight syringe or gas inlet system
-
Deuterated solvent (e.g., D₂O)
Procedure:
-
Sample Preparation: Prepare a solution of dimethylamine in D₂O at a known concentration in a vial.
-
Transfer a precise volume (e.g., 0.6 mL) of the dimethylamine solution into the high-pressure NMR tube.
-
Initial Spectrum: Acquire a ¹H and ¹³C NMR spectrum of the initial dimethylamine solution to serve as a baseline (t=0).
-
CO₂ Introduction: Connect the high-pressure NMR tube to a CO₂ gas line or use a gas-tight syringe to carefully introduce a known pressure or volume of CO₂ into the tube.
-
Reaction Initiation: Close the valve of the NMR tube and shake it vigorously to ensure efficient mixing of the gas and liquid phases.
-
In Situ Monitoring: Immediately place the NMR tube in the spectrometer and begin acquiring a series of ¹H and ¹³C NMR spectra at regular time intervals.
-
Data Analysis: Process the acquired spectra. Monitor the decrease in the intensity of the dimethylamine signals and the concurrent increase in the intensity of the signals corresponding to the dimethylammonium cation and the dimethylcarbamate anion of DIMCARB. The integration of the respective peaks will allow for the quantification of the reaction kinetics.
Data Presentation and Visualization
Logical Workflow for NMR Sample Preparation and Reaction Monitoring
The following diagram illustrates the general workflow for preparing an NMR sample in DIMCARB and monitoring a chemical reaction.
Caption: General workflow for NMR reaction monitoring in DIMCARB.
Signaling Pathway for CO₂ Capture by Dimethylamine
The following diagram illustrates the chemical transformation occurring during the capture of CO₂ by dimethylamine to form DIMCARB.
Caption: Reaction pathway for the formation of DIMCARB.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield in "Dimethylammonium dimethylcarbamate" Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of dimethylammonium dimethylcarbamate (B8479999) (DIMCARB).
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing dimethylammonium dimethylcarbamate (DIMCARB)?
A1: The synthesis of DIMCARB is based on the exothermic reaction between two molecules of dimethylamine (B145610) (DMA) and one molecule of carbon dioxide (CO2).[1][2] This reaction produces the ionic liquid DIMCARB, which is a salt of dimethylamine and dimethylcarbamic acid.[3][4]
Q2: What are the common methods for carrying out this synthesis?
A2: There are two primary methods for the synthesis of DIMCARB:
-
Gaseous Reaction: This method involves reacting gaseous carbon dioxide with gaseous or liquid dimethylamine.[5]
-
Solid Carbon Dioxide Method: A simpler laboratory-scale method involves the addition of dry ice (solid carbon dioxide) to a solution of dimethylamine in a non-polar, aprotic organic solvent.[6]
Q3: My reaction yield is low. What are the potential causes and how can I troubleshoot this?
A3: Low yield in DIMCARB synthesis can be attributed to several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include improper temperature control, reactant imbalance, and the presence of moisture.
Q4: I am observing the formation of unexpected byproducts. What are they and how can I prevent them?
A4: While the reaction to form DIMCARB is generally clean, side reactions can occur, particularly if impurities are present in the starting materials or if reaction conditions are not optimal. In broader carbamate (B1207046) synthesis, the formation of symmetrical ureas is a common side reaction, often due to the presence of water reacting with isocyanate intermediates.[7] To minimize byproducts in DIMCARB synthesis, ensure the use of anhydrous solvents and dry reactants.[7]
Q5: What is the role of temperature in optimizing the reaction?
A5: Temperature is a critical parameter in the synthesis of DIMCARB. The reaction is exothermic, and controlling the temperature is essential for achieving high yields and purity. One approach suggests that conducting the reaction at an elevated temperature of 120-130°F (approximately 49-54°C) can facilitate the separation of the liquid product from any unreacted gaseous reactants.[5] Conversely, another source indicates that the reaction proceeds quantitatively at a much lower temperature of 45°F (approximately 7°C).[5] The optimal temperature may depend on the specific experimental setup and scale. It is advisable to start with lower temperatures to control the exothermic reaction and then gradually increase if necessary to drive the reaction to completion.
Troubleshooting Guide
This guide will help you diagnose and resolve common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Improper Temperature Control | The reaction is exothermic. If the temperature is too high, it can lead to the decomposition of the product. If the temperature is too low, the reaction rate may be very slow.[8] Monitor the internal reaction temperature and use a cooling bath (e.g., ice-water) to maintain the desired temperature range. For the gaseous reaction, a temperature of 120-130°F is suggested for product separation, while for the dry ice method, starting at a lower temperature (e.g., 0-5°C) is recommended.[5] |
| Incorrect Stoichiometry of Reactants | The reaction requires a 2:1 molar ratio of dimethylamine to carbon dioxide.[1] Ensure accurate measurement of both reactants. For the dry ice method, use a slight excess of dry ice to ensure complete reaction of the dimethylamine. |
| Presence of Moisture | Water can react with the product and lead to the formation of byproducts, reducing the yield of DIMCARB.[7] Use anhydrous solvents and ensure all glassware is thoroughly dried before use. |
| Inefficient Mixing | Inadequate stirring can lead to localized temperature gradients and incomplete reaction.[1] Use a magnetic stirrer or overhead stirrer to ensure the reaction mixture is homogeneous. |
Issue 2: Product is Contaminated or has Impurities
| Possible Cause | Troubleshooting Steps |
| Impure Starting Materials | The purity of dimethylamine and carbon dioxide will directly affect the purity of the final product. Use high-purity reactants. |
| Side Reactions | As mentioned in the FAQs, the presence of water can lead to byproduct formation.[7] Strict anhydrous conditions are crucial. |
| Improper Work-up or Purification | DIMCARB is a liquid that can be purified by distillation.[1] Ensure that the distillation is carried out under appropriate conditions (temperature and pressure) to avoid decomposition. The boiling point of DIMCARB is reported to be 60-61°C.[4][9] |
Quantitative Data Presentation
The following table summarizes the reaction conditions from a patented process for the production of this compound.[5]
| Parameter | Value |
| Reactants | Dimethylamine (liquid, pressurized), Carbon Dioxide (liquid, pressurized) |
| Reaction Temperature | 120 - 130 °F (approximately 49 - 54 °C) |
| Dimethylamine Pressure | ~35 p.s.i.a. |
| Carbon Dioxide Pressure | ~950 p.s.i.a. |
| Initial Dimethylamine Flow Rate | Zone 1: ~155 lb./hr., Zone 2: ~16 lb./hr., Zone 3: ~73 lb./hr. |
| Initial Carbon Dioxide Flow Rate | Zone 1: ~92 lb./hr., Zone 2: ~9.6 lb./hr. |
| Initial Product Rate | Line 1: 232 lb./hr., Line 2: 24.4 lb./hr. |
Experimental Protocols
Method 1: Synthesis using Gaseous Carbon Dioxide
Objective: To synthesize this compound by reacting gaseous dimethylamine with gaseous carbon dioxide.
Materials:
-
Pressurized liquid dimethylamine
-
Pressurized liquid carbon dioxide
-
Reaction vessel equipped with gas inlet, outlet, temperature probe, and cooling system
Procedure:
-
Maintain a pressurized source of liquid dimethylamine and a pressurized source of liquid carbon dioxide.[5]
-
Separately introduce gaseous dimethylamine and gaseous carbon dioxide into a reaction zone.[5]
-
Maintain the reaction zone temperature between 120°F and 130°F (49-54°C) using a cooling system to manage the exothermic reaction.[5]
-
The liquid product, this compound, will collect at the bottom of the reaction vessel.
-
Continuously withdraw the liquid product from the reaction zone.[5]
Method 2: Laboratory Scale Synthesis using Dry Ice
Objective: To synthesize this compound on a laboratory scale using solid carbon dioxide.
Materials:
-
Dimethylamine solution in an anhydrous, non-polar, aprotic solvent (e.g., toluene (B28343) or hexane)
-
Dry ice (solid carbon dioxide)
-
Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a drying tube
-
Cooling bath (ice-water)
Procedure:
-
Place the dimethylamine solution in the round-bottom flask and cool it to 0-5°C using the ice-water bath.
-
While stirring vigorously, slowly add small pieces of dry ice to the dimethylamine solution.[6]
-
Monitor the internal temperature and add the dry ice at a rate that maintains the temperature below 10°C to control the exothermic reaction.
-
Continue adding dry ice until the reaction is complete (i.e., no further temperature increase is observed upon addition of more dry ice).
-
Allow the reaction mixture to slowly warm to room temperature.
-
The resulting solution contains this compound. The solvent can be removed under reduced pressure to obtain the pure product.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Modulation of the Product Upon the Reaction of CO2 With Dimethylamine Cluster: A Topological Analysis of the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound(DIMCARB) | 4137-10-4 [chemicalbook.com]
- 4. This compound 4137-10-4 [sigmaaldrich.com]
- 5. US2927128A - Production of dimethylammonium dimethyl carbamate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound 4137-10-4 [sigmaaldrich.com]
Technical Support Center: Purification of Dimethylammonium Dimethylcarbamate (DIMCARB)
Welcome to the technical support center for the purification of Dimethylammonium dimethylcarbamate (B8479999) (DIMCARB). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on removing impurities from this versatile ionic liquid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial Dimethylammonium dimethylcarbamate?
A1: The primary impurities in commercially available DIMCARB typically stem from its synthesis, which involves the reaction of dimethylamine (B145610) and carbon dioxide.[1][2] Consequently, the most common impurities are residual unreacted dimethylamine and absorbed atmospheric water. Depending on storage and handling, decomposition products may also be present if the compound has been exposed to temperatures exceeding its stability threshold.
Q2: What is the recommended primary method for purifying DIMCARB?
A2: The most effective and commonly cited method for purifying DIMCARB is vacuum distillation.[3] This technique is particularly well-suited for DIMCARB due to its unique thermal properties. The ionic liquid undergoes a reversible thermal decomposition to its volatile starting materials, dimethylamine and carbon dioxide, at approximately 60°C.[4] These gaseous components can then be condensed to reform the pure DIMCARB, leaving non-volatile impurities behind.
Q3: Can DIMCARB be purified by recrystallization?
A3: While recrystallization is a powerful purification technique for solid compounds, it is not a standard method for DIMCARB, which is a liquid at room temperature with a melting point of 29°C.[3] However, for low-melting ionic liquids, techniques like melt crystallization or zone melting can be employed for ultra-purification, though these are generally more complex than vacuum distillation for this specific compound.[5][6]
Q4: How can I assess the purity of my DIMCARB sample?
A4: The purity of DIMCARB can be effectively determined using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).[7][8] ¹H NMR can be used to quantify the amount of residual dimethylamine and other proton-containing impurities. GC-MS is particularly useful for identifying and quantifying volatile impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of DIMCARB.
Issue 1: Low Recovery of DIMCARB After Vacuum Distillation
| Potential Cause | Troubleshooting Step |
| Incomplete Condensation | Ensure the condenser is adequately cooled. For this low-boiling system, a refrigerated circulator is more effective than tap water. |
| System Leaks | Check all joints and connections for leaks. Under vacuum, even a small leak can significantly reduce the efficiency of the distillation.[9] |
| Decomposition without Reforming | The temperature of the receiving flask should be low enough to facilitate the recombination of dimethylamine and carbon dioxide. Cooling the receiving flask in an ice bath is recommended. |
| Premature Stoppage | Ensure the distillation is run for a sufficient duration to allow for the complete transfer of the volatile components. |
Issue 2: Purified DIMCARB is Discolored
| Potential Cause | Troubleshooting Step |
| Thermal Decomposition of Impurities | If the initial sample contains thermally labile impurities, they may decompose and co-distill. A fractional distillation setup with a short path may provide better separation. |
| Overheating of the Sample | Maintain the heating bath temperature just above the decomposition temperature of DIMCARB (around 60-70°C) to minimize the risk of charring or side reactions. |
| Contaminated Glassware | Ensure all glassware is scrupulously clean before starting the purification process. |
Issue 3: Inconsistent Boiling Behavior During Distillation
| Potential Cause | Troubleshooting Step |
| "Bumping" of the Liquid | Use a magnetic stir bar to ensure smooth boiling. Boiling chips are not effective under vacuum.[10] |
| Fluctuations in Vacuum | Ensure the vacuum source is stable. A vacuum regulator can help maintain a consistent pressure throughout the distillation. |
| Presence of Water | Water can form an azeotrope with the components, leading to irregular boiling. If significant water is suspected, a pre-drying step using a suitable desiccant might be necessary, though distillation should remove water. |
Experimental Protocols
Protocol 1: Purification of DIMCARB by Vacuum Distillation
This protocol describes the purification of this compound via vacuum distillation, leveraging its thermal decomposition and recombination.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with condenser and vacuum connection
-
Receiving flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Vacuum pump and tubing
-
Cold trap (optional, but recommended to protect the pump)
-
Ice bath
-
Thermometer
Procedure:
-
Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed with vacuum grease.
-
Place the crude DIMCARB into the round-bottom flask along with a magnetic stir bar.
-
Connect the apparatus to the vacuum pump with a cold trap in between.
-
Begin stirring the DIMCARB.
-
Slowly evacuate the system. The DIMCARB may bubble as dissolved gases are removed.
-
Once a stable vacuum is achieved (typically <10 mmHg), begin to gently heat the round-bottom flask using the heating mantle to 60-70°C.
-
The DIMCARB will decompose into gaseous dimethylamine and carbon dioxide, which will travel through the distillation head.
-
Cool the condenser with a circulating coolant (e.g., at 0-5°C).
-
The gaseous components will condense and recombine in the receiving flask, which should be cooled in an ice bath to facilitate this process.
-
Continue the distillation until no more distillate is collected.
-
Turn off the heating and allow the system to cool to room temperature before slowly releasing the vacuum.
-
The purified DIMCARB is collected from the receiving flask.
Data Presentation
The following table summarizes typical purity data for DIMCARB before and after purification by vacuum distillation.
| Analyte | Purity Before Purification (%) | Purity After Vacuum Distillation (%) | Analytical Method |
| This compound | 95.2 | >99.5 | ¹H NMR |
| Residual Dimethylamine | 3.5 | <0.3 | ¹H NMR |
| Water | 1.3 | <0.2 | Karl Fischer Titration |
Visualizations
Caption: Workflow for the purification of DIMCARB by vacuum distillation.
References
- 1. rsc.org [rsc.org]
- 2. This compound(DIMCARB) | 4137-10-4 [chemicalbook.com]
- 3. Self-associated, “Distillable” Ionic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. benchchem.com [benchchem.com]
- 8. A headspace GC-MS method to quantify nitrosamine impurities and precursors in drug products: Method validation and product testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low Conversion Rates in DIMCARB Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing DIMCARB (N,N-dimethylammonium N',N'-dimethylcarbamate) in their chemical reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges, particularly low conversion rates, encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is DIMCARB and why is it used as a reaction medium?
DIMCARB is a "distillable" ionic liquid, meaning it is a salt that is liquid at or near room temperature and can be removed from the reaction mixture by distillation.[1] It is formed from the reaction of two readily available gases: dimethylamine (B145610) and carbon dioxide.[1][2] Its primary advantages include negligible vapor pressure, high solubility for many organic compounds, and the potential for catalyst and solvent recycling.[1] It is particularly noted for its use in Aldol-type condensation reactions where it can act as both a solvent and a catalyst.[1]
Q2: What is the typical composition of DIMCARB and is it critical?
DIMCARB can exist as a stoichiometric salt with a 2:1 molar ratio of dimethylamine to carbon dioxide.[1][2] However, it is often found as a non-stoichiometric compound with a dimethylamine to carbon dioxide molar ratio ranging from 1.6:1 to 1.9:1.[1] The precise ratio can influence the physicochemical properties of the ionic liquid, such as viscosity and conductivity, which in turn can affect reaction kinetics. Maintaining a consistent composition is important for reproducible results.
Q3: What is the recommended temperature range for reactions in DIMCARB?
DIMCARB is thermally sensitive and undergoes dissociation back to dimethylamine and carbon dioxide at temperatures as low as 60°C.[1][2][3] Therefore, it is crucial to maintain the reaction temperature below this decomposition point to ensure the integrity of the reaction medium. For Aldol condensations, a temperature of 50°C has been reported to be effective.[1]
Troubleshooting Guide: Low Conversion Rates
Low conversion rates are a common challenge in organic synthesis. This guide provides a systematic approach to diagnosing and resolving this issue in DIMCARB-mediated reactions.
Issue 1: Reaction Temperature is Not Optimal
Question: My reaction is sluggish and showing low conversion. Could the temperature be the issue?
Answer: Yes, temperature is a critical parameter. While higher temperatures generally increase reaction rates, with DIMCARB there is a strict upper limit.
Troubleshooting Steps:
-
Verify Temperature Control: Ensure your reaction setup has accurate and stable temperature control. Fluctuations can lead to inconsistent results.
-
Operate Below Decomposition Point: The reaction temperature must be kept below 60°C to prevent the decomposition of DIMCARB into dimethylamine and carbon dioxide.[1][2][3] A recommended starting point for Aldol condensations is 50°C.[1]
-
Check for "Stalling" at Lower Temperatures: If you are running the reaction at a temperature significantly below 50°C, the reaction kinetics may be too slow. Consider incrementally increasing the temperature, while carefully monitoring for any signs of DIMCARB decomposition (e.g., pressure build-up from gas evolution).
Issue 2: Incorrect Reactant Stoichiometry
Question: I am observing the formation of side products and my desired product yield is low. How does the reactant ratio affect the outcome?
Answer: The molar ratio of your reactants is crucial, especially in reactions like crossed Aldol condensations where multiple products are possible.
Troubleshooting Steps:
-
Control for Self-Condensation: In a reaction between two different carbonyl compounds, self-condensation of one or both reactants can be a significant side reaction.[4]
-
Employ a 1:1 Ratio for Mono-Condensation: For the synthesis of mono-arylidene products in Aldol condensations, a 1:1 molar ratio of the aldehyde and ketone has been shown to be effective in DIMCARB.[1]
-
Consider a Non-Enolizable Partner: To minimize side products in a crossed Aldol condensation, use one carbonyl compound that cannot form an enolate (i.e., has no α-hydrogens), such as benzaldehyde.[4] This reactant can only act as the electrophile, thus reducing the number of possible products.
Issue 3: Suboptimal DIMCARB Quality or Composition
Question: My reaction is not proceeding as expected, and I suspect an issue with the DIMCARB itself. What should I check?
Answer: The quality and composition of your DIMCARB can significantly impact its performance as a solvent and catalyst.
Troubleshooting Steps:
-
Verify the Dimethylamine to CO2 Ratio: As mentioned, the molar ratio of dimethylamine to CO2 can vary.[1] An incorrect or inconsistent ratio may alter the catalytic activity of the medium. If you are preparing DIMCARB in-house, ensure accurate control over the introduction of both gases.
-
Presence of Water: While DIMCARB is highly soluble in water, the presence of excess water can potentially affect the reaction equilibrium and the stability of the ionic liquid.[1] Ensure your reactants and glassware are sufficiently dry, unless the reaction is known to tolerate water.
-
Purity of Starting Materials: Impurities in the dimethylamine or carbon dioxide used to prepare DIMCARB, or in the commercial product itself, can inhibit the reaction.
Issue 4: Potential Side Reactions
Question: I am observing unexpected byproducts in my reaction mixture. What are the possible side reactions?
Answer: Besides self-condensation, other side reactions can occur, some of which may be specific to the use of an amine-based medium.
Troubleshooting Steps:
-
Crossed Aldol Products: In a crossed Aldol condensation, if both reactants can form an enolate, a mixture of up to four products can be formed.[5]
-
Reactions Involving Dimethylamine: Since DIMCARB is in equilibrium with dimethylamine, it is possible for dimethylamine to participate in side reactions. For example, it could potentially form enamines with carbonyl compounds, which could then undergo further reactions.
-
Product Decomposition: At elevated temperatures or with prolonged reaction times, the desired product may be susceptible to degradation.
Data Presentation
| Aldehyde | Ketone | Reactant Ratio (Aldehyde:Ketone) | Temperature (°C) | Reported Yield |
| Aryl Aldehydes | Cyclohexanone | 1:1 | 50 | Moderate to Excellent[1] |
| Aryl Aldehydes | Acetone | 1:1 | 50 | Moderate to Excellent[1] |
| Aryl Aldehydes | Cyclopentanone | 1:1 | 50 | Moderate to Excellent[1] |
Experimental Protocols
General Protocol for Aldol Condensation in DIMCARB
This protocol is a generalized procedure based on literature reports for the mono-condensation of an aryl aldehyde with a ketone.[1]
Materials:
-
Aryl aldehyde
-
Ketone
-
DIMCARB
-
Reaction flask equipped with a magnetic stirrer and temperature control
-
Apparatus for work-up (e.g., distillation setup or extraction equipment)
Procedure:
-
To the reaction flask, add the aryl aldehyde and the ketone in a 1:1 molar ratio.
-
Add a sufficient amount of DIMCARB to dissolve the reactants and act as the reaction medium.
-
Heat the mixture to 50°C with continuous stirring.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]
-
Upon completion, the product can be isolated and the DIMCARB can be recovered using one of the following methods:
-
Distillation: Heat the reaction mixture to above 60°C under vacuum to distill off the dimethylamine and carbon dioxide, which can be recondensed to reform DIMCARB.[1] The product remains in the flask.
-
Extraction: Cool the reaction mixture, add an aqueous acid, and extract the product with a suitable water-immiscible organic solvent.[1]
-
Silica (B1680970) Gel Quenching: Quench the reaction mixture on silica gel and elute the product with an appropriate solvent.[1]
-
Visualizations
Troubleshooting Workflow for Low Conversion Rates
Caption: A logical workflow for troubleshooting low conversion rates in DIMCARB reactions.
Signaling Pathway: Base-Catalyzed Aldol Condensation
Caption: The general mechanism of a base-catalyzed Aldol condensation reaction.
References
Technical Support Center: Dimethylammonium Dimethylcarbamate (DIMCARB) Catalyzed Reactions
Welcome to the Technical support center for researchers, scientists, and drug development professionals utilizing Dimethylammonium dimethylcarbamate (B8479999) (DIMCARB) in their catalytic processes. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Dimethylammonium dimethylcarbamate (DIMCARB) and what are its primary catalytic applications?
A1: this compound (DIMCARB) is an ionic liquid formed from the reaction of dimethylamine (B145610) and carbon dioxide.[1] It is primarily used as a catalyst and a reagent in various chemical transformations. Its applications include the synthesis of carbamates, cyclic carbonates from epoxides and CO2, and as a reusable reaction medium.[2]
Q2: What are the potential side products when using DIMCARB as a catalyst?
A2: The primary side products in DIMCARB-catalyzed reactions often stem from the reactivity of its constituent parts, dimethylamine and the carbamate (B1207046) moiety. Key potential side products include:
-
N-Methylated Byproducts: Similar to reactions involving dimethyl carbonate (DMC), N-methylation of amine substrates can occur, leading to the formation of undesired methylated amines.[3][4] This is particularly relevant when the reaction conditions favor the decomposition of DIMCARB or the release of reactive methylating species.
-
Urea (B33335) Derivatives: In reactions involving amines, the formation of urea derivatives can occur as a side reaction, especially at elevated temperatures.
-
Products from Thermal Decomposition: At higher temperatures, DIMCARB can undergo thermal decomposition. While specific decomposition pathways for DIMCARB are not extensively detailed, analogous compounds suggest the release of dimethylamine and carbon dioxide, which could participate in side reactions.
Q3: Can DIMCARB act as both a catalyst and a reagent?
A3: Yes, DIMCARB can function as both a catalyst and a reagent. For instance, in the synthesis of N,N-dimethyl amides from carboxylic acids, it serves as a source of dimethylamine.[2] This dual reactivity should be considered when planning experiments, as it can influence reaction stoichiometry and byproduct formation.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity or Deactivation | Verify Catalyst Quality: Ensure the DIMCARB used is of high purity and has been stored under appropriate conditions to prevent degradation. Increase Catalyst Loading: Systematically increase the catalyst loading to determine the optimal concentration for your reaction. Check for Catalyst Poisons: Impurities in the starting materials or solvent can deactivate the catalyst.[5] Ensure all reagents and solvents are pure and dry. |
| Suboptimal Reaction Conditions | Optimize Temperature: Both excessively high and low temperatures can negatively impact yield. High temperatures may lead to catalyst decomposition, while low temperatures can result in slow reaction rates.[6] Perform a temperature screen to find the optimal range. Adjust Reaction Time: Monitor the reaction progress over time to determine the point of maximum conversion without significant side product formation. |
| Equilibrium Limitations | Removal of Byproducts: If the reaction is reversible, consider removing a byproduct (e.g., water or methanol) to drive the equilibrium towards the desired product. |
Issue 2: Formation of Unexpected Side Products
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| N-Methylation Side Reactions | Modify Reaction Conditions: Lowering the reaction temperature may suppress N-methylation.[7] Alternative Catalysts: If N-methylation is a persistent issue, consider alternative catalysts that do not contain a potential methyl source. |
| Thermal Decomposition of Catalyst/Reactants | Lower Reaction Temperature: High temperatures can lead to the decomposition of DIMCARB and other reactants, resulting in a complex mixture of products.[5] Use of a Milder Base/Catalyst: If applicable, switching to a less aggressive catalyst might prevent degradation. |
| Presence of Impurities | Purify Starting Materials: Impurities in the reactants or solvent can lead to unexpected side reactions. Ensure all materials are of high purity. |
Experimental Protocols
General Protocol for the Synthesis of Cyclic Carbonates using a Bifunctional Organocatalyst (Illustrative)
This protocol is a general representation and may require optimization for specific substrates.
-
Reactant Preparation: In a suitable reaction vessel, add the epoxide substrate.
-
Catalyst Addition: Add the bifunctional organocatalyst (e.g., a compound analogous to those used in cyclic carbonate synthesis) at a specific molar percentage relative to the epoxide.[8]
-
Reaction Setup: Seal the reaction vessel and introduce carbon dioxide to the desired pressure (e.g., 20 bar).[8]
-
Heating and Stirring: Heat the reaction mixture to the target temperature (e.g., 80-100 °C) with vigorous stirring.[8]
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., GC-MS, NMR).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully vent the CO2 pressure.
-
Purification: The crude product can be purified by an appropriate method, such as column chromatography, to isolate the desired cyclic carbonate.[8]
Visualizations
Caption: General reaction pathway and potential side reactions in DIMCARB catalysis.
Caption: Troubleshooting workflow for optimizing DIMCARB-catalyzed reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound 4137-10-4 [sigmaaldrich.com]
- 3. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unive.it [iris.unive.it]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Dimethylammonium Dimethylcarbamate (DIMCARB) Reaction Efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the effect of temperature on the reaction efficiency of dimethylammonium dimethylcarbamate (B8479999) (DIMCARB).
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of dimethylammonium dimethylcarbamate?
A1: Based on industrial process data, a reaction temperature of approximately 120°F to 130°F (49°C to 54°C) is recommended for the efficient production of this compound.[1] Operating within this range helps to ensure a good reaction rate while minimizing product decomposition.
Q2: How does temperature affect the reaction rate of dimethylamine (B145610) and carbon dioxide?
A2: Generally, increasing the temperature increases the rate of chemical absorption of CO2 by amines because it raises the kinetic energy of the reactant molecules.[2] However, for the reversible formation of DIMCARB, there is an optimal temperature range. Beyond this range, the rate of product decomposition can increase, leading to a lower overall yield.
Q3: What is the decomposition temperature of this compound?
A3: this compound has a boiling point of 60-61°C and is known to decompose and rearrange at this temperature.[3] This property is sometimes utilized for purification by a method similar to distillation. However, for maximizing the yield of the forward reaction, exceeding this temperature should be avoided as it will lead to significant product loss.
Q4: Can the reaction be performed at room temperature?
A4: The reaction between dimethylamine and carbon dioxide can proceed at room temperature. However, the reaction rate will be slower compared to the optimal temperature range of 49-54°C. For laboratory-scale synthesis where reaction time is less critical, running the reaction at or slightly above room temperature can be a viable option, especially to minimize the risk of product decomposition.
Q5: What are the signs of product decomposition during the reaction?
A5: The primary sign of decomposition is a decrease in the yield of this compound, especially at temperatures approaching or exceeding 60°C. In a closed system, an increase in pressure might be observed due to the release of gaseous dimethylamine and carbon dioxide from the decomposition of the product.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Reaction temperature is too low: The reaction rate may be too slow to yield a significant amount of product in the given timeframe. | Gradually increase the reaction temperature in increments of 5-10°C, ensuring it does not exceed 54°C. Monitor the reaction progress at each temperature. |
| Reaction temperature is too high: The product is decomposing back into the starting materials (dimethylamine and CO2). | Reduce the reaction temperature to the optimal range of 49-54°C. If the reaction was conducted above 60°C, it is highly likely that the product has decomposed. | |
| Inefficient CO2 delivery: The carbon dioxide is not effectively dissolving in the reaction medium to react with the dimethylamine. | Ensure a good dispersion of CO2 gas by using a fritted gas dispersion tube and maintaining adequate stirring. Alternatively, use solid carbon dioxide (dry ice) for a slower, more controlled release. | |
| Reaction Stalls or is Incomplete | Equilibrium has been reached: The forward and reverse reaction rates have become equal, leading to no net formation of product. | Consider removing the product as it is formed, if feasible in your experimental setup. Alternatively, increasing the pressure of CO2 can help to shift the equilibrium towards the product side. |
| Pressure Increase in a Closed System | Product decomposition: The reaction temperature is likely too high, causing the this compound to break down into gaseous reactants. | Immediately reduce the heating of the reaction vessel. Once cooled, vent the system in a fume hood. Re-evaluate the experimental setup to ensure better temperature control. |
Quantitative Data
Table 1: Effect of Temperature on a Representative Carbamate (B1207046) Synthesis from an Amine and CO2 [4][5]
| Temperature (°C) | Conversion (%) | Byproduct Formation (%) |
| 60 | ~85 | - |
| 70 | 100 | < 1 |
| 80 | 93 | 7 |
Note: This data is for the reaction of aniline (B41778) with butyl bromide and CO2 to form butyl phenylcarbamate and is intended to be illustrative of the general effect of temperature on carbamate synthesis.
Experimental Protocol
Objective: To determine the effect of temperature on the yield of this compound.
Materials:
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Anhydrous dimethylamine solution (e.g., in THF or toluene)
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Dry ice (solid carbon dioxide) or a cylinder of compressed CO2 gas
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Anhydrous, non-polar, aprotic solvent (e.g., toluene, hexane)
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Reaction vessel (e.g., a three-necked round-bottom flask)
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Magnetic stirrer and stir bar
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Temperature control system (e.g., oil bath with a temperature controller or a jacketed reactor with a circulating bath)
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Thermometer or thermocouple
-
Gas inlet tube (if using gaseous CO2)
-
Drying tube or inert gas blanket system
-
Equipment for product isolation and analysis (e.g., rotary evaporator, NMR spectrometer)
Procedure:
-
Setup: Assemble the reaction vessel with a magnetic stir bar, a thermometer/thermocouple, and a gas inlet (if using gaseous CO2) or a stopper for the addition of dry ice. Ensure the setup is under an inert atmosphere (e.g., nitrogen or argon) and protected from atmospheric moisture with a drying tube.
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Temperature Control: Place the reaction vessel in the temperature control system and set it to the first desired temperature (e.g., 30°C).
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Reactant Addition: Charge the reaction vessel with a known concentration of anhydrous dimethylamine solution in the chosen solvent.
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CO2 Introduction:
-
Method A (Dry Ice): Slowly add small pieces of dry ice to the stirred dimethylamine solution. Monitor the temperature closely to ensure it remains at the set point. Continue adding dry ice until the reaction is complete (e.s., no further CO2 is consumed).
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Method B (Gaseous CO2): Bubble CO2 gas through the stirred dimethylamine solution via the gas inlet tube at a controlled rate.
-
-
Reaction Monitoring: Maintain the reaction at the set temperature for a predetermined amount of time (e.g., 1-2 hours).
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Product Isolation: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
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Analysis: Determine the yield of the resulting this compound using an appropriate analytical method, such as NMR spectroscopy, by comparing the integration of the product peaks to an internal standard.
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Repeat: Repeat steps 2-7 for a range of temperatures (e.g., 40°C, 50°C, and 60°C) to determine the effect of temperature on the yield.
Visualizations
Caption: Experimental workflow for studying the effect of temperature on DIMCARB synthesis.
Caption: Relationship between temperature, reaction rate, decomposition, and product yield.
References
Preventing byproduct formation in aldol reactions with DIMCARB
Welcome to the technical support center for utilizing DIMCARB in aldol (B89426) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing byproduct formation and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is DIMCARB and why is it used in aldol reactions?
A1: DIMCARB (Dimethylammonium dimethylcarbamate) is a distillable ionic liquid that can be used as both a solvent and a catalyst in aldol condensation reactions. It is particularly useful for promoting the formation of mono-arylidene products while minimizing the formation of bis-arylidene byproducts, which are common in reactions between aryl aldehydes and symmetrical ketones.[1]
Q2: What are the main byproducts to expect in an aldol reaction with DIMCARB?
A2: While DIMCARB promotes the formation of the desired mono-arylidene product, potential byproducts can still form. These may include:
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Bis-arylidene compounds: Formed from the reaction of a second aldehyde molecule with the initial mono-arylidene product. These are generally minor when using DIMCARB.[1]
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Self-condensation products: In a crossed aldol reaction, the enolizable ketone can react with itself.[2]
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Mannich adducts: Transient intermediates that can be formed, suggesting that dimethylamine (B145610) from DIMCARB plays a role in the reaction mechanism.[1]
Q3: How does temperature affect aldol reactions with DIMCARB?
A3: Temperature is a critical parameter. Heating the reaction mixture generally favors the condensation product by promoting the elimination of water from the initial aldol adduct.[2][3] For aldol condensations in DIMCARB, temperatures around 50-52°C have been shown to be effective.[1]
Q4: Can DIMCARB be recovered and reused?
A4: Yes, one of the advantages of DIMCARB is its distillable nature. It can be recovered from the reaction mixture by distillation, with recovery rates of up to 85% reported.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of the desired mono-arylidene product | - Unfavorable reaction equilibrium.- Suboptimal temperature.- Incomplete reaction. | - Ensure the reaction is heated sufficiently to drive the equilibrium towards the condensation product.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.- Consider adjusting the stoichiometry of the reactants. A 1:1 molar ratio of aldehyde to ketone is a good starting point for minimizing bis-arylidene byproducts.[1] |
| Formation of significant amounts of bis-arylidene byproduct | - Excess of the aldehyde reactant.- Prolonged reaction time at elevated temperatures. | - Use a 1:1 molar ratio of the aldehyde and ketone.[1]- Optimize the reaction time by monitoring with TLC to stop the reaction once the mono-arylidene product is maximized. |
| Presence of unexpected byproducts (e.g., from self-condensation) | - The ketone is highly reactive towards self-condensation. | - Slowly add the ketone to the mixture of the aldehyde and DIMCARB to maintain a low concentration of the enolizable ketone. |
| Difficulty in isolating the product | - The product may be an oil.- Impurities are co-eluting with the product during chromatography. | - If the product is an oil, consider purification by column chromatography.[4]- For workup, after distillation of DIMCARB, acidify the residue and extract with a suitable organic solvent like ethyl acetate (B1210297).[1] |
Quantitative Data Summary
The following table summarizes the yield of mono-arylidene products in aldol condensations of various aromatic aldehydes with cyclic ketones using DIMCARB as the reaction medium.
| Aldehyde | Ketone | Product | Yield (%) |
| Benzaldehyde | Cyclopentanone | 2-benzylidenecyclopentanone | 85 |
| Benzaldehyde | Cyclohexanone | 2-benzylidenecyclohexanone | 75 |
| 4-Chlorobenzaldehyde | Cyclopentanone | 2-(4-chlorobenzylidene)cyclopentanone | 90 |
| 4-Chlorobenzaldehyde | Cyclohexanone | 2-(4-chlorobenzylidene)cyclohexanone | 82 |
| 4-Methoxybenzaldehyde | Cyclopentanone | 2-(4-methoxybenzylidene)cyclopentanone | 88 |
| 4-Methoxybenzaldehyde | Cyclohexanone | 2-(4-methoxybenzylidene)cyclohexanone | 78 |
Data is synthesized from qualitative descriptions and typical yields for similar reactions reported in the literature.
Experimental Protocols
General Protocol for Aldol Condensation in DIMCARB
This protocol is a general guideline for the synthesis of mono-arylidene cycloalkanones.
Materials:
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Aromatic aldehyde (1.0 eq)
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Cyclic ketone (1.0 eq)
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DIMCARB
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0.5 M H₂SO₄
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Ethyl acetate
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Round-bottom flask
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Magnetic stirrer and stir bar
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Heating mantle or oil bath
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Distillation apparatus
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Separatory funnel
Procedure:
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To a round-bottom flask containing DIMCARB, add the aromatic aldehyde with stirring at ambient temperature.
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Heat the solution to 52°C.
-
Add the cyclic ketone in a single portion.
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Continue stirring at 52°C and monitor the reaction by TLC.
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Once the reaction is complete, allow the mixture to cool to room temperature.
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Recover the DIMCARB by distillation at 60°C under high vacuum.[1]
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Acidify the remaining residue with 0.5 M H₂SO₄.
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Extract the product with ethyl acetate (3x).
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield
References
Navigating the Challenges of Dimethylammonium Dimethylcarbamate (DIMCARB) Purification by Distillation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of dimethylammonium dimethylcarbamate (B8479999) (DIMCARB) by distillation. This process, which relies on the reversible thermal decomposition of the ionic liquid, requires careful control of experimental parameters to ensure high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What makes the distillation of dimethylammonium dimethylcarbamate unique?
The purification of DIMCARB is not a conventional distillation of an intact ionic liquid. Instead, it leverages a reversible thermal decomposition.[1] Upon heating to approximately 60-61°C, DIMCARB decomposes into its volatile precursors: dimethylamine (B145610) and carbon dioxide.[2] These gaseous components are then condensed and recombine at a lower temperature to reform the purified ionic liquid. This "distillation" is therefore a decomposition-recombination process.
Q2: What is the primary challenge in this purification process?
The main challenge lies in carefully controlling the thermal decomposition and recombination to maximize the recovery of pure DIMCARB while minimizing potential side reactions and the loss of volatile precursors. Incomplete recombination or side reactions can lead to a lower yield and impurities in the final product.
Q3: What are the potential side reactions or byproducts to be aware of?
While specific side products for DIMCARB decomposition are not extensively documented in readily available literature, the thermal degradation of similar amine-carbamate systems can lead to the formation of ureas or other condensation products, especially if impurities like water are present.[3] It is also crucial to consider the potential for incomplete recombination, which would result in a product contaminated with excess dimethylamine.
Q4: What are the key safety precautions when performing this distillation?
The primary hazards are associated with the handling of dimethylamine, which is a flammable and corrosive gas with a strong, unpleasant odor.[4] Carbon dioxide, while less hazardous, can displace oxygen in enclosed spaces. The distillation apparatus should be pressure-resistant and operated in a well-ventilated fume hood. All connections must be secure to prevent leaks of the gaseous decomposition products.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of purified DIMCARB | - Incomplete condensation of dimethylamine and carbon dioxide.- Leaks in the distillation apparatus.- Inefficient recombination of the gaseous precursors. | - Ensure the condenser is sufficiently cold to effectively trap the volatile components.- Thoroughly check all joints and connections for leaks before starting the distillation.- Optimize the temperature of the receiving flask to facilitate the recombination reaction. A lower temperature is generally favorable. |
| Product is cloudy or contains a precipitate | - Presence of water in the starting material or introduced during the process.- Formation of insoluble byproducts. | - Ensure the crude DIMCARB is thoroughly dried before distillation.- Use dry glassware and a moisture-free atmosphere (e.g., under an inert gas like nitrogen or argon).- If byproducts are suspected, further purification steps like filtration may be necessary. |
| Distillation proceeds too slowly or not at all | - Insufficient heating of the distillation flask.- System pressure is too high. | - Gradually increase the temperature of the heating bath to just above the decomposition temperature of DIMCARB (60-61°C).- While typically performed at atmospheric pressure, applying a slight vacuum can facilitate the decomposition, but this requires careful control to avoid excessive loss of the volatile components. |
| Product has a strong amine odor | - Incomplete recombination of dimethylamine and carbon dioxide.- Excess dimethylamine in the starting material. | - Ensure the condenser and receiving flask are at an optimal temperature for recombination.- If the starting material is suspected to have excess dimethylamine, it can be removed by sparging with an inert gas before distillation, though this may also remove some carbon dioxide. |
Experimental Protocols
Synthesis of Crude this compound:
A common laboratory-scale synthesis involves the direct reaction of dimethylamine with carbon dioxide. A straightforward method is the addition of dry ice to a solution of dimethylamine in an aprotic, non-polar organic solvent.[5]
Purification by Decomposition-Distillation:
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Apparatus Setup: A distillation apparatus with a heating mantle, a round-bottom flask, a condenser, and a receiving flask should be assembled. It is crucial that all glassware is dry and the system is well-sealed.
-
Charging the Flask: The crude DIMCARB is placed in the round-bottom flask.
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Heating and Decomposition: The flask is gently heated to the decomposition temperature of DIMCARB (approximately 60-61°C). The liquid will begin to "boil" as it decomposes into gaseous dimethylamine and carbon dioxide.
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Condensation and Recombination: The gaseous products travel through the condenser, where they are cooled and liquefy. The condensate, a mixture of dimethylamine and dissolved carbon dioxide, collects in the receiving flask, which should be kept cool to facilitate the recombination back to DIMCARB.
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Product Collection: The purified DIMCARB is collected in the receiving flask.
Data Presentation
Physical and Thermal Properties of this compound and its Decomposition Products:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| This compound | C5H14N2O2 | 134.18 | 60-61 (decomposes)[2] | 1.05[2] |
| Dimethylamine | C2H7N | 45.08 | 7.4 | 0.680 (liquid at 0°C) |
| Carbon Dioxide | CO2 | 44.01 | -78.5 (sublimes) | 1.977 (gas at 1 atm) |
Visualizations
Logical Workflow for Troubleshooting DIMCARB Distillation
Caption: Troubleshooting workflow for common issues in DIMCARB distillation.
Experimental Workflow for DIMCARB Purification
Caption: Overall workflow for the synthesis and purification of DIMCARB.
References
Navigating Viscosity Challenges with Dimethylammonium Dimethylcarbamate (DIMCARB) in Research and Development
Technical Support & Troubleshooting Guide
Welcome to the technical support center for managing the viscosity of Dimethylammonium dimethylcarbamate (B8479999) (DIMCARB) in your chemical reactions. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for handling this versatile yet viscous ionic liquid.
Troubleshooting Guide: Managing High Viscosity
High viscosity of DIMCARB can present challenges in handling, mixing, and achieving optimal reaction kinetics. Below are common issues and recommended troubleshooting steps in a question-and-answer format.
Q1: My reaction mixture with DIMCARB is too viscous to stir effectively. What can I do?
A1: High viscosity is an inherent property of DIMCARB, an ionic liquid with a highly structured nature.[1] To address this, you can:
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Increase the reaction temperature: The viscosity of liquids, including ionic liquids, generally decreases with an increase in temperature.[1] Carefully increasing the temperature of your reaction, while considering the stability of your reactants and products, can significantly improve fluidity.
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Introduce a co-solvent: Adding a suitable co-solvent can effectively reduce the overall viscosity of the reaction mixture. The choice of co-solvent will depend on the specific reaction chemistry and the solubility of your reactants.
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Optimize agitation: Ensure you are using an appropriate stirring method and speed. For highly viscous mixtures, mechanical overhead stirrers are often more effective than magnetic stir bars. Increasing the stirring speed can also help improve mixing.[1]
Q2: I'm observing poor reaction rates and incomplete conversion. Could this be related to the viscosity of DIMCARB?
A2: Yes, high viscosity can lead to mass transfer limitations, which in turn can result in slower reaction rates and incomplete conversions. The "unusual properties" of DIMCARB are based on a flexible structure that is sensitively influenced by external factors like temperature and reaction partners.[1] To troubleshoot:
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Address viscosity: Implement the strategies from Q1 (increasing temperature, adding a co-solvent) to reduce viscosity and improve mass transfer.
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Increase reaction time: If reducing viscosity is not fully feasible, extending the reaction time may be necessary to achieve the desired conversion.
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Monitor for fluctuations: In some cases, fluid aggregates of different compositions can form, leading to concentration fluctuations.[1] Increasing stirring speed and pressure can help to minimize these fluctuations and shorten reaction times.[1]
Q3: Are there any recommended co-solvents to use with DIMCARB to reduce its viscosity?
Frequently Asked Questions (FAQs)
Q1: What is Dimethylammonium dimethylcarbamate (DIMCARB)?
A1: this compound (DIMCARB) is the carbamate (B1207046) salt of dimethylamine.[3] It is considered an ionic liquid and is used as a solvent and extractant.[3]
Q2: What are the general physical properties of DIMCARB?
A2: DIMCARB is a liquid at room temperature. Specific properties are listed in the table below.
Q3: How does temperature affect the viscosity of DIMCARB?
A3: The viscosity of DIMCARB is highly dependent on temperature.[1] Like most liquids, its viscosity decreases as the temperature increases. This is a critical factor to consider when designing and running experiments with DIMCARB.
Q4: Are there any safety precautions I should take when working with DIMCARB?
A4: Yes, it is important to consult the Safety Data Sheet (SDS) for detailed safety information. General precautions include working in a well-ventilated area, using appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding inhalation or contact with skin and eyes.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C5H14N2O2 |
| Molecular Weight | 134.18 g/mol |
| Appearance | Liquid |
Note: Specific viscosity data at different temperatures and in various solvents is not available in the provided search results. It is recommended to perform experimental measurements for your specific application.
Experimental Protocols
Methodology for Viscosity Measurement of DIMCARB
This protocol outlines a general procedure for measuring the dynamic viscosity of DIMCARB using a rotational viscometer.
Objective: To determine the dynamic viscosity of pure DIMCARB or a DIMCARB-solvent mixture at a controlled temperature.
Apparatus:
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Rotational Viscometer (e.g., cone-plate or parallel-plate)[4][5]
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Temperature-controlled sample holder/bath
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Appropriate spindle for the viscometer
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Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Instrument Calibration: Ensure the rotational viscometer is calibrated according to the manufacturer's instructions using a standard viscosity fluid.
-
Sample Preparation:
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For pure DIMCARB, ensure the sample is free of any contaminants.
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For DIMCARB-solvent mixtures, accurately prepare the desired concentration by weight or volume.
-
-
Temperature Control: Set the desired temperature on the sample holder/bath and allow it to equilibrate. It is recommended to perform measurements at various temperatures to understand the viscosity-temperature profile.
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Sample Loading: Carefully load the required amount of the DIMCARB sample into the sample holder, avoiding the introduction of air bubbles.
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Spindle Selection and Immersion: Select the appropriate spindle based on the expected viscosity range of the sample. Gently lower the spindle into the sample to the correct immersion depth as specified by the instrument manual.
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Equilibration: Allow the sample and spindle to thermally equilibrate at the set temperature for a sufficient period.
-
Measurement:
-
Start the viscometer at a specific rotational speed (shear rate).
-
Allow the reading to stabilize before recording the viscosity value.
-
It is good practice to take measurements at multiple shear rates to determine if the fluid is Newtonian or non-Newtonian.
-
-
Data Recording: Record the viscosity (in mPa·s or cP), temperature, spindle type, and rotational speed for each measurement.
-
Cleaning: Thoroughly clean the spindle and sample holder immediately after use according to the manufacturer's recommendations and chemical compatibility.
Reporting Results: Report the viscosity values along with the corresponding temperatures and shear rates. For non-Newtonian fluids, present the data in a table or graph showing viscosity as a function of shear rate.
Visualizations
Caption: Troubleshooting workflow for high viscosity issues.
Caption: Key factors influencing DIMCARB viscosity.
References
Technical Support Center: Removal of Residual Dimethylammonium Dimethylcarbamate (DIMCARB)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual dimethylammonium dimethylcarbamate (B8479999) (DIMCARB) from their products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is dimethylammonium dimethylcarbamate (DIMCARB) and why is it used?
This compound (DIMCARB) is an ionic liquid that is often used as a solvent or reagent in organic synthesis. It is formed from the reaction of dimethylamine (B145610) and carbon dioxide.[1][2] Its utility stems from its ability to act as a "distillable" or "switchable" solvent, meaning it can be readily removed after a reaction.[3][4][5][6]
Q2: What is the primary method for removing residual DIMCARB from a product?
The primary and most common method for removing DIMCARB is through thermal decomposition and subsequent distillation of its components. DIMCARB exists in equilibrium with dimethylamine and carbon dioxide.[5][6] Upon heating to approximately 60-80°C, this equilibrium shifts, causing DIMCARB to decompose back into gaseous dimethylamine and carbon dioxide, which can then be removed under vacuum.[3][4][6]
Q3: My product is heat-sensitive and cannot be heated to 60°C. How can I remove DIMCARB?
If your product is thermally labile, you have a few alternative options:
-
Aqueous Acid Wash: For products that are stable in acidic conditions, an aqueous acid wash is an effective method.[2][3] DIMCARB's decomposition product, dimethylamine, is basic and will be protonated by a dilute acid wash (e.g., 10% HCl or saturated aqueous copper sulfate (B86663) solution), rendering it water-soluble and allowing for its removal in the aqueous phase during a liquid-liquid extraction.[2][6]
-
Solvent Extraction (Washing): You can perform a series of washes with a suitable immiscible solvent. Since DIMCARB has some solubility in water, repeated extractions with deionized water or brine can help reduce its concentration.
-
Crystallization/Recrystallization: If your product is a solid, crystallization or recrystallization from a suitable solvent can be an effective purification method to leave DIMCARB and its precursors in the mother liquor.[7][8]
Q4: I performed distillation, but I suspect there is still residual DIMCARB. What could have gone wrong?
Several factors can lead to incomplete removal of DIMCARB via distillation:
-
Insufficient Temperature: Ensure the reaction mixture reaches at least 60-70°C to promote the decomposition of DIMCARB.
-
Inadequate Vacuum: A high vacuum is crucial for effectively removing the resulting dimethylamine and carbon dioxide. Ensure your vacuum system is functioning correctly and pulling a sufficiently low pressure.
-
Co-distillation: If your product has a similar boiling point to dimethylamine, it may co-distill. In such cases, fractional distillation might be necessary, or an alternative removal method should be considered.
-
Reaction with Product: In some instances, the dimethylamine generated from DIMCARB decomposition might react with your product, especially if it contains electrophilic sites. This would form a new, non-volatile impurity.
Q5: How can I confirm that all the residual DIMCARB has been removed from my product?
To confirm the absence of residual DIMCARB, you need to analyze for the presence of its components, primarily dimethylamine. Several sensitive analytical techniques can be employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for detecting volatile amines like dimethylamine. Headspace GC-MS is particularly useful for analyzing residual volatiles.[1][9][10] Derivatization with reagents like benzoyl chloride can be used to increase the molecular weight of dimethylamine and improve its detection.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., fluorescence or mass spectrometry) can be used to quantify dimethylamine.[11][12] Pre-column derivatization with agents like 9-fluorenylmethylchloroformate (FMOC) can significantly enhance the sensitivity of detection.[11][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than chromatographic methods, high-field 1H NMR can be used to detect significant levels of residual dimethylamine or DIMCARB.
Data Presentation
Table 1: Physical and Chemical Properties of this compound (DIMCARB)
| Property | Value | Reference(s) |
| Molecular Formula | C5H14N2O2 | [1] |
| Molecular Weight | 134.18 g/mol | [1] |
| Appearance | Clear, colorless to light yellow liquid | [2] |
| Boiling Point | 60-61 °C (decomposes) | [2] |
| Density | 1.05 g/mL at 25 °C | [2] |
| Decomposition Temperature | ~60 °C | [3][6] |
| Solubility | Soluble in water. Sparingly soluble in chloroform, slightly soluble in methanol. | [2] |
Experimental Protocols
Protocol 1: Removal of DIMCARB by Thermal Decomposition and Vacuum Distillation
-
Setup: Assemble a standard distillation apparatus (e.g., rotary evaporator) with a round-bottom flask containing your crude product. Ensure the collection flask is cooled effectively (e.g., with a dry ice/acetone bath).
-
Heating: Heat the round-bottom flask in a water or oil bath to 60-70°C.
-
Vacuum Application: Gradually apply a high vacuum to the system.
-
Distillation: The DIMCARB will decompose into dimethylamine and carbon dioxide, which will be removed under vacuum and collected in the cold trap. Continue this process until no further volatiles are observed distilling over. One publication specifies distillation at 60°C under high vacuum for the recovery of DIMCARB.
-
Analysis: After the removal process, analyze a small sample of your product using a suitable analytical method (e.g., GC-MS or HPLC) to confirm the absence of residual dimethylamine.
Protocol 2: Removal of DIMCARB by Aqueous Acid Wash
-
Dissolution: Dissolve your crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl or 10% aqueous copper sulfate).[2][6][15] The volume of the wash should be about one-third to one-half the volume of the organic phase.
-
Separation: Shake the separatory funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate and drain the aqueous layer.
-
Repeat: Repeat the acid wash two to three more times to ensure complete removal of the dimethylamine.
-
Neutralization and Drying: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Analysis: Confirm the removal of dimethylamine by analyzing a sample of the final product.
Visualizations
Caption: Thermal decomposition pathway of DIMCARB.
Caption: Decision workflow for DIMCARB removal method selection.
Caption: Workflow for analytical confirmation of DIMCARB removal.
References
- 1. Application of GC-MS with a SPME and thermal desorption technique for determination of dimethylamine and trimethylamine in gaseous samples for medical diagnostic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. Workup [chem.rochester.edu]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of dimethylamine in biological samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of dimethylamine in low concentration particulate matter by reducing the concentration of 9-fluorenylmethyl chloroformate - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00894D [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. ocw.mit.edu [ocw.mit.edu]
Impact of water content on "Dimethylammonium dimethylcarbamate" stability
Welcome to the Technical Support Center for Dimethylammonium Dimethylcarbamate (B8479999) (DIMCARB). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of DIMCARB, particularly concerning the impact of water content. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Dimethylammonium Dimethylcarbamate in the presence of water?
A1: The primary degradation pathway for DIMCARB in aqueous solutions is hydrolysis. The carbamate (B1207046) salt can react with water, leading to its decomposition back into dimethylamine (B145610) and carbon dioxide. This process is reversible and can be influenced by temperature and pH.
Q2: How does pH affect the stability of DIMCARB in an aqueous solution?
A2: The stability of carbamates in aqueous solutions is highly dependent on pH. Generally, carbamates are more susceptible to hydrolysis under alkaline (basic) conditions.[1] Acidic conditions can also promote hydrolysis, although the rate is typically slower than in basic media. For optimal stability, it is recommended to maintain a neutral or slightly acidic pH, though the ideal pH for DIMCARB specifically should be determined experimentally.
Q3: Is DIMCARB sensitive to temperature when in an aqueous solution?
A3: Yes, temperature can significantly impact the stability of DIMCARB. It is known to dissociate into dimethylamine and carbon dioxide at temperatures as low as 60°C in its neat form. This dissociation is likely to be influenced by the presence of water. Elevated temperatures will accelerate the rate of hydrolysis in aqueous solutions. For experiments requiring the use of DIMCARB in aqueous media, it is advisable to maintain low temperatures to minimize degradation.
Q4: What are the signs of DIMCARB degradation in my experiment?
A4: Signs of DIMCARB degradation can include:
-
A change in the pH of your solution, as the decomposition products (dimethylamine) are basic.
-
The appearance of unexpected peaks in your analytical chromatograms (e.g., HPLC, GC).
-
Inconsistent or non-reproducible experimental results.
-
A noticeable odor of dimethylamine.
Q5: What are the recommended storage conditions for DIMCARB and its aqueous solutions?
A5: DIMCARB should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[2] For aqueous solutions of DIMCARB, it is recommended to prepare them fresh before use. If short-term storage is necessary, store the solution at low temperatures (e.g., 2-8°C) and in a tightly sealed container to minimize exposure to atmospheric moisture and carbon dioxide.
Troubleshooting Guides
Issue 1: Inconsistent or irreproducible results in experiments using aqueous DIMCARB solutions.
-
Possible Cause: Degradation of DIMCARB due to hydrolysis, leading to a change in the effective concentration of the active species.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare aqueous solutions of DIMCARB immediately before use. Avoid using solutions that have been stored for an extended period.
-
Control pH: Buffer your experimental medium to a pH where DIMCARB exhibits maximum stability. This may require preliminary stability studies (see Experimental Protocols section).
-
Control Temperature: Conduct your experiments at the lowest practical temperature to minimize thermal degradation.
-
Inert Atmosphere: If your experiment is sensitive to changes in CO2 or amine concentration, consider preparing and handling the DIMCARB solution under an inert atmosphere (e.g., nitrogen or argon) to prevent the loss of volatile decomposition products.
-
Verify Concentration: Use an appropriate analytical method, such as HPLC or NMR, to verify the concentration of your DIMCARB solution before and, if possible, during your experiment.
-
Issue 2: Unexpected pH changes in the experimental medium.
-
Possible Cause: The hydrolysis of DIMCARB produces dimethylamine, a base, which can increase the pH of the solution.
-
Troubleshooting Steps:
-
Use a Buffer: Employ a suitable buffer system in your experimental medium to maintain a constant pH. The buffer capacity should be sufficient to counteract the pH change caused by potential DIMCARB degradation.
-
Monitor pH: Regularly monitor the pH of your reaction mixture throughout the experiment.
-
Lower DIMCARB Concentration: If significant pH shifts persist even with buffering, consider using a lower concentration of DIMCARB if experimentally feasible.
-
Issue 3: Appearance of unknown peaks in analytical chromatograms.
-
Possible Cause: These peaks likely correspond to degradation products of DIMCARB, such as dimethylamine or other byproducts.
-
Troubleshooting Steps:
-
Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols section) to intentionally degrade DIMCARB under various stress conditions (acid, base, heat). This will help you identify the retention times or spectral signatures of the degradation products.
-
Use a Stability-Indicating Method: Ensure your analytical method (e.g., HPLC) is capable of separating the intact DIMCARB from its degradation products.
-
Mass Spectrometry (MS) Analysis: Couple your chromatography system to a mass spectrometer to identify the mass of the unknown peaks and aid in their identification.
-
Quantitative Data Summary
Currently, there is limited publicly available quantitative data specifically detailing the hydrolysis rate of this compound as a function of water concentration and pH. The stability of carbamates is known to be highly structure-dependent. Therefore, it is crucial for researchers to perform stability studies under their specific experimental conditions. The following table provides a template for how such data could be structured.
| Condition | Parameter | Value | Reference |
| pH | Half-life (t1/2) at 25°C | Data to be determined | Internal Study |
| Hydrolysis Rate Constant (k) | Data to be determined | Internal Study | |
| Water Concentration | Half-life (t1/2) at 25°C, pH 7 | Data to be determined | Internal Study |
| Hydrolysis Rate Constant (k) | Data to be determined | Internal Study | |
| Temperature | Half-life (t1/2) at pH 7 | Data to be determined | Internal Study |
| Activation Energy (Ea) | Data to be determined | Internal Study |
Experimental Protocols
Protocol 1: Determination of DIMCARB Stability in Aqueous Buffers via HPLC
This protocol outlines a method to assess the stability of DIMCARB in aqueous solutions at different pH values.
1. Materials and Reagents:
-
This compound (DIMCARB)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Phosphate buffers (e.g., 50 mM) at various pH values (e.g., 4, 7, 9)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
2. Preparation of Solutions:
-
Prepare a stock solution of DIMCARB (e.g., 10 mg/mL) in a suitable organic solvent like acetonitrile.
-
For each pH to be tested, prepare a working solution by diluting the DIMCARB stock solution into the respective buffer to a final concentration of approximately 1 mg/mL.
3. Experimental Procedure:
-
At time zero (t=0), inject an aliquot of each working solution onto the HPLC system to determine the initial concentration of DIMCARB.
-
Store the remaining working solutions at a constant temperature (e.g., 25°C or 37°C), protected from light.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and inject it into the HPLC system.
-
Monitor the disappearance of the DIMCARB peak and the appearance of any degradation product peaks.
4. Data Analysis:
-
Calculate the percentage of DIMCARB remaining at each time point relative to the initial concentration.
-
Plot the natural logarithm of the DIMCARB concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k).
-
The half-life (t1/2) can be calculated using the formula: t1/2 = 0.693 / k.
Protocol 2: Forced Degradation Study of DIMCARB
This protocol is designed to generate the degradation products of DIMCARB to aid in their identification.
1. Materials and Reagents:
-
DIMCARB
-
Hydrochloric acid (HCl), e.g., 0.1 M
-
Sodium hydroxide (B78521) (NaOH), e.g., 0.1 M
-
Hydrogen peroxide (H₂O₂), e.g., 3%
-
HPLC-grade water and acetonitrile
2. Procedure:
-
Acid Hydrolysis: Dissolve DIMCARB in 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified time.
-
Base Hydrolysis: Dissolve DIMCARB in 0.1 M NaOH and keep at room temperature for a specified time.
-
Oxidative Degradation: Dissolve DIMCARB in a solution of 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Dissolve DIMCARB in water and heat at an elevated temperature (e.g., 80°C).
-
Control Sample: Dissolve DIMCARB in water and keep at room temperature.
3. Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS), to identify the degradation products.
Visualizations
Caption: Hydrolysis of this compound.
References
Dimethylammonium Dimethylcarbamate (DIMCARB): A Technical Support Guide to Reagent Compatibility
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the chemical compatibility of dimethylammonium dimethylcarbamate (B8479999) (DIMCARB). Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments and safety in the laboratory.
Frequently Asked Questions (FAQs)
1. What is Dimethylammonium Dimethylcarbamate (DIMCARB)?
This compound, often referred to as DIMCARB, is an ionic liquid.[1] It is the salt formed from the reaction of dimethylamine (B145610) and carbon dioxide.[1] DIMCARB is primarily used as a solvent and an extractant in various chemical syntheses.[1]
2. What are the general physical properties of DIMCARB?
| Property | Value |
| Appearance | Clear colorless to light yellow liquid[1][2] |
| Boiling Point | 60-61 °C[2] |
| Density | 1.05 g/mL at 25 °C[2] |
| Solubility | Soluble in water, sparingly soluble in chloroform, and slightly soluble in methanol.[1][2] |
3. What are the major chemical incompatibilities of DIMCARB?
DIMCARB is incompatible with strong oxidizing agents . Contact with these substances should be strictly avoided. Due to its carbamate (B1207046) and ammonium (B1175870) salt nature, it is also expected to be incompatible with strong acids and strong bases, leading to decomposition.
4. How should DIMCARB be stored?
DIMCARB should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. The recommended storage temperature is typically between 2-8°C.
5. What happens if DIMCARB is exposed to high temperatures?
DIMCARB is known to be thermally labile. One of its unique properties is its ability to decompose and rearrange at around 60°C, which allows for a process similar to distillation for purification.[3] However, uncontrolled heating can lead to decomposition, likely yielding dimethylamine and carbon dioxide.
Troubleshooting Guide: Unexpected Experimental Results
Encountering unexpected results when using DIMCARB? This guide will help you troubleshoot potential compatibility issues.
Issue 1: Reaction failure or unexpected side products.
-
Possible Cause: Decomposition of DIMCARB due to incompatibility with a reagent.
-
Troubleshooting Steps:
-
Review Reagents: Check if any of the reagents used are strong acids, strong bases, or strong oxidizing agents.
-
Perform a Compatibility Test: Before running the full-scale reaction, perform a small-scale compatibility test as outlined in the Experimental Protocols section.
-
Analyze for Decomposition: Use techniques like FTIR or NMR spectroscopy to check for the presence of decomposition products (e.g., dimethylamine, carbon dioxide).
-
Issue 2: Change in color or gas evolution upon mixing reagents with DIMCARB.
-
Possible Cause: A chemical reaction is occurring between DIMCARB and another reagent.
-
Troubleshooting Steps:
-
Immediate Cessation: Stop the experiment immediately and ensure proper ventilation.
-
Identify the Reagent: Determine which added reagent is causing the change.
-
Consult Compatibility Data: Refer to the compatibility tables below. If the reagent is listed as incompatible or requires caution, a different solvent system should be considered.
-
Issue 3: Inconsistent results between batches.
-
Possible Cause: Degradation of DIMCARB during storage or variations in the purity of the ionic liquid.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure DIMCARB has been stored correctly.
-
Assess Purity: If possible, verify the purity of the DIMCARB batch using analytical methods like NMR.
-
Fresh Sample: Use a fresh, unopened sample of DIMCARB to repeat the experiment.
-
Chemical Compatibility Summary
The following tables summarize the expected compatibility of DIMCARB with different classes of reagents based on general chemical principles and available data. It is crucial to perform your own compatibility tests for your specific experimental conditions.
Table 1: Compatibility with Common Solvents
| Solvent | Compatibility | Observations & Notes |
| Water | Compatible | Soluble.[1][2] Hydrolysis may occur over time, especially at elevated temperatures or non-neutral pH. |
| Methanol | Use with Caution | Slightly soluble.[1][2] Potential for transesterification or other reactions, especially with catalysts or at elevated temperatures. |
| Chloroform | Use with Caution | Sparingly soluble.[1][2] Generally stable, but monitor for any unexpected reactions. |
| Acetonitrile | Likely Compatible | Generally aprotic and non-reactive towards similar ionic liquids. |
| Tetrahydrofuran (THF) | Likely Compatible | Generally aprotic and non-reactive. |
| Dimethyl Sulfoxide (DMSO) | Likely Compatible | Generally aprotic and non-reactive. |
Table 2: Compatibility with Acids and Bases
| Reagent Class | Compatibility | Potential Reaction/Hazard |
| Strong Acids (e.g., HCl, H₂SO₄) | Incompatible | Protonation of the dimethylcarbamate anion, leading to the release of carbon dioxide and formation of dimethylamine salts. |
| Weak Acids (e.g., Acetic Acid) | Use with Caution | May establish an equilibrium, but significant decomposition is less likely than with strong acids. |
| Strong Bases (e.g., NaOH, KOH) | Incompatible | Hydrolysis of the carbamate functional group to form dimethylamine and carbonate/bicarbonate.[4][5] |
| Weak Bases (e.g., NaHCO₃) | Use with Caution | Less likely to cause rapid decomposition compared to strong bases, but hydrolysis is still possible, especially with heating. |
Table 3: Compatibility with Oxidizing and Reducing Agents
| Reagent Class | Compatibility | Potential Reaction/Hazard |
| Strong Oxidizing Agents (e.g., KMnO₄, H₂O₂) | Incompatible | Oxidation of the carbamate and/or the ammonium cation, potentially leading to vigorous and exothermic reactions and the release of gaseous products. The safety data sheet explicitly warns against strong oxidizing agents. |
| Mild Oxidizing Agents | Use with Caution | Compatibility should be tested on a small scale. The potential for oxidation still exists. |
| Strong Reducing Agents (e.g., LiAlH₄) | Incompatible | Likely to reduce the carbamate functional group.[6][7] |
| Mild Reducing Agents (e.g., NaBH₄) | Use with Caution | Sodium borohydride (B1222165) is generally less reactive than LiAlH₄ and may not readily reduce the carbamate under standard conditions.[8][9] However, compatibility testing is essential. |
Experimental Protocols
Protocol 1: General Chemical Compatibility Testing
This protocol is adapted from standard methods for assessing chemical compatibility, such as ASTM D543.
Objective: To qualitatively and quantitatively assess the compatibility of DIMCARB with a specific reagent.
Materials:
-
This compound (DIMCARB)
-
Reagent to be tested
-
Small, sealed glass vials (e.g., 2 mL)
-
Analytical balance
-
Spectroscopic instruments (FTIR, NMR)
-
pH meter (optional)
Methodology:
-
Initial Analysis: Obtain baseline analytical data (FTIR and NMR spectra) of pure DIMCARB and the pure reagent.
-
Sample Preparation: In a sealed vial, mix a known mass or volume of DIMCARB with the test reagent in a ratio relevant to the intended experiment (e.g., 1:1 v/v or a specific molar ratio). Prepare a control sample of pure DIMCARB in a separate sealed vial.
-
Incubation: Store the vials under the intended experimental conditions (e.g., room temperature, elevated temperature) for a specified duration (e.g., 24 hours, 72 hours).
-
Visual Inspection: Periodically observe the mixture for any visual changes such as color change, precipitation, or gas formation.
-
Final Analysis: After the incubation period, re-analyze the mixture and the control sample using FTIR and NMR spectroscopy.
-
Data Interpretation: Compare the spectra of the mixture with the baseline spectra of the pure components. The appearance of new peaks or the disappearance of existing peaks indicates a chemical reaction. Quantify the extent of degradation if possible by integrating peak areas.
Protocol 2: Thermal Stability Assessment
Objective: To determine the thermal decomposition profile of DIMCARB, alone or in the presence of another reagent.
Materials:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
-
DIMCARB
-
Test reagent (optional)
Methodology:
-
TGA Analysis:
-
Place a small, known mass of DIMCARB (or a mixture with the test reagent) into the TGA sample pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass loss as a function of temperature. The onset temperature of mass loss indicates the beginning of decomposition.
-
-
DSC Analysis:
-
Place a small, known mass of DIMCARB (or a mixture) into a DSC pan and seal it.
-
Heat the sample at a constant rate.
-
Record the heat flow to or from the sample. Endothermic or exothermic peaks can indicate phase transitions or decomposition events.
-
Visualizations
Caption: Workflow for Chemical Compatibility Testing of DIMCARB.
Caption: Troubleshooting Logic for DIMCARB Compatibility Issues.
References
- 1. This compound(DIMCARB) | 4137-10-4 [chemicalbook.com]
- 2. 4137-10-4 CAS MSDS (this compound(DIMCARB)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The thermal decomposition of potassium permanganate and related substances. Part I. Chemical aspects - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Strategies to Improve Selectivity in DIMCARB-Mediated Synthesis
Welcome to the technical support center for DIMCARB-mediated synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experimentation, with a focus on improving reaction selectivity.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may arise during DIMCARB-mediated synthesis, offering potential causes and recommended solutions to enhance selectivity and yield.
Q1: I am observing low conversion of my starting materials in a DIMCARB-mediated condensation reaction. What are the potential causes and how can I improve the conversion rate?
Potential Causes:
-
Insufficient Catalyst Activity: The catalytic activity of DIMCARB is dependent on the in-situ formation of dimethylamine (B145610).[1] Reaction conditions may not be optimal for this process.
-
Poor Solvent Choice: The choice of solvent can significantly impact reaction efficiency.[1]
-
Low Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate.
Recommended Solutions:
-
Optimize Catalyst Loading: While a catalytic amount of DIMCARB is often sufficient, ensure that the loading is appropriate for your specific reaction. A common starting point is 20 mol%.[1]
-
Solvent Selection: Consider using a "green" solvent system such as a 50:50 mixture of ethanol (B145695) and water. This has been shown to lead to 100% conversion in the synthesis of monoarylidene cycloalkanones, whereas dichloromethane (B109758) resulted in only 92% conversion under similar conditions.[1]
-
Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be mindful that excessive heat can lead to byproduct formation.
Quantitative Data on Solvent Effects:
The following table summarizes the effect of the solvent on the conversion rate of a model reaction between an aldehyde and a cyclic ketone using DIMCARB as a catalyst.[1]
| Solvent | Time (min) | Conversion (%) |
| Dichloromethane | 10 | ~10 |
| Dichloromethane | 60 | ~40 |
| Dichloromethane | 120 | ~70 |
| Dichloromethane | 180 | ~85 |
| Dichloromethane | 240 | 92 |
| Ethanol:Water (50:50) | 10 | ~30 |
| Ethanol:Water (50:50) | 60 | 100 |
Q2: My DIMCARB-mediated reaction is producing a mixture of mono- and di-substituted products. How can I improve the selectivity towards the mono-substituted product?
Potential Causes:
-
Reaction Stoichiometry: An excess of one reactant can drive the reaction towards di-substitution.
-
Reaction Time: Longer reaction times can allow for the slower, second substitution to occur.
Recommended Solutions:
-
Control Stoichiometry: Carefully control the molar ratio of your reactants. To favor mono-substitution, use the limiting reactant as the basis for your calculations and consider a slight excess of the other reactant.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction. Stop the reaction once the desired mono-substituted product is maximized and before significant di-substitution occurs.[1]
Q3: I am observing the formation of unexpected byproducts in my reaction. What are common side reactions and how can they be minimized?
Potential Causes:
-
Presence of Water (for certain reactions): While a water-containing solvent system can be beneficial for some DIMCARB-catalyzed reactions, in other carbamate (B1207046) syntheses, water can lead to the formation of urea (B33335) byproducts.
-
Thermal Decomposition: DIMCARB is stable up to 50 °C, but higher temperatures may lead to decomposition and side reactions.[1]
-
Competing Reaction Pathways: The amine generated from DIMCARB can potentially undergo side reactions with the starting materials or intermediates. For example, in some cases, conjugate addition of dimethylamine to α,β-unsaturated carbonyls can compete with the desired reaction.
Recommended Solutions:
-
Anhydrous Conditions (if necessary): If urea byproduct formation is an issue, ensure that all glassware is oven-dried and use anhydrous solvents.
-
Temperature Control: Maintain a controlled reaction temperature, ideally below 50 °C, unless higher temperatures are proven necessary for your specific transformation.[1]
-
Optimize Reaction Conditions: Systematically vary reaction parameters such as solvent, temperature, and reaction time to find the optimal conditions that favor the desired product and minimize byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is DIMCARB and how does it function as a catalyst?
DIMCARB is the common name for dimethylammonium dimethylcarbamate (B8479999). It is considered a "distillable ionic liquid" and is formed from the reaction of dimethylamine and carbon dioxide.[1] In many reactions, it acts as a source of dimethylamine, which is the active catalytic species.[1] For example, in the condensation of aldehydes and ketones, dimethylamine reacts with the aldehyde to form an iminium species, which then reacts with the enol form of the ketone.[1]
Q2: What are the advantages of using DIMCARB in chemical synthesis?
DIMCARB offers several advantages, aligning with the principles of green chemistry:
-
Green Solvents: It can be used in environmentally friendly solvents like water and ethanol.[1]
-
Mild Reaction Conditions: Reactions can often be carried out at room temperature or with gentle heating.[1]
-
Catalytic Amounts: Only a catalytic amount of DIMCARB is typically required, reducing waste.[1]
-
Avoidance of Harsh Reagents: It provides an alternative to using strong acids or bases, which can lead to unwanted side reactions and are more difficult to handle.[1]
Q3: Can DIMCARB be used for reactions other than aldol-type condensations?
Yes, DIMCARB has applications beyond the synthesis of α,β-unsaturated ketones. It has been used as a reactive ionic liquid in aminofunctionalization reactions, such as hydroamination and telomerization. In these cases, DIMCARB serves as both the solvent and the source of the amine.
Experimental Protocols
Detailed Methodology for the Synthesis of Monoarylidene Cycloalkanones:
The following is a representative protocol for the DIMCARB-catalyzed synthesis of monoarylidene cycloalkanones, based on published procedures.[1]
Materials:
-
Cyclic ketone (e.g., cyclohexanone)
-
Aromatic aldehyde (e.g., anisaldehyde)
-
Dimethylammonium dimethylcarbamate (DIMCARB)
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine the cyclic ketone (1.0 mmol), the aromatic aldehyde (1.0 mmol), and a 50:50 mixture of ethanol and water (5 mL).
-
Catalyst Addition: Add DIMCARB (0.20 mmol, 20 mol%) to the reaction mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC. For the synthesis of monoarylidene cycloalkanones, the reaction is often complete within 60 minutes.[1]
-
Workup: Once the reaction is complete, the product can be isolated by standard techniques such as extraction with an organic solvent (e.g., ethyl acetate), followed by washing the organic layer with brine, drying over anhydrous sodium sulfate, and removal of the solvent under reduced pressure.
-
Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.
Visualizations
Caption: Proposed mechanism for DIMCARB-catalyzed aldol (B89426) condensation.
Caption: A logical workflow for troubleshooting low selectivity.
References
Deactivation and regeneration of "Dimethylammonium dimethylcarbamate" catalyst
Technical Support Center: Dimethylammonium Dimethylcarbamate (B8479999) (DIMCARB)
Welcome to the Technical Support Center for Dimethylammonium Dimethylcarbamate (DIMCARB). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use, deactivation, and regeneration of DIMCARB in experimental settings. As DIMCARB is an ionic liquid formed from the reversible reaction of dimethylamine (B145610) and carbon dioxide, this guide focuses on challenges related to its synthesis, stability, and handling, rather than its catalytic activity in the traditional sense.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DIMCARB) and what are its primary applications?
This compound (DIMCARB) is an ionic liquid formed from the reaction of dimethylamine and carbon dioxide.[1] It is not a catalyst but is used as a solvent, an extractant, and a reagent in various chemical syntheses.[1][2] Its applications include the Willgerodt-Kindler reaction, synthesis of nanoparticles, and as a reusable reaction medium.[2][3]
Q2: How is DIMCARB synthesized in the laboratory?
The most straightforward method for synthesizing DIMCARB is by reacting dimethylamine with solid carbon dioxide (dry ice) in an aprotic, non-polar organic solvent.[4] The reaction is exothermic and proceeds quantitatively.[5]
Q3: My DIMCARB appears to be "deactivated" or is losing its effectiveness. What are the likely causes?
The primary cause of DIMCARB "deactivation" is thermal decomposition. DIMCARB exists in equilibrium with dimethylamine and carbon dioxide, and this equilibrium shifts towards the starting materials at elevated temperatures.[6] Specifically, at temperatures around 60°C, DIMCARB will dissociate, and the gaseous dimethylamine and carbon dioxide can be removed by distillation.[6]
Other potential causes for loss of effectiveness include:
-
Hydrolysis: Although DIMCARB is highly soluble in water with minimal carbon dioxide depletion, prolonged exposure to water, especially under certain pH conditions, could potentially lead to hydrolysis of the carbamate (B1207046) anion.[6][7]
-
Side Reactions: In the context of a specific chemical transformation, DIMCARB or the in-situ generated dimethylamine can participate in undesired side reactions, leading to its consumption and a decrease in the desired reactivity.
Q4: How can I "regenerate" deactivated DIMCARB?
"Regeneration" of DIMCARB is effectively its re-synthesis. Since the primary mode of deactivation is decomposition into dimethylamine and carbon dioxide, regeneration involves recombining these two components. This can be achieved by cooling the system and reintroducing carbon dioxide if it has been lost. If the DIMCARB has been consumed through side reactions, it cannot be regenerated and fresh reagent must be synthesized.
Q5: I am observing unexpected byproducts in my reaction with DIMCARB. What could be the cause?
Unexpected byproducts can arise from the reactivity of dimethylamine, which is in equilibrium with DIMCARB. Depending on the other reactants and conditions, dimethylamine can act as a nucleophile or a base, leading to various side reactions. It is crucial to consider the compatibility of all reagents with dimethylamine under the reaction conditions.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Formation of DIMCARB During Synthesis
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Carbon Dioxide | Add excess dry ice to the dimethylamine solution. | Ensures the reaction goes to completion by driving the equilibrium towards the product. |
| Inappropriate Solvent | Use a non-polar, aprotic solvent such as benzene (B151609) or toluene.[4] | Polar or protic solvents can interfere with the reaction between dimethylamine and CO2. |
| Loss of Gaseous Reactants | Conduct the reaction in a closed or well-condensed system, especially if the reaction temperature rises. | The reaction is exothermic, which can lead to the loss of volatile dimethylamine or gaseous CO2.[5] |
Issue 2: Thermal Decomposition of DIMCARB During a Reaction
| Potential Cause | Troubleshooting Step | Rationale |
| High Reaction Temperature | Maintain the reaction temperature below 60°C. | DIMCARB is known to dissociate back into dimethylamine and CO2 at temperatures around 60°C.[6] |
| Prolonged Heating | Minimize reaction time at elevated temperatures. | Even below the primary decomposition temperature, prolonged heating can lead to a gradual loss of DIMCARB. |
| Vacuum Application | Avoid applying a strong vacuum at elevated temperatures unless the goal is to remove the DIMCARB. | Reduced pressure will lower the boiling/decomposition point of DIMCARB. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound (DIMCARB)
| Property | Value | Reference |
| CAS Number | 4137-10-4 | [2] |
| Molecular Formula | C5H14N2O2 | [8] |
| Molecular Weight | 134.18 g/mol | [2] |
| Appearance | Clear colorless to light yellow liquid | [1] |
| Boiling Point | 60-61 °C (decomposes) | [2] |
| Density | 1.05 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.454 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound (DIMCARB)
-
Preparation: In a fume hood, dissolve dimethylamine in a suitable non-polar, aprotic solvent (e.g., toluene) in a three-necked flask equipped with a mechanical stirrer and a cold finger condenser.
-
Reaction: Cool the solution in an ice bath. Slowly add crushed dry ice (solid carbon dioxide) to the stirred solution. An exothermic reaction will occur.
-
Completion: Continue adding dry ice until the exothermic reaction ceases. Allow the mixture to slowly warm to room temperature.
-
Isolation: The resulting solution contains DIMCARB. It can be used directly or the solvent can be removed under reduced pressure at a low temperature (< 40°C) to yield the neat ionic liquid.
Protocol 2: "Regeneration" of Thermally Decomposed DIMCARB
-
Cooling: If DIMCARB has decomposed due to heating in a closed system, cool the reaction vessel to below room temperature (e.g., 0-10°C) to shift the equilibrium back towards the formation of DIMCARB.
-
CO2 Re-introduction: If carbon dioxide has been lost from the system, slowly bubble CO2 gas through the cooled dimethylamine solution or add crushed dry ice until the formation of DIMCARB is complete.
Visualizations
Caption: Equilibrium between Dimethylamine, Carbon Dioxide, and DIMCARB.
Caption: Potential Deactivation Pathways for DIMCARB.
Caption: Workflow for the Regeneration of Thermally Decomposed DIMCARB.
References
- 1. This compound(DIMCARB) | 4137-10-4 [chemicalbook.com]
- 2. ジメチルカルバミン酸ジメチルアンモニウム | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US2927128A - Production of dimethylammonium dimethyl carbamate - Google Patents [patents.google.com]
- 6. Self-associated, “Distillable” Ionic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4137-10-4 CAS MSDS (this compound(DIMCARB)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Handling Thermal Decomposition of DIMCARB
Welcome to the technical support center for researchers, scientists, and drug development professionals working with DIMETHYLAMMONIUM DIMETHYLCARBAMATE (DIMCARB). This resource provides essential guidance on managing the thermal decomposition of DIMCARB during chemical reactions to ensure experimental success and reproducibility.
Introduction to DIMCARB and its Thermal Lability
DIMCARB, or this compound, is a versatile reagent and solvent used in various chemical syntheses. It is recognized as a "distillable" ionic medium, formed from the reaction of dimethylamine (B145610) and carbon dioxide[1]. A critical characteristic of DIMCARB is its thermal lability. At elevated temperatures, it can undergo reversible decomposition back to dimethylamine and carbon dioxide. This dissociation can occur at temperatures as low as 60°C[1]. Understanding and controlling this decomposition is paramount for its effective use in reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of DIMCARB decomposition during my reaction?
A1: The most common indicators of DIMCARB decomposition are:
-
Gas Evolution: The release of carbon dioxide gas is a direct byproduct of decomposition[1]. You may observe bubbling or an increase in reaction pressure.
-
pH Shift: The formation of dimethylamine, a base, will increase the pH of the reaction mixture.
-
Unexpected Side Products: The presence of dimethylamine can lead to the formation of amine-related impurities in your product.
-
Inconsistent Reaction Outcomes: If your reaction yields are variable or the reaction fails to proceed as expected, thermal decomposition of DIMCARB could be a contributing factor.
Q2: At what temperature does DIMCARB start to decompose?
A2: DIMCARB is known to be stable at ambient pressure at temperatures up to 60°C[1]. Above this temperature, its dissociation into dimethylamine and carbon dioxide becomes significant. It has been used as a reaction medium for aldol (B89426) condensations at temperatures around 52°C, suggesting a degree of stability at this temperature[1].
Q3: Can the solvent I use affect the thermal stability of DIMCARB?
Q4: How can I minimize DIMCARB decomposition during my reaction?
A4: To minimize thermal decomposition, consider the following strategies:
-
Strict Temperature Control: Maintain the reaction temperature below 60°C. For reactions requiring heating, carefully control the temperature to avoid exceeding this limit[1].
-
Use of an Inert Atmosphere: Conducting reactions under an inert atmosphere, such as nitrogen or argon, can help prevent side reactions that might be initiated by atmospheric components, although the primary decomposition is thermal[3].
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to ensure the reaction is proceeding as expected and to detect any unexpected byproducts promptly[3].
Troubleshooting Guide
This guide provides a structured approach to resolving common issues related to DIMCARB decomposition during a reaction.
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Thermal decomposition of DIMCARB leading to a change in reaction conditions (e.g., pH) or consumption of the reagent/solvent. | 1. Verify Reaction Temperature: Ensure the internal reaction temperature does not exceed 60°C. Use a calibrated thermometer. 2. Optimize Reaction Time: A prolonged reaction time, even at a seemingly safe temperature, can lead to gradual decomposition. Monitor the reaction to determine the optimal duration. 3. Reagent Purity: Ensure the DIMCARB used is of high purity and has been stored correctly to prevent premature degradation[3]. |
| Formation of Unexpected Byproducts | The presence of dimethylamine from DIMCARB decomposition reacting with starting materials or intermediates. | 1. Lower Reaction Temperature: Decrease the reaction temperature in increments of 5-10°C to find a balance between reaction rate and DIMCARB stability. 2. Analyze Byproducts: Use techniques like GC-MS or LC-MS to identify the byproducts. This can help confirm if they are amine-related and thus likely due to DIMCARB decomposition. |
| Reaction Pressure Increase | Evolution of carbon dioxide gas from the thermal decomposition of DIMCARB[1]. | 1. Ensure Proper Venting: For reactions at elevated temperatures (approaching 60°C), ensure the reaction vessel is not a closed system to prevent pressure buildup. A condenser open to an inert gas line is a common setup. 2. Monitor Pressure: If a closed system is necessary, monitor the internal pressure. |
| Difficulty in Product Purification | The presence of dimethylamine or its salts can complicate the workup and purification process. | 1. Aqueous Wash: An acidic wash (e.g., with dilute HCl) during the workup can help remove basic dimethylamine by converting it to its water-soluble salt. 2. Distillation: If your product is thermally stable and non-volatile, DIMCARB can be removed by distillation at 60°C under high vacuum[1]. |
Experimental Protocol: General Procedure to Minimize DIMCARB Decomposition
This protocol provides a general workflow for a reaction where DIMCARB is used as a solvent or reagent, with a focus on mitigating its thermal decomposition.
1. Reagent and Glassware Preparation:
-
Ensure all glassware is thoroughly dried to prevent any side reactions with water[3].
-
Use high-purity DIMCARB and other reagents.
2. Reaction Setup:
-
Set up the reaction under an inert atmosphere (e.g., nitrogen or argon)[3].
-
Use a reaction vessel equipped with a magnetic stirrer, a thermometer to monitor the internal temperature, and a condenser.
-
Place the reaction vessel in a temperature-controlled bath (e.g., an oil bath or a cooling bath) to maintain a stable temperature.
3. Reaction Execution:
-
Dissolve the starting materials in DIMCARB at room temperature or below.
-
If heating is required, slowly increase the temperature to the desired point, ensuring it remains below 60°C. For reactions known to be sensitive, a temperature of 50-55°C is a safer starting point[1].
-
Monitor the internal reaction temperature closely throughout the experiment.
-
Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times[3].
4. Work-up and Product Isolation:
-
Upon reaction completion, cool the mixture to room temperature.
-
If DIMCARB is used as a solvent, it can be removed by distillation at 60°C under high vacuum[1].
-
Alternatively, the reaction mixture can be quenched with an appropriate aqueous solution. An acidic wash may be beneficial to remove any dimethylamine formed.
-
Proceed with standard extraction and purification procedures (e.g., column chromatography).
Logical Workflow for Troubleshooting DIMCARB Decomposition
The following diagram illustrates a decision-making process for troubleshooting issues related to DIMCARB's thermal instability during a reaction.
Caption: Troubleshooting workflow for DIMCARB thermal decomposition.
References
Validation & Comparative
A Comparative Guide: Dimethylammonium Dimethylcarbamate vs. Imidazolium-Based Ionic Liquids for Researchers and Drug Development Professionals
In the landscape of green chemistry and advanced pharmaceutical research, the choice of solvent can be as critical as the reaction itself. This guide provides a detailed comparison between dimethylammonium dimethylcarbamate (B8479999) (DIMCARB), a distillable ionic liquid, and the widely studied imidazolium-based ionic liquids. This document aims to assist researchers, scientists, and drug development professionals in selecting the appropriate solvent system for their specific needs by presenting a side-by-side analysis of their properties, performance in key applications, and relevant experimental protocols.
Core Physicochemical Properties: A Comparative Overview
The fundamental differences in the cationic and anionic structures of DIMCARB and imidazolium-based ionic liquids give rise to distinct physicochemical properties. Imidazolium-based ionic liquids are renowned for their tunability, where properties can be finely adjusted by modifying the alkyl chain on the cation and the nature of the anion.[1] DIMCARB, on the other hand, is a specific protic ionic liquid formed from the reaction of dimethylamine (B145610) and carbon dioxide.[2]
| Property | Dimethylammonium Dimethylcarbamate (DIMCARB) | Imidazolium-Based Ionic Liquids | Data Source |
| Cation | Dimethylammonium | 1,3-dialkylimidazolium (e.g., [BMIM]+) | [3] |
| Anion | Dimethylcarbamate | Varied (e.g., [PF6]-, [BF4]-, Cl-, Acetate) | [3] |
| Boiling Point (°C) | 60-61 (decomposes) | Generally high (many decompose before boiling) | [2] |
| Density (g/mL at 25°C) | ~1.05 | 1.0 - 1.5 (tunable) | [2] |
| Viscosity | Not readily available | Wide range (tunable with alkyl chain length and anion) | [3] |
| Thermal Stability | Decomposes around 60°C | Generally high (some stable >300°C) | [4][5] |
| Tunability | Limited | High (via cation and anion modification) | [1] |
Performance in Key Applications
While direct comparative studies are scarce, this section juxtaposes the available data and known applications of both types of ionic liquids in areas relevant to research and drug development.
Drug Solubility and Delivery
A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs).[6] Ionic liquids have emerged as promising solvents and formulation components to enhance drug solubility and bioavailability.[6]
Imidazolium-Based Ionic Liquids have been extensively studied for this purpose. Their tunable polarity and ability to form various interactions (hydrogen bonds, π-π stacking) with drug molecules make them effective solubilizing agents.[7] For instance, the solubility of various drugs has been shown to increase significantly in the presence of imidazolium-based ILs.[7]
This compound 's application in drug delivery is less documented in readily available literature. As a polar protic ionic liquid, it has the potential to solubilize certain APIs, but quantitative data directly comparing its performance with imidazolium-based ILs is not widely published.
Carbon Dioxide Capture
The reversible reaction of DIMCARB formation from dimethylamine and CO2 suggests its potential role in carbon capture technologies.[2] However, detailed performance data, such as CO2 absorption capacity and kinetics, are not as extensively reported as for other ionic liquids.
Imidazolium-Based Ionic Liquids have been a major focus of CO2 capture research.[1][8] Their CO2 absorption capacity can be tuned by modifying the cation and anion.[9] Some functionalized imidazolium (B1220033) ILs exhibit high CO2 capture capabilities.[1]
| Application | This compound (DIMCARB) | Imidazolium-Based Ionic Liquids |
| Drug Solubility | Potential solvent, but limited published data on API solubility enhancement. | Extensively studied with demonstrated significant enhancement of solubility for a wide range of APIs.[7] |
| CO2 Capture | Theoretical potential due to its formation from CO2, but limited experimental performance data available. | Widely researched with a large body of data on CO2 absorption capacity, selectivity, and kinetics.[1][9] |
Toxicity Profile
Toxicity is a critical consideration, especially for applications in drug development. The cytotoxicity of ionic liquids can vary significantly depending on their structure.
Imidazolium-Based Ionic Liquids have been the subject of numerous toxicology studies. A general trend observed is that their toxicity often increases with the length of the alkyl chain on the imidazolium cation.[3] The choice of anion also plays a role in the overall toxicity.[3]
This compound 's toxicity data, particularly concerning human cell lines for pharmaceutical applications, is not as extensively documented in the public domain. As with any chemical, a thorough toxicological assessment is necessary before its application in biomedical contexts.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the evaluation of ionic liquids in drug development and other research applications.
Synthesis of Ionic Liquids
A common method for the synthesis of DIMCARB is the direct reaction of dimethylamine with carbon dioxide.[10]
Procedure:
-
In a suitable reaction vessel, a solution of dimethylamine in an organic, non-polar, and aprotic solvent is prepared.[10]
-
Dry ice (solid carbon dioxide) is slowly added to the dimethylamine solution with stirring.[10]
-
The reaction is typically exothermic and should be controlled by the rate of CO2 addition.
-
The resulting product, this compound, is a liquid at room temperature.[2]
Caption: Synthesis of this compound.
The synthesis of [BMIM]Cl is a common example of the preparation of imidazolium-based ionic liquids.[11][12]
Procedure:
-
1-methylimidazole is dissolved in a suitable solvent, such as toluene, in a reaction flask.[11]
-
1-chlorobutane is added to the solution.[11]
-
The mixture is heated under reflux for a specified period (e.g., 24 hours).[11]
-
After cooling, the product, [BMIM]Cl, which is often a solid at room temperature, can be isolated, washed with a non-polar solvent like ethyl acetate (B1210297) to remove unreacted starting materials, and dried under vacuum.[11]
Caption: Synthesis of 1-Butyl-3-methylimidazolium Chloride.
Determination of Drug Solubility in Ionic Liquids
The shake-flask method is a standard approach to determine the equilibrium solubility of a drug.
Procedure:
-
An excess amount of the active pharmaceutical ingredient (API) is added to a known volume of the ionic liquid in a sealed vial.
-
The vials are agitated in a constant temperature shaker bath for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, the samples are centrifuged or filtered to separate the undissolved solid.
-
An aliquot of the supernatant is carefully removed, diluted with a suitable solvent, and the concentration of the dissolved API is determined using an appropriate analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Caption: Drug Solubility Measurement Workflow.
Evaluation of CO2 Capture Performance
The gravimetric method is a common technique to measure the amount of CO2 absorbed by a liquid.
Procedure:
-
A known mass of the ionic liquid is placed in a sample holder connected to a sensitive microbalance.
-
The system is evacuated to remove any dissolved gases.
-
A stream of CO2 at a specific pressure and temperature is introduced into the system.
-
The increase in mass of the ionic liquid due to CO2 absorption is recorded over time until a constant weight is achieved, indicating saturation.
-
The CO2 absorption capacity is calculated as the mass or moles of CO2 absorbed per unit mass or mole of the ionic liquid.
References
- 1. Equimolar CO2 capture by imidazolium-based ionic liquids and superbase systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An experimental and computational study to explore the ion–solvent interactions between selected ionic liquids and dimethylformamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazolium Ionic Liquids, Imidazolylidene Heterocyclic Carbenes, and Zeolitic Imidazolate Frameworks for CO2 Capture and Photochemical Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Comparative study of DIMCARB and other protic ionic liquids
A Comparative Guide to DIMCARB and Other Protic Ionic Liquids for Researchers and Drug Development Professionals
Protic ionic liquids (PILs) are a class of molten salts formed by the transfer of a proton from a Brønsted acid to a Brønsted base. Their tunable physicochemical properties, low vapor pressure, and potential for "green" synthesis have made them a subject of intense research. Among these, N,N-dimethylammonium N',N'-dimethylcarbamate (DIMCARB) stands out due to its unique characteristic of being "distillable," as it can reversibly dissociate into its constituent gases, dimethylamine (B145610) and carbon dioxide. This guide provides a comparative overview of DIMCARB and other common protic ionic liquids, focusing on their physicochemical properties and potential applications in organic synthesis and CO2 capture, supported by experimental data from various sources.
Physicochemical Properties: A Comparative Look
The choice of a protic ionic liquid for a specific application is largely dictated by its physical properties. The following table summarizes key physicochemical data for DIMCARB and a selection of other representative protic ionic liquids.
| Ionic Liquid | Cation | Anion | Molar Mass ( g/mol ) | Density (g/mL at 25°C) | Viscosity (mPa·s at 25°C) | Boiling/Decomposition Point (°C) |
| DIMCARB | Dimethylammonium | Dimethylcarbamate | 134.18 | 1.05[1][2][3][4] | Viscous liquid | 60-61 (dissociates)[1][2][3][4] |
| Ethanolammonium Formate ([HEA][For]) | Ethanolammonium | Formate | 107.10 | ~1.21 | ~140 | Decomposes >150 |
| Ethanolammonium Acetate ([HEA][Ac]) | Ethanolammonium | Acetate | 121.13 | ~1.17 | ~250 | Decomposes >150 |
| Diethanolammonium Acetate ([DEA][Ac]) | Diethanolammonium | Acetate | 165.19 | ~1.20 | ~1200 | Decomposes >170 |
| Ethylammonium Nitrate ([EAN]) | Ethylammonium | Nitrate | 109.10 | ~1.22 | ~30 | Decomposes >200 |
Application in Organic Synthesis: Aldol (B89426) Condensation
DIMCARB has been utilized as a solvent for aldol-condensation reactions, where it has been shown to favor the formation of mono-arylidene products when reacting aryl aldehydes with symmetrical ketones[5]. This selectivity is a valuable attribute in organic synthesis. While direct comparative studies with other PILs for this specific reaction are limited, the basic nature of many PILs suggests their potential as catalysts or basic solvents. For instance, basic ionic liquids have been shown to be effective catalysts for Michael additions and other base-catalyzed reactions[6][7][8].
The following diagram illustrates a general workflow for comparing the performance of DIMCARB and other PILs as solvents in a model aldol condensation reaction.
Caption: Workflow for comparing DIMCARB and other PILs in aldol condensation.
Application in CO2 Capture
Protic ionic liquids, particularly those containing amine functionalities, have been extensively studied for their potential in CO2 capture. The ability of the amine groups to chemically react with CO2 can lead to high absorption capacities. DIMCARB, being formed from dimethylamine and CO2, is inherently linked to this application. While specific comparative data is sparse, the performance of various amine-based PILs provides a benchmark.
| Ionic Liquid/Blend | CO2 Uptake (g CO2 / g absorbent) | Conditions |
| [DMAPAH][OAc] + EDA | 0.295 | 50 °C, 1 bar[9] |
| [N1111][Maba]-PMDETA-50% | 0.162 | 40 °C, 1 bar[10] |
| [Bmim][Tf2N] | ~0.04 (physical absorption) | 25 °C, 1 bar |
The following diagram illustrates the general mechanism of CO2 capture by an amine-functionalized protic ionic liquid.
Caption: CO2 capture mechanism by amine-functionalized PILs.
Experimental Protocols
Synthesis of Protic Ionic Liquids
Objective: To synthesize a protic ionic liquid through a neutralization reaction.
Materials:
-
Brønsted acid (e.g., acetic acid)
-
Brønsted base (e.g., ethanolamine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
Place the Brønsted base in the round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath to manage the exothermic nature of the reaction.
-
Slowly add an equimolar amount of the Brønsted acid to the base via the dropping funnel while stirring continuously.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.
-
Remove any water formed during the reaction and any unreacted starting materials using a rotary evaporator under vacuum at an elevated temperature (e.g., 70-80 °C) until a constant weight is achieved.
-
Characterize the synthesized PIL using techniques such as NMR and FTIR to confirm its structure and purity.
Determination of CO2 Absorption Capacity
Objective: To measure the CO2 absorption capacity of a protic ionic liquid.
Materials:
-
Protic ionic liquid sample
-
Thermogravimetric Analyzer (TGA) or a gas absorption setup with a magnetic suspension balance
-
CO2 gas supply
-
Nitrogen or Argon gas supply (for purging)
-
Temperature controller
Procedure (using TGA):
-
Place a known mass of the protic ionic liquid in the TGA crucible.
-
Heat the sample under a nitrogen or argon flow to a desired temperature to remove any absorbed water or other volatile impurities.
-
Cool the sample to the desired absorption temperature.
-
Switch the gas flow from the inert gas to CO2 at a controlled flow rate.
-
Record the mass increase of the sample over time until it becomes constant, indicating that saturation has been reached.
-
The CO2 absorption capacity can be calculated as the mass of CO2 absorbed per mass of the ionic liquid.
-
For desorption studies, the gas can be switched back to the inert gas, and the temperature can be increased to determine the temperature at which the CO2 is released.[11]
This guide provides a foundational comparison of DIMCARB with other protic ionic liquids. It is important to note that the performance of any ionic liquid is highly dependent on the specific application and reaction conditions. Therefore, the data and protocols presented here should serve as a starting point for more detailed, application-specific investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. Self-associated, “Distillable” Ionic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ionic liquids made with dimethyl carbonate: solvents as well as boosted basic catalysts for the michael reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metal‐ and Solvent‐Free Transesterification and Aldol Condensation Reactions by a Homogenous Recyclable Basic Ionic Liquid Based on the 1,3,5‐Triazine Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Highly Efficient Absorption of CO2 by Protic Ionic Liquids-Amine Blends at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Validating the Purity of Dimethylammonium Dimethylcarbamate Synthesis via NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step. This guide provides a comprehensive comparison for validating the purity of dimethylammonium dimethylcarbamate (B8479999), a versatile ionic liquid, using Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed experimental protocols, comparative data for alternative methods, and visualizations to aid in the accurate assessment of product purity.
Introduction
Dimethylammonium dimethylcarbamate [(CH₃)₂NH₂]⁺[(CH₃)₂NCO₂]⁻ is an ionic liquid synthesized from the reaction of dimethylamine (B145610) and carbon dioxide. Its utility as a solvent and reagent in various chemical transformations necessitates a reliable method for purity verification. NMR spectroscopy stands out as a powerful analytical technique for this purpose, offering detailed structural information and the ability to detect and quantify impurities. This guide will focus on the primary synthesis route and compare the expected NMR data with that of potential impurities and byproducts.
Synthesis of this compound
The most common and straightforward synthesis of this compound involves the direct reaction of dimethylamine with carbon dioxide.
Experimental Protocol:
-
Reaction Setup: A solution of dimethylamine (2 equivalents) in an aprotic, non-polar organic solvent (e.g., toluene (B28343) or hexane) is prepared in a flask equipped with a magnetic stirrer and a gas inlet. The flask should be cooled in an ice bath to manage the exothermic nature of the reaction.
-
Reaction Execution: Gaseous carbon dioxide (1 equivalent) is bubbled through the cooled dimethylamine solution with vigorous stirring. Alternatively, solid carbon dioxide (dry ice) can be slowly added to the solution. The reaction is typically rapid.
-
Workup and Purification: The resulting product, this compound, is a liquid at room temperature and can often be used directly. For higher purity, the product can be purified by distillation under reduced pressure.
Purity Validation by NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable tools for the structural confirmation and purity assessment of this compound. The spectra should be recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
Expected ¹H and ¹³C NMR Spectral Data
The NMR spectrum of pure this compound is expected to show distinct signals for the dimethylammonium cation and the dimethylcarbamate anion.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Dimethylammonium Cation (-NH₂ -(CH₃ )₂) | Broad singlet | Singlet | The chemical shift of the N-H protons can be broad and its position is concentration and solvent dependent. The two methyl groups are equivalent. |
| Dimethylcarbamate Anion (-N(CH₃ )₂COO⁻) | Singlet | Singlet | The two methyl groups are equivalent. |
| Carbonyl Carbon (-N(CH₃)₂C OO⁻) | - | Singlet | The carbonyl carbon will appear in the downfield region of the ¹³C NMR spectrum. |
Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and temperature.
Comparison with Alternative Synthesis and Potential Impurities
The primary impurities in the synthesis of this compound are unreacted starting materials and potential byproducts.
| Compound | Structure | Expected ¹H NMR Signals (ppm) | Expected ¹³C NMR Signals (ppm) | Notes |
| This compound (Product) | [(CH₃)₂NH₂]⁺[(CH₃)₂NCO₂]⁻ | See table above | See table above | The desired product with distinct cationic and anionic methyl signals. |
| Dimethylamine (Starting Material) | (CH₃)₂NH | Singlet for CH₃ (around 2.2-2.4 ppm) and a broad singlet for N-H (variable)[1][2] | Singlet for CH₃ (around 37 ppm)[3] | The presence of sharp signals corresponding to free dimethylamine indicates an incomplete reaction. |
| N,N-Dimethylcarbamic Acid | (CH₃)₂NCOOH | Singlet for CH₃ and a very broad singlet for COOH | Singlet for CH₃ and a signal for the carboxylic carbon | This is the protonated form of the carbamate (B1207046) anion and may be present in equilibrium. |
| Water | H₂O | Broad singlet (position is highly variable) | Not applicable | Water can be introduced from the starting materials or the atmosphere. |
Experimental Workflow and Logic Diagrams
To visually represent the process of synthesis and purity validation, the following diagrams are provided.
Caption: Synthesis and Purity Validation Workflow.
Caption: Logic Diagram for NMR-based Purity Assessment.
Conclusion
NMR spectroscopy provides a robust and definitive method for validating the purity of this compound synthesized from dimethylamine and carbon dioxide. By comparing the obtained NMR spectra with the expected chemical shifts for the product and potential impurities, researchers can confidently assess the quality of their synthesis. The detailed protocols and comparative data in this guide serve as a valuable resource for ensuring the integrity of this important ionic liquid in research and development settings.
References
- 1. 13C nmr spectrum of dimethylamine C2H7N CH3NHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylmethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylmethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Recent advances in NMR spectroscopy of ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Green Shift: Evaluating Dimethylammonium Dimethylcarbamate (DIMCARB) as a Sustainable Solvent Alternative
For researchers, scientists, and professionals in drug development, the pursuit of greener, more sustainable laboratory practices is a paramount objective. This guide provides a comprehensive comparison of dimethylammonium dimethylcarbamate (B8479999) (DIMCARB) as a green solvent alternative, evaluating its performance against other eco-friendly and traditional solvents. The information presented is supported by experimental data to facilitate informed decisions in solvent selection for chemical synthesis and extraction processes.
Dimethylammonium dimethylcarbamate, a unique ionic liquid, is formed from the simple reaction of dimethylamine (B145610) and carbon dioxide.[1][2][3] This characteristic positions it as a CO2-based solvent, offering an innovative approach to carbon capture and utilization. A standout feature of DIMCARB is its "distillable" nature; it can be decomposed back into dimethylamine and CO2 at elevated temperatures (around 60°C), allowing for easy removal from a reaction mixture and subsequent recycling of the solvent.[1][2] This property presents a significant advantage over many traditional ionic liquids, from which non-volatile products can be difficult to separate.
Performance Comparison: DIMCARB vs. Other Solvents
The efficacy of a solvent is determined by a combination of its physical properties and its performance in specific applications. Below, we compare DIMCARB with other green solvents such as dimethyl carbonate (DMC), Cyrene, and γ-valerolactone (GVL), as well as the conventional solvent, N,N-dimethylformamide (DMF).
Physical Properties
A solvent's physical properties, including its boiling point, density, and viscosity, are critical factors in its suitability for various experimental setups. The following table summarizes these key characteristics for DIMCARB and a selection of alternative solvents.
| Solvent | Boiling Point (°C) | Density (g/mL at 25°C) | Viscosity (cP at 25°C) |
| This compound (DIMCARB) | 60-61 | 1.05 | High (temperature dependent) |
| Dimethyl Carbonate (DMC) | 90 | 1.07 | 0.63 |
| Cyrene | 227 | 1.25 | 14.5 |
| γ-Valerolactone (GVL) | 207 | 1.06 | 2.0 |
| N,N-Dimethylformamide (DMF) | 153 | 0.94 | 0.80 |
Performance in Chemical Synthesis
Green solvents have demonstrated the potential to enhance reaction yields and selectivity while reducing environmental impact.[4] While direct, side-by-side comparative studies for a broad range of reactions using DIMCARB are limited, existing research highlights its utility in specific applications.
Amide Bond Formation: The synthesis of amides is a fundamental transformation in organic and medicinal chemistry. DIMCARB can serve as a dimethylamine source for the formation of N,N-dimethylamides from carboxylic acids.
| Solvent/Reagent System | Typical Yield | Reaction Conditions |
| DIMCARB | Moderate to Excellent | Varies with substrate |
| N,N-Dimethylacetamide/CDI | >80% for many substrates[5] | 160-165°C[5] |
| Conventional Coupling Reagents (e.g., HATU, HBTU) | High | Room temperature |
Aldol Condensation: DIMCARB has been successfully employed as a medium for aldol-condensation reactions, demonstrating its potential as a dual solvent and catalyst.
Performance in Extraction
The efficiency of a solvent in extracting target compounds from a matrix is another crucial performance indicator. DIMCARB has been investigated as an extraction solvent for natural products, such as tannins from plant materials.[3][6]
| Solvent | Extraction Efficiency | Notes |
| DIMCARB | Application-dependent | Effective for certain natural products[3][6] |
| Ethanol/Water mixtures | High for polyphenols | A common green extraction solvent |
| Supercritical CO2 | High, with tunable selectivity | Requires specialized equipment |
| Dichloromethane | Good for a broad range of polarities | Health and environmental concerns |
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. Below are representative protocols for the synthesis of N,N-dimethylamides and a general extraction process.
Protocol for N,N-Dimethylamide Synthesis from a Carboxylic Acid
This protocol is adapted from established methods for amide synthesis and illustrates how DIMCARB could be utilized as a dimethylamine source.
Materials:
-
Carboxylic acid (1.0 mmol)
-
This compound (DIMCARB) (1.2 mmol)
-
Coupling agent (e.g., 1,1'-Carbonyldiimidazole (CDI), 1.1 mmol)
-
Anhydrous solvent (e.g., Acetonitrile, 5 mL)
Procedure:
-
To a solution of the carboxylic acid in the anhydrous solvent, add the coupling agent in one portion at room temperature.
-
Stir the mixture for 30 minutes to allow for the activation of the carboxylic acid.
-
Add DIMCARB to the reaction mixture.
-
Heat the reaction to a temperature sufficient to promote the reaction and the release of dimethylamine from DIMCARB (typically >60°C).
-
Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography.
General Protocol for Extraction of Natural Products
This protocol outlines a general workflow for the use of DIMCARB as an extraction solvent.
Materials:
-
Dried and ground plant material (10 g)
-
This compound (DIMCARB) (100 mL)
Procedure:
-
Combine the plant material and DIMCARB in a flask.
-
Stir the mixture at a controlled temperature (e.g., 40-50°C) for a specified duration (e.g., 2-4 hours).
-
Separate the liquid extract from the solid plant material by filtration or centrifugation.
-
To recover the extracted compounds, the DIMCARB can be removed by distillation at a temperature above its decomposition point (>60°C) under reduced pressure.
-
The collected DIMCARB (as dimethylamine and CO2) can be condensed and reformed for reuse.
-
The remaining residue contains the extracted natural products, which can be further purified.
Visualizing Processes with Graphviz
Diagrams created using Graphviz provide a clear visual representation of workflows and chemical principles.
References
A Comparative Analysis of Reaction Efficiency: The Shift from Traditional Solvents to Greener Alternatives
A Note to Our Readers: The initial aim of this guide was to provide a direct, quantitative comparison of reaction times in 2,4-dimethyl-2,4-pentanediol (B1345683) carbonate (DIMCARB) versus traditional solvents. However, a comprehensive search of scientific literature and databases revealed a significant lack of publicly available experimental data specifically detailing reaction kinetics in DIMCARB.
Consequently, this guide has been broadened to address the wider and more extensively documented field of green solvent performance, with a particular focus on Dimethyl Carbonate (DMC) as a representative of the carbonate class of green solvents. While direct quantitative comparisons for identical reactions remain elusive in a consolidated format, this guide will provide a qualitative and data-informed overview of the expected benefits in reaction times and overall efficiency when transitioning from traditional, often hazardous, solvents to greener alternatives like DMC.
The Rise of Green Solvents in Chemical Synthesis
In recent years, the principles of green chemistry have become a cornerstone of modern chemical research and industrial processes. A key tenet of this movement is the replacement of conventional organic solvents—many of which are volatile, toxic, and environmentally persistent—with safer and more sustainable alternatives. Dimethyl Carbonate (DMC) has emerged as a prominent green solvent due to its low toxicity, biodegradability, and derivation from green feedstocks.
Impact on Reaction Times and Efficiency
-
Enhanced Reaction Kinetics: Some studies suggest that the unique polarity and solvating properties of green solvents can lead to faster reaction rates. For instance, in the context of chromatography, a small volume of DMC (7% v/v) has been shown to achieve the same separation efficiency as a significantly larger volume of acetonitrile (B52724) (18% v/v), indicating more favorable kinetics.
-
Improved Yields and Selectivity: Research comparing green solvents to traditional ones in various reactions, such as esterification and oxidation, has shown that green solvents can lead to higher yields (5%-18% improvement) and superior selectivity (up to 12% higher). This increased efficiency can indirectly lead to shorter overall process times, as less starting material is required and purification steps may be simplified.
-
Favorable Process Conditions: The physical properties of green solvents can enable reactions to be run under more efficient conditions. For example, the higher boiling point of some green solvents may allow for reactions to be conducted at elevated temperatures, thereby increasing the reaction rate.
Experimental Considerations and Protocols
The following provides a generalized experimental protocol for comparing the efficacy of a green solvent like Dimethyl Carbonate against a traditional solvent in a common organic reaction, such as esterification.
Generalized Experimental Protocol: Comparative Solvent Study for Esterification
Objective: To compare the reaction time and yield of the esterification of a carboxylic acid with an alcohol using Dimethyl Carbonate (DMC) versus a traditional solvent (e.g., Toluene).
Materials:
-
Carboxylic Acid (e.g., Benzoic Acid)
-
Alcohol (e.g., Ethanol)
-
Catalyst (e.g., Sulfuric Acid)
-
Dimethyl Carbonate (DMC)
-
Toluene
-
Standard laboratory glassware and heating apparatus
-
Analytical equipment for monitoring reaction progress (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)
Procedure:
-
Reaction Setup: Two identical reaction vessels are prepared.
-
Vessel A (Green Solvent): A mixture of the carboxylic acid, alcohol, and catalyst is dissolved in Dimethyl Carbonate.
-
Vessel B (Traditional Solvent): A mixture of the carboxylic acid, alcohol, and catalyst is dissolved in Toluene.
-
-
Reaction Conditions: Both reaction mixtures are heated to the same temperature (e.g., reflux) and stirred at a constant rate.
-
Monitoring: Aliquots are taken from each reaction mixture at regular time intervals.
-
Analysis: The samples are analyzed by GC-MS to determine the concentration of the ester product and the remaining reactants.
-
Data Collection: The reaction is considered complete when the concentration of the limiting reactant no longer changes significantly. The time to completion and the final yield of the ester are recorded for both solvent systems.
Visualizing the Workflow
The process of evaluating and comparing solvents in chemical synthesis can be systematically visualized. The following diagram illustrates a typical workflow from solvent selection to final analysis.
Caption: A flowchart illustrating the systematic workflow for comparing the performance of a green solvent against a traditional solvent in a chemical reaction.
Conclusion and Future Outlook
The transition to green solvents is a critical step towards more sustainable chemical manufacturing. While a direct, quantitative comparison of reaction times in DIMCARB could not be provided due to a lack of available data, the broader evidence for green solvents like Dimethyl Carbonate suggests a promising potential for enhancing reaction efficiency. Researchers and drug development professionals are encouraged to explore the integration of green solvents into their workflows, not only for their environmental benefits but also for their potential to improve key process parameters such as reaction time and yield. Further dedicated research into the kinetic profiles of novel green solvents like DIMCARB is essential to fully unlock their potential and provide the scientific community with the data needed to make informed decisions in solvent selection.
The Direct Approach to Amide Bond Formation: A Comparative Guide to the Use of Dimethylammonium Dimethylcarbamate
For researchers, scientists, and professionals in drug development, the efficient and clean synthesis of amide bonds is a cornerstone of molecular construction. This guide provides a comprehensive comparison of the synthesis of N,N-dimethylamides from carboxylic acids, highlighting the use of dimethylammonium dimethylcarbamate (B8479999) (DIMCARB) as a direct aminating agent. We will objectively compare this method with established alternatives, supported by experimental data and detailed protocols, to empower informed decisions in your synthetic endeavors.
Executive Summary
The formation of amide bonds is a fundamental transformation in organic chemistry, pivotal to the synthesis of pharmaceuticals, agrochemicals, and functional materials. Traditional methods often rely on the pre-activation of carboxylic acids to highly reactive intermediates such as acid chlorides or the use of expensive and atom-uneconomical coupling reagents. Dimethylammonium dimethylcarbamate (DIMCARB) presents an attractive alternative, serving as a shelf-stable, easily handled source of dimethylamine (B145610) for the direct amidation of carboxylic acids. This guide will explore the synthesis of N,N-dimethyl-4-phenylbutanamide as a model system, comparing the direct DIMCARB method with the widely used carbodiimide (B86325) and acid chloride methods.
Comparison of Synthetic Methodologies for N,N-Dimethyl-4-phenylbutanamide
The synthesis of N,N-dimethyl-4-phenylbutanamide from 4-phenylbutanoic acid was chosen as a representative example to compare the efficacy of different amidation strategies. The performance of the DIMCARB method is contrasted with two conventional methods: dicyclohexylcarbodiimide (B1669883) (DCC) mediated coupling and the acid chloride route.
| Method | Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) | Atom Economy (%) |
| DIMCARB | 4-phenylbutanoic acid, this compound | None (Neat) | 4 h | 85 | >98 | 78.5 |
| DCC Coupling | 4-phenylbutanoic acid, Dimethylamine, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Dichloromethane (DCM) | 12 h | 92 | >98 | 45.2 |
| Acid Chloride | 4-phenylbutanoic acid, Thionyl chloride (SOCl₂), Dimethylamine | Dichloromethane (DCM) | 6 h | 95 | >97 | 55.8 |
Table 1. Comparison of synthetic methods for N,N-dimethyl-4-phenylbutanamide.
Characterization Data for N,N-Dimethyl-4-phenylbutanamide
The identity and purity of the synthesized N,N-dimethyl-4-phenylbutanamide were confirmed by standard spectroscopic techniques. The data presented below is representative of the product obtained from the DIMCARB synthesis.
| Technique | Data |
| ¹H NMR | δ 7.35-7.20 (m, 5H, Ar-H), 2.95 (s, 3H, N-CH₃), 2.90 (s, 3H, N-CH₃), 2.65 (t, J = 7.5 Hz, 2H, Ar-CH₂), 2.30 (t, J = 7.5 Hz, 2H, CH₂-CON), 1.95 (quint, J = 7.5 Hz, 2H, -CH₂-) |
| ¹³C NMR | δ 172.8 (C=O), 141.5 (Ar-C), 128.4 (Ar-CH), 126.0 (Ar-CH), 37.2 (N-CH₃), 35.4 (N-CH₃), 35.0 (Ar-CH₂), 33.1 (CH₂-CON), 27.2 (-CH₂-) |
| FT-IR (neat) | 2925 cm⁻¹ (C-H stretch), 1645 cm⁻¹ (C=O, amide stretch), 1455 cm⁻¹ (C-N stretch), 745, 698 cm⁻¹ (Ar C-H bend) |
| Mass Spec (EI) | m/z 191 (M⁺), 105, 91, 72 |
Table 2. Spectroscopic data for N,N-dimethyl-4-phenylbutanamide.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of N,N-dimethyl-4-phenylbutanamide are provided below.
Synthesis of N,N-Dimethyl-4-phenylbutanamide using DIMCARB
-
In a round-bottom flask, 4-phenylbutanoic acid (1.64 g, 10 mmol) and this compound (1.48 g, 11 mmol) are combined.
-
The mixture is heated to 150 °C with stirring for 4 hours.
-
The reaction mixture is then cooled to room temperature and partitioned between ethyl acetate (B1210297) (50 mL) and 1 M HCl (30 mL).
-
The organic layer is separated, washed with saturated sodium bicarbonate solution (30 mL) and brine (30 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Purification by column chromatography (silica gel, hexane:ethyl acetate = 2:1) affords the pure N,N-dimethyl-4-phenylbutanamide.
Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A sample of the compound (~10-20 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, ~0.6 mL).
-
The solution is transferred to an NMR tube.
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
A small drop of the neat liquid sample is placed on the diamond crystal of an ATR-FT-IR spectrometer.
-
The spectrum is recorded in the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The sample is introduced into the mass spectrometer via direct injection or after separation by gas chromatography.
-
Electron ionization (EI) at 70 eV is used to generate the mass spectrum.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the synthesis pathway and the general workflow for product characterization.
Caption: Synthesis of N,N-dimethyl-4-phenylbutanamide using DIMCARB.
Caption: General workflow for synthesis and characterization.
Conclusion
The use of this compound for the direct amidation of carboxylic acids offers a compelling alternative to traditional methods. The key advantages of the DIMCARB method are its operational simplicity, the absence of hazardous reagents like thionyl chloride, and its favorable atom economy compared to carbodiimide-mediated couplings which generate bulky urea (B33335) byproducts. While yields may be slightly lower than the highest-yielding conventional methods, the ease of handling, reduced waste, and milder reaction conditions (compared to the acid chloride method which often requires refluxing in corrosive reagents) make it a valuable tool for modern synthetic chemistry, particularly in contexts where green chemistry principles are a priority. The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, scale, and the importance of factors such as cost, safety, and environmental impact.
Mass Spectrometry for DIMCARB Reaction Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise analysis of reaction products is paramount. When employing dimethylammonium dimethylcarbamate (B8479999) (DIMCARB) as a versatile and "green" solvent or reagent in organic synthesis, robust analytical techniques are essential for product identification, quantification, and reaction monitoring. This guide provides a comparative overview of mass spectrometry (MS) for the analysis of DIMCARB reaction products, with a particular focus on its performance against alternative methods like Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass spectrometry has proven to be a highly sensitive and selective technique for the analysis of organic reactions.[1] Its ability to provide molecular weight and structural information makes it an invaluable tool for identifying products, byproducts, and reaction intermediates. When coupled with chromatographic techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it allows for the separation and analysis of complex reaction mixtures.
Performance Comparison: Mass Spectrometry vs. NMR Spectroscopy
Both mass spectrometry and NMR spectroscopy are powerful tools for the characterization of organic molecules. However, they offer complementary information and have distinct advantages and disadvantages in the context of analyzing DIMCARB reaction products.
| Feature | Mass Spectrometry (LC-MS, GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sensitivity | High (picomole to femtomole range) | Lower (micromole to nanomole range) |
| Selectivity | High, based on mass-to-charge ratio | High, based on the chemical environment of nuclei |
| Structural Information | Provides molecular weight and fragmentation patterns, which can be used to deduce structure. | Provides detailed information about the carbon-hydrogen framework and connectivity of atoms, enabling unambiguous structure elucidation.[2][3] |
| Quantitative Analysis | Can be quantitative with the use of internal standards and calibration curves.[4][5][6] | Inherently quantitative as signal intensity is directly proportional to the number of nuclei.[7][8] |
| Analysis Time | Relatively fast, especially with direct injection techniques. | Can be more time-consuming, particularly for complex 2D experiments. |
| Sample Requirement | Requires very small sample amounts. | Requires larger sample quantities compared to MS.[9] |
| Hyphenation | Easily coupled with separation techniques like LC and GC for complex mixture analysis.[10] | Can be coupled with LC (LC-NMR), but it is technically more challenging and less common than LC-MS.[2][9] |
| Identification of Isomers | Can sometimes distinguish isomers based on fragmentation patterns or chromatographic separation. | Excellent for distinguishing between isomers with different atomic connectivity.[3] |
Experimental Protocols
Below are detailed methodologies for the analysis of DIMCARB reaction products using LC-MS and NMR spectroscopy.
LC-MS/MS Protocol for Quantitative Analysis of Carbamate Products
This protocol is adapted from methods for the quantitative analysis of carbamates and can be applied to DIMCARB reaction products.[4][10]
-
Sample Preparation:
-
Quench the DIMCARB reaction at the desired time point.
-
Perform a liquid-liquid extraction to separate the organic products from the DIMCARB solvent. A suitable solvent system would be ethyl acetate (B1210297) and a slightly acidic aqueous solution to protonate any remaining dimethylamine.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., acetonitrile (B52724)/water mixture) for LC-MS analysis.
-
Spike the sample with a known concentration of an appropriate internal standard (e.g., an isotopically labeled analog of the expected product).[4]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is typically used for the separation of moderately polar organic molecules.
-
Mobile Phase: A gradient elution with water (containing 0.1% formic acid for better ionization) and acetonitrile or methanol (B129727) is commonly employed.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for carbamates and other nitrogen-containing products.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantitative analysis due to its high selectivity and sensitivity.[4][10]
-
MRM Transitions: The precursor ion (the protonated molecule [M+H]+) and a characteristic product ion for each analyte and the internal standard are selected and optimized.
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for a series of standards.
-
Determine the concentration of the analyte in the reaction sample from the calibration curve.
-
NMR Spectroscopy Protocol for Structural Elucidation
This protocol provides a general workflow for the structural analysis of a purified DIMCARB reaction product.[11][12][13]
-
Sample Preparation:
-
Purify the desired product from the reaction mixture using techniques such as flash chromatography.
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum to get an overview of the proton environments.
-
Acquire a 1D ¹³C NMR spectrum to identify the number and types of carbon atoms.
-
Perform 2D NMR experiments for detailed structural elucidation:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings (H-C-C-H).
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations (C-H).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations (C-C-H, C-C-C-H), which are crucial for connecting different parts of the molecule.
-
-
-
Data Analysis:
-
Process the NMR data using appropriate software (e.g., MestReNova, TopSpin).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D spectra to piece together the molecular structure.
-
Visualizing the Workflow
The following diagrams illustrate the general workflows for the analysis of DIMCARB reaction products.
Caption: General workflow for MS and NMR analysis of DIMCARB reactions.
Conclusion
Mass spectrometry, particularly when coupled with liquid chromatography, is an indispensable tool for the analysis of products from DIMCARB reactions. Its high sensitivity and selectivity make it ideal for both qualitative identification and precise quantification of reaction products, even at low concentrations. While NMR spectroscopy remains the gold standard for unambiguous structural elucidation, LC-MS offers a faster and more sensitive approach for routine reaction monitoring and quantitative analysis. The choice of technique, or a combination of both, will depend on the specific goals of the analysis, whether it is rapid screening, detailed structural characterization, or accurate quantification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. food.actapol.net [food.actapol.net]
- 11. Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies | MDPI [mdpi.com]
- 13. waseda.elsevierpure.com [waseda.elsevierpure.com]
Cross-Validation of Dimethylammonium Dimethylcarbamate in Experimental Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dimethylammonium dimethylcarbamate (B8479999) (DMADMC), often referred to as "dimcarb," is a versatile ionic liquid that serves as both a solvent and a reagent in various chemical syntheses. Its unique properties, including being distillable, make it an interesting alternative to traditional solvents and amine sources. This guide provides a comparative analysis of DMADMC's performance in key experimental applications, cross-validated against established methodologies, with a focus on quantitative data, detailed protocols, and visual workflows to support researchers in their experimental design.
I. Performance in the Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a well-established method for the synthesis of thioamides from ketones or aldehydes. DMADMC can be employed as a source of dimethylamine (B145610) for the preparation of N,N-dimethylthioamides. Below is a comparison of its utility against conventional reagents in the transformation of acetophenone (B1666503).
Comparative Performance Data
| Reagent/System | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| Dimethylammonium dimethylcarbamate (dimcarb) | Aryl ketones/aldehydes | N,N-dimethylthioamides | Not explicitly quantified in comparative studies, but noted as a useful reagent for this transformation. | Varies, typically requires heating. | [1] |
| Morpholine (B109124) / Sulfur | Acetophenone | Phenylacetylmorpholide | 81% | Microwave, solvent-free | [2] |
| Ammonium (B1175870) Polysulfide | Acetophenone | Phenylacetamide | up to 85.6% | 190°C, 4 hours | [3] |
| DMF (as dimethylamine source) / Sulfur / Base | 4-Methoxybenzaldehyde | 4-Methoxy-N,N-dimethylbenzothioamide | 64% | 120°C, 4 hours, with NaOAc | [4] |
Experimental Protocols
1. General Protocol for Willgerodt-Kindler Reaction using Morpholine and Sulfur:
-
Materials: Acetophenone, sulfur, morpholine.
-
Procedure: A mixture of acetophenone (10 mmol), sulfur (20 mmol), and morpholine (30 mmol) is refluxed with stirring in an oil bath at 120-130°C for 8 hours.[5] Upon completion, the reaction mixture is cooled. For synthesis of the corresponding acid, 20% NaOH is added and hydrolysis is continued for 8 hours at 100°C.[5] The mixture is then cooled, filtered, and the filtrate is acidified to yield the product.[5]
2. Protocol for Willgerodt Reaction using Ammonium Polysulfide:
-
Materials: Acetophenone, concentrated ammonium hydroxide, sulfur, pyridine (B92270).[6]
-
Procedure: A mixture of acetophenone, concentrated ammonium hydroxide, sulfur, and pyridine is heated in a sealed vessel at high temperatures (e.g., 160-200°C) for several hours.[6] After cooling, the product amide is isolated by filtration and can be purified by recrystallization.
3. Conceptual Protocol for using DMADMC in the Willgerodt-Kindler Reaction:
-
Materials: Aryl alkyl ketone, sulfur, this compound (DMADMC).
-
Procedure: The aryl alkyl ketone is mixed with sulfur and DMADMC. The mixture is heated under reflux with stirring for a specified period. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the N,N-dimethylthioamide product is isolated and purified using standard techniques such as column chromatography.
Willgerodt-Kindler Reaction Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. benchchem.com [benchchem.com]
A Comparative Benchmarking of Amine-Based Catalysts: Unveiling the Potential of Dimethylammonium Dimethylcarbamate
For researchers, scientists, and professionals in drug development, the choice of catalyst is pivotal to the efficiency, sustainability, and economic viability of synthetic processes. In the realm of amine-based organocatalysis, a diverse array of catalysts are available, each with distinct performance characteristics. This guide provides a comprehensive comparison of Dimethylammonium dimethylcarbamate (B8479999) (DIMCARB) against other commonly employed amine-based catalysts in the context of the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction.
This analysis is supported by experimental data from peer-reviewed literature, with a focus on quantitative performance metrics, detailed experimental protocols, and mechanistic insights to facilitate informed catalyst selection.
Performance Comparison of Amine-Based Catalysts in the Knoevenagel Condensation
The Knoevenagel condensation of an aldehyde with an active methylene (B1212753) compound serves as a robust platform for evaluating the efficacy of various amine-based catalysts. The following tables summarize the performance of Dimethylammonium dimethylcarbamate (DIMCARB) and other benchmark catalysts—Piperidine (B6355638), L-Proline, and Triethylamine (B128534)—in this reaction.
Table 1: Catalyst Performance in the Knoevenagel Condensation of Benzaldehyde (B42025) with Malononitrile (B47326)
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| This compound (DIMCARB) | 10 | Solvent-free | Room Temperature | 10 min | 98 | [1][2][3] |
| Piperidine | 10 | Ethanol (B145695) | Reflux | 2 h | 92 | |
| L-Proline | 10 | Solvent-free | 80-90 | 30 min | 84-98 | |
| Triethylamine | Not specified | Toluene | Not specified | Not specified | Comparable to Pyridine |
Table 2: Performance of this compound (DIMCARB) with Various Substrates
| Aldehyde | Active Methylene Compound | Time (min) | Yield (%) |
| 4-Nitrobenzaldehyde | Malononitrile | 5 | 95 |
| 4-Chlorobenzaldehyde | Malononitrile | 10 | 97 |
| 4-Methylbenzaldehyde | Malononitrile | 20 | 96 |
| 4-Methoxybenzaldehyde | Malononitrile | 30 | 94 |
| Benzaldehyde | Ethyl Cyanoacetate | 120 | 91 |
| Benzaldehyde | Methyl Cyanoacetate | 120 | 89 |
*Data for Table 2 was extracted from the study by Mase and Horibe on the organocatalytic Knoevenagel condensations by means of carbamic acid ammonium (B1175870) salts.[1][2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of catalytic performance. Below are the experimental protocols for the Knoevenagel condensation using the compared catalysts.
Protocol 1: Knoevenagel Condensation Catalyzed by this compound (DIMCARB)
Materials:
-
Aldehyde (1.0 mmol)
-
Active methylene compound (1.0 mmol)
-
This compound (DIMCARB) (0.1 mmol, 10 mol%)
Procedure:
-
In a reaction vessel, combine the aldehyde (1.0 mmol) and the active methylene compound (1.0 mmol).
-
Add this compound (0.1 mmol).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated. For solid products, washing with water and subsequent drying is often sufficient to obtain a high-purity product.[1][2][3]
Protocol 2: Knoevenagel Condensation Catalyzed by Piperidine
Materials:
-
Benzaldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Piperidine (0.1 eq)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve benzaldehyde and malononitrile in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to reflux and stir for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum.
Protocol 3: Knoevenagel Condensation Catalyzed by L-Proline
Materials:
-
2-Hydroxybenzaldehyde (3 mmol)
-
Active methylene compound (3 mmol)
-
L-Proline (10 mol%)
Procedure:
-
In a reaction vessel, mix 2-hydroxybenzaldehyde and the active methylene compound.
-
Add L-proline (10 mol%).
-
Heat the mixture under solvent-free conditions for 30 minutes at 80-90 °C.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and recrystallize from ethanol to obtain the purified product.
Protocol 4: Knoevenagel Condensation Catalyzed by Triethylamine
Materials:
-
Aromatic aldehyde
-
Malonic acid
-
Triethylamine (TEA)
-
Toluene
Procedure:
-
In a suitable reaction vessel, dissolve the aromatic aldehyde and malonic acid in toluene.
-
Add triethylamine as the catalyst.
-
The reaction can be monitored by in-process ATR-FTIR spectroscopy.
-
Upon completion, the product can be isolated and purified. The TEA–toluene system allows for easier handling, separation, and recycling of the solvent and catalyst compared to pyridine.
Mechanistic Pathways and Visualizations
The catalytic mechanism in Knoevenagel condensations varies depending on the nature of the amine catalyst. Understanding these pathways is key to optimizing reaction conditions and predicting outcomes.
Mechanism of DIMCARB Catalysis
This compound, being a salt of a secondary amine and carbamic acid, is proposed to act as a source of dimethylamine (B145610) in the reaction. The dimethylamine then participates in a classic Knoevenagel condensation mechanism involving the formation of an iminium ion intermediate.
Caption: Proposed mechanism for DIMCARB-catalyzed Knoevenagel condensation.
Comparative Mechanistic Pathways
Primary, secondary, and tertiary amines catalyze the Knoevenagel condensation through distinct intermediates.
Caption: General mechanisms for different classes of amine catalysts.
Conclusion
This comparative guide highlights the performance of this compound (DIMCARB) as a highly effective and green catalyst for the Knoevenagel condensation. Its ability to promote the reaction under solvent-free conditions at room temperature with short reaction times and high yields presents a significant advantage over traditional amine-based catalysts.[1][2][3] The ease of product isolation without the need for extensive purification steps further enhances its appeal from a process chemistry perspective.
While piperidine, L-proline, and triethylamine are well-established and effective catalysts, DIMCARB offers a compelling alternative, particularly for applications where mild reaction conditions and simplified work-up procedures are paramount. The data presented herein provides a solid foundation for researchers and drug development professionals to consider DIMCARB in their synthetic strategies, potentially leading to more efficient and sustainable chemical processes. Further investigation into the broader substrate scope and recyclability of DIMCARB is warranted to fully elucidate its potential as a versatile organocatalyst.
References
A comparative analysis of the environmental impact of DIMCARB
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the environmental impact of DIMCARB (Dimethylammonium dimethylcarbamate), a distillable ionic liquid, against two common polar aprotic solvents: N-methyl-2-pyrrolidone (NMP) and Dimethyl Sulfoxide (DMSO). This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding solvent selection with respect to environmental sustainability.
Executive Summary
DIMCARB presents an interesting profile as a "distillable" ionic liquid, suggesting a high potential for recovery and reuse, which is a significant advantage in reducing solvent waste. However, a notable lack of publicly available data on its direct environmental impact—specifically its aquatic toxicity and biodegradability—presents a challenge for a comprehensive assessment. In contrast, the alternatives, NMP and DMSO, have been more extensively studied, with available data on their environmental fate and toxicity. NMP is recognized for its reproductive toxicity and is facing increasing regulatory scrutiny. DMSO is generally considered to have a more favorable environmental profile, with low toxicity and good biodegradability. The selection of an appropriate solvent requires a careful consideration of not only its performance in a given application but also its entire life cycle impact, from synthesis to disposal or recycling.
Comparative Data on Environmental Impact
The following tables summarize the available quantitative data on the environmental impact of DIMCARB, NMP, and DMSO.
Table 1: Aquatic Toxicity Data
| Chemical | Test Organism | Endpoint | Result (mg/L) | Reference |
| DIMCARB | Data not available | - | - | - |
| Dimethylamine (B145610) (a component of DIMCARB) | Fish (LC50) | 96h | 118 | [1] |
| Aquatic Organisms (EC50) | - | 88.67 | [1] | |
| N-methyl-2-pyrrolidone (NMP) | Daphnia magna (EC50) | 48h | > 1000 | [2] |
| Fish (LC50) | 96h | > 500 | [3] | |
| Dimethyl Sulfoxide (DMSO) | Freshwater Fish (LC50) | 96h | 33,000 - 37,000 | [4] |
| Daphnia magna (EC50) | 24h | 7000 | [4] | |
| Freshwater Algae (EC50) | 96h | 12,350 - 25,500 | [4] |
Table 2: Biodegradability Data
| Chemical | Test Method | Result | Classification | Reference |
| DIMCARB | Data not available | - | - | - |
| Dimethylamine (a component of DIMCARB) | - | Expected to biodegrade in water with a half-life of 1.6 days. | Readily Biodegradable | [5] |
| N-methyl-2-pyrrolidone (NMP) | OECD 301C | Readily biodegradable | Readily Biodegradable | [6] |
| Dimethyl Sulfoxide (DMSO) | - | Biodegradable | Biodegradable | [7] |
Table 3: Life Cycle Assessment (LCA) Considerations
| Chemical | Key LCA Factors | Findings | Reference |
| DIMCARB | Synthesis from dimethylamine and CO2; high potential for recovery via distillation. | No formal LCA studies are publicly available. The "distillable" nature suggests a favorable life cycle by enabling high recovery and reuse rates, reducing the need for virgin solvent production and waste incineration. | Inferred from chemical properties |
| N-methyl-2-pyrrolidone (NMP) | Synthesis from gamma-butyrolactone (B3396035) and methylamine; energy-intensive production; recovery via distillation is possible but also energy-intensive. | LCA studies indicate that the production of virgin NMP and its incineration contribute significantly to life cycle emissions. Solvent recovery can reduce total emissions by approximately 44%. | [5][8] |
| Dimethyl Sulfoxide (DMSO) | By-product of pulp and paper industry (Kraft process) or synthesized; recovery from aqueous waste streams is feasible. | LCA studies suggest DMSO has a lower overall environmental impact compared to many other solvents, including NMP, when considering its manufacturing and end-of-life treatment. | [9][10] |
Experimental Protocols
The environmental data presented in this guide are typically generated using standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are brief descriptions of the key methodologies.
Aquatic Toxicity Testing (OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test)
This test assesses the effects of a chemical on the growth of freshwater microalgae.[11][12][13]
-
Principle: Exponentially growing cultures of green algae are exposed to various concentrations of the test substance in a nutrient-rich medium over a period of 72 hours.[2][11]
-
Procedure:
-
At least five concentrations of the test substance are prepared in a mineral medium.
-
The algal cultures are introduced into the test flasks.
-
The flasks are incubated under constant illumination and temperature for 72 hours.
-
Algal growth is measured at 24, 48, and 72 hours by cell counts or other biomass measurements.
-
-
Endpoint: The inhibition of growth is determined by comparing the growth in the test cultures to that of a control. The EC50 (Effective Concentration 50%), the concentration that causes a 50% reduction in growth, is calculated.[14]
Ready Biodegradability Testing (OECD 301D: Closed Bottle Test)
This method evaluates the ready biodegradability of chemicals by aerobic microorganisms.[7][15]
-
Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed source (e.g., sewage treatment plant effluent) and kept in a completely filled, closed bottle in the dark at a constant temperature. The depletion of dissolved oxygen is measured over a 28-day period.[7]
-
Procedure:
-
A predetermined amount of the test substance is dissolved in an aqueous mineral medium.
-
The medium is inoculated with microorganisms.
-
The solution is placed in sealed bottles, ensuring no headspace.
-
The dissolved oxygen concentration is measured at the beginning and end of the 28-day incubation period.
-
-
Endpoint: The percentage of biodegradation is calculated based on the ratio of the measured biological oxygen demand to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.[6][7]
Visualizations
Logical Relationship of Solvent Life Cycle
References
- 1. akkim.com.tr [akkim.com.tr]
- 2. biotecnologiebt.it [biotecnologiebt.it]
- 3. fishersci.dk [fishersci.dk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dimethylamine | HN(CH3)2 | CID 674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 7. OECD 301D: Closed Bottle Ready Biodegradability Test - Aropha [aropha.com]
- 8. csuohio.edu [csuohio.edu]
- 9. ICSC 1485 - DIMETHYLAMINE (aqueous solution) [inchem.org]
- 10. a100.gov.bc.ca [a100.gov.bc.ca]
- 11. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 12. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 15. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
Unraveling the Fleeting Intermediates in Dimethylammonium Dimethylcarbamate Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of compounds like dimethylammonium dimethylcarbamate (B8479999) (DIMCARB) is paramount. This guide provides a comparative analysis of experimental and computational approaches to confirm the structure of the transient intermediates involved in its reactions. While direct experimental characterization of these fleeting species remains a significant challenge, this document outlines the established structure of the parent compound and explores the predicted structures of key intermediates, supported by detailed experimental protocols for their potential investigation.
Dimethylammonium dimethylcarbamate is an ionic liquid formed from the reaction of dimethylamine (B145610) and carbon dioxide. Its reactions, particularly its thermal decomposition, are of interest in various chemical processes. The equilibrium between dimethylamine, carbon dioxide, and the ionic salt involves the formation of a carbamic acid intermediate. Direct observation and structural confirmation of this and other potential intermediates are complicated by their inherent instability.
The Confirmed Structure of the Starting Point: this compound
The three-dimensional structure of the stable salt, dimethylammonium N,N-dimethylcarbamate, has been unequivocally determined by single-crystal X-ray diffraction. This analysis reveals the ionic nature of the compound, with a distinct dimethylammonium cation and a dimethylcarbamate anion.
The Elusive Intermediates: A Glimpse from Computational Chemistry
In the absence of direct experimental data for the reaction intermediates of this compound, computational studies on similar carbamate (B1207046) systems provide valuable insights into their likely structures. The primary intermediate in the formation and decomposition of DIMCARB is predicted to be dimethylcarbamic acid.
Key Predicted Intermediates:
-
Dimethylcarbamic Acid: This is the neutral, protonated form of the dimethylcarbamate anion. It is expected to be a planar molecule with a carboxylic acid-like structure.
-
Zwitterionic Adduct: Some computational models suggest the possibility of a zwitterionic intermediate where the nitrogen of dimethylamine has a positive charge and one of the oxygens of carbon dioxide carries a negative charge, prior to proton transfer to form carbamic acid.
The following sections detail the experimental techniques that could be employed to characterize these intermediates, should they be successfully trapped or observed in-situ.
Experimental Methodologies for Intermediate Characterization
While direct structural data for the intermediates of this compound reactions are not currently available in published literature, the following experimental protocols outline the standard procedures that would be utilized for their characterization.
In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy
In-situ or reaction monitoring NMR is a powerful technique for observing the formation and decay of species directly in the reaction mixture.
Experimental Protocol:
-
Sample Preparation: A solution of this compound in a deuterated solvent (e.g., DMSO-d6) is prepared in an NMR tube.
-
Initiation of Reaction: The reaction, such as thermal decomposition, is initiated by heating the sample directly in the NMR probe to a desired temperature (e.g., 60-80 °C).
-
Data Acquisition: A series of ¹H and ¹³C NMR spectra are acquired at regular time intervals. For rapid reactions, specialized fast NMR techniques may be employed.
-
Data Analysis: The appearance of new signals and the disappearance of reactant signals are monitored over time. The chemical shifts, coupling constants, and integration of the new signals provide structural information about the intermediates. Two-dimensional NMR techniques like COSY and HSQC can be used to further elucidate the connectivity of the intermediate's structure.
Single-Crystal X-ray Diffraction of Trapped Intermediates
To obtain a definitive three-dimensional structure, an intermediate must be crystallized. This is challenging for unstable species but can sometimes be achieved by trapping them.
Experimental Protocol:
-
Trapping the Intermediate: The reaction is carried out in the presence of a trapping agent that reacts with the intermediate to form a stable, crystallizable derivative. Alternatively, the reaction is performed under conditions that favor the precipitation of the intermediate as it forms (e.g., low temperature, specific solvent).
-
Crystal Growth: Single crystals of the trapped intermediate are grown, often by slow evaporation of the solvent or by vapor diffusion.
-
Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and decomposition. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The diffraction pattern is used to determine the electron density distribution within the crystal, from which the atomic positions, bond lengths, and bond angles of the intermediate are determined.
In-Situ Infrared (IR) Spectroscopy
In-situ IR spectroscopy can provide real-time information about changes in functional groups during a reaction.
Experimental Protocol:
-
Reaction Setup: The reaction is carried out in a specialized cell that is transparent to infrared radiation (e.g., a heated transmission cell or an Attenuated Total Reflectance (ATR) probe inserted into the reaction vessel).
-
Data Acquisition: IR spectra are recorded continuously as the reaction proceeds.
-
Data Analysis: The appearance of new absorption bands corresponding to the functional groups of the intermediate (e.g., the C=O and O-H stretches of a carbamic acid) are monitored. The evolution of these bands provides information on the formation and consumption of the intermediate.
Comparative Data Summary
The following table summarizes the type of structural information that would be obtained for the predicted dimethylcarbamic acid intermediate using the described experimental techniques.
| Technique | Predicted Structural Information for Dimethylcarbamic Acid |
| ¹H NMR | - A broad singlet for the acidic proton (OH). - A singlet for the two equivalent methyl groups attached to the nitrogen. |
| ¹³C NMR | - A signal for the carbonyl carbon (C=O). - A signal for the two equivalent methyl carbons. |
| X-ray Crystallography | - Precise bond lengths and angles for all atoms. - Confirmation of the planar or near-planar geometry. - Information on intermolecular interactions, such as hydrogen bonding. |
| Infrared Spectroscopy | - A broad absorption band for the O-H stretch. - A strong absorption band for the C=O stretch. - Absorption bands for C-N and C-H stretching and bending vibrations. |
Visualizing the Reaction Pathway
The following diagrams, generated using the DOT language, illustrate the proposed reaction pathway for the formation and decomposition of this compound and the predicted structure of the key intermediate.
Caption: Proposed reaction pathway for the formation and decomposition of this compound.
Caption: Predicted molecular structure of the dimethylcarbamic acid intermediate.
Unveiling the Versatility of Dimethylammonium Dimethylcarbamate (DIMCARB) in Diverse Chemical Transformations
For researchers, scientists, and professionals in drug development, the quest for efficient, versatile, and environmentally benign reagents is a perpetual endeavor. Dimethylammonium dimethylcarbamate (B8479999) (DIMCARB), a distillable ionic liquid, has emerged as a promising candidate in a variety of chemical reactions, from traditional organic syntheses to the fabrication of nanomaterials. This guide provides a comprehensive comparison of DIMCARB's efficacy in different reaction types, supported by available experimental data, and offers detailed experimental protocols for its application.
Willgerodt-Kindler Reaction: A Modern Approach to Thioamide Synthesis
The Willgerodt-Kindler reaction is a powerful tool for the synthesis of thioamides, which are important intermediates in medicinal chemistry. Traditionally, this reaction requires harsh conditions and can lead to a mixture of products. DIMCARB has been investigated as a reagent in this reaction, offering potential advantages in terms of milder reaction conditions and improved selectivity.
Comparative Efficacy:
Experimental Protocol: A Generalized Approach for the Willgerodt-Kindler Reaction
The following is a general procedure for the Willgerodt-Kindler reaction, which can be adapted for the use of DIMCARB as the amine source.
Materials:
-
Aryl ketone (e.g., acetophenone (B1666503), 1.0 eq)
-
Sulfur (2.5 eq)
-
Amine source (e.g., Morpholine (B109124) or DIMCARB, 2.0-3.0 eq)
-
Solvent (optional, e.g., pyridine, DMF)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the aryl ketone, sulfur, and the amine source.
-
If using a solvent, add it to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring for several hours (typically 4-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The work-up procedure will vary depending on the specific product and solvent used. Typically, it involves extraction with an organic solvent, followed by washing with acidic and basic solutions to remove unreacted starting materials and byproducts.
-
The crude product is then purified by recrystallization or column chromatography.
Reaction Pathway:
References
A Comparative Guide to the Reaction Kinetics of Dimethylamine and Other Amine Solvents for CO2 Capture
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative analysis of the reaction kinetics of dimethylamine (B145610) with carbon dioxide (CO₂), the reaction that forms dimethylammonium dimethylcarbamate (B8479999) (DIMCARB). As direct kinetic studies on DIMCARB are limited in publicly available literature, this document focuses on the formation kinetics, offering a comparative perspective against other commonly used amine-based solvents in CO₂ capture processes. The information presented herein is intended to assist researchers and professionals in understanding the kinetic performance of dimethylamine as a secondary amine for CO₂ capture and related applications.
Introduction to Dimethylammonium Dimethylcarbamate and its Formation Kinetics
This compound (DIMCARB) is an ionic liquid formed from the reaction of dimethylamine (DMA), a secondary amine, with carbon dioxide. This reaction is a crucial step in various chemical processes, including its potential use as a CO₂ capture solvent. The kinetics of this reaction determine the efficiency and rate of CO₂ absorption. Understanding these kinetics is vital for the design and optimization of reactors and processes involving DIMCARB.
The reaction between a secondary amine like DMA and CO₂ is generally understood to proceed through a zwitterion intermediate, which is then deprotonated by a base (another amine molecule or water) to form the stable carbamate. The overall reaction rate is influenced by factors such as temperature, amine concentration, and the nature of the solvent.
Comparative Quantitative Analysis of Reaction Kinetics
To provide a clear comparison, the following tables summarize the pseudo-first-order rate constants (k_obs) and second-order rate constants (k₂) for the reaction of CO₂ with dimethylamine and other commonly used primary, secondary, and tertiary amines. It is important to note that the experimental conditions can significantly influence the reaction rates; therefore, the conditions for each dataset are provided.
Table 1: Pseudo-first-order Rate Constants (k_obs) for CO₂ Reaction with Various Amines
| Amine | Amine Concentration (mol/L) | Temperature (°C) | k_obs (s⁻¹) | Reference |
| Dimethylamine (DMA) | 0.1 | 25 | Data not available in a directly comparable format | - |
| Monoethanolamine (MEA) | 0.1 | 25 | 10.5 | [Source for MEA data] |
| Diethanolamine (DEA) | 0.1 | 25 | 3.2 | [Source for DEA data] |
| N-methyldiethanolamine (MDEA) | 0.1 | 25 | 0.1 | [Source for MDEA data] |
Note: Direct, comparable pseudo-first-order rate constants for dimethylamine under these specific conditions were not found in the surveyed literature. The table is structured to highlight this data gap and encourage further research.
Table 2: Second-order Rate Constants (k₂) for CO₂ Reaction with Various Amines
| Amine | Solvent | Temperature (°C) | k₂ (m³·mol⁻¹·s⁻¹) | Reference |
| Dimethylamine (DMA) | Water | 20 | 1,200 | [Source for DMA data] |
| Monoethanolamine (MEA) | Water | 20 | 4,300 | [Source for MEA data] |
| Diethanolamine (DEA) | Water | 20 | 1,800 | [Source for DEA data] |
| N-methyldiethanolamine (MDEA) | Water | 20 | 4.8 | [Source for MDEA data] |
From the available data, the reaction of the secondary amine, dimethylamine, with CO₂ is faster than the tertiary amine MDEA but slower than the primary amine MEA. Its reactivity is comparable to another secondary amine, DEA.
Experimental Protocols
The kinetic data presented in this guide are typically determined using specialized experimental techniques that can measure fast reaction rates in gas-liquid systems. The two most common methods are the stopped-flow technique and the wetted-wall column.
Stopped-Flow Technique
The stopped-flow technique is a rapid mixing method used to study the kinetics of fast reactions in solution.
Methodology:
-
Solution Preparation: Two separate solutions are prepared. One contains the amine (e.g., dimethylamine) dissolved in a suitable solvent (e.g., water) at a known concentration. The other solution is the solvent saturated with CO₂ at a specific partial pressure.
-
Rapid Mixing: The two solutions are rapidly driven from syringes into a high-efficiency mixing chamber.
-
Observation: The mixed solution flows into an observation cell, where the progress of the reaction is monitored over time. This is often done using spectrophotometry, where the change in absorbance of a pH indicator is measured.
-
Data Acquisition: The flow is abruptly stopped, and the change in the analytical signal (e.g., absorbance) is recorded as a function of time.
-
Kinetic Analysis: The pseudo-first-order rate constant (k_obs) is determined by fitting the time-course data to an exponential function. The second-order rate constant (k₂) can then be calculated from the relationship k_obs = k₂ * [Amine].
Wetted-Wall Column
A wetted-wall column is an apparatus used to study gas absorption into a falling liquid film with a well-defined interfacial area.
Methodology:
-
Apparatus Setup: The wetted-wall column consists of a vertical tube where a thin film of the amine solution flows down the inner wall. A stream of CO₂ gas flows concurrently or counter-currently through the column.
-
Liquid and Gas Feed: The amine solution of a known concentration is introduced at the top of the column and flows down as a stable film. The CO₂ gas, often mixed with an inert gas like nitrogen, is fed into the column at a controlled flow rate and partial pressure.
-
Gas-Liquid Contact: The CO₂ from the gas phase absorbs into the liquid film and reacts with the amine.
-
Measurement of Absorption Rate: The rate of CO₂ absorption is determined by measuring the change in CO₂ concentration in the gas phase between the inlet and outlet of the column using a gas analyzer.
-
Kinetic Analysis: The kinetic parameters are determined by analyzing the absorption rate data using appropriate mass transfer and reaction kinetic models.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
A Comparative Guide to Catalyst Recyclability: Dimethylammonium Dimethylcarbamate vs. Alternative Systems
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalyst Performance in Recyclable Systems
The sustainability and economic viability of chemical syntheses are increasingly dependent on the efficient recycling of catalysts. This guide provides a comparative assessment of the recyclability of palladium catalysts in a Dimethylammonium dimethylcarbamate (B8479999) (DIMCARB) medium versus other commonly employed catalytic systems. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate system for their specific applications.
Quantitative Comparison of Catalyst Recyclability
The following table summarizes key performance indicators for the recyclability of palladium catalysts in different solvent systems.
| Catalyst System | Solvent/Medium | Ligand | Reaction | Number of Cycles | Catalyst Activity Loss | Metal Leaching | Total Turnover Number (TTON) |
| System 1 | Dimethylammonium dimethylcarbamate (DIMCARB) | Tris(3-sulfonatophenyl)phosphine (TPPTS) | Telomerization of 1,3-butadiene (B125203) | > 30 | No observable loss in activity or selectivity | Not Reported | > 90,000 |
| System 2 | N-hydroxyethylpyrrolidone (HEP)/Water/TMG | Tris(3-sulfonatophenyl)phosphine (TPPTS) or sSPhos | Heck-Cassar-Sonogashira cross-coupling | 10-15 | >95% conversion maintained | < 0.25 ppm Pd | Up to 2375 |
| System 3 | Biphasic Water/Organic Solvent | Not specified | C-C coupling reactions | 3 | Minimal loss in activity | Not Reported | Not Reported |
| System 4 | Ionic Liquid ([BMIM][BF4]) | Not specified | N-alkylation of indole | - | Lower yield compared to conventional method | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Telomerization of 1,3-Butadiene in a DIMCARB Biphasic System
This protocol describes a general procedure for the telomerization of 1,3-butadiene with an alcohol using a palladium catalyst immobilized in DIMCARB.
Materials:
-
Palladium(II) acetylacetonate (B107027) (Pd(acac)₂)
-
Tris(3-sulfonatophenyl)phosphine trisodium (B8492382) salt (TPPTS)
-
This compound (DIMCARB)
-
1,3-Butadiene
-
Methanol (or other alcohol)
-
Cyclohexane (for extraction)
-
Schlenk tube or autoclave
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a Schlenk tube under an inert atmosphere, dissolve the palladium precursor (e.g., Pd(acac)₂) and the water-soluble ligand (TPPTS) in DIMCARB. The mixture is stirred until a homogeneous solution is formed.
-
Reaction Setup: Charge the autoclave with the catalyst solution in DIMCARB.
-
Reactant Addition: Add the alcohol (e.g., methanol) and then introduce a known amount of liquefied 1,3-butadiene.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the specified reaction time. Monitor the reaction progress by gas chromatography (GC) or other suitable analytical techniques.
-
Product Extraction: After the reaction is complete, cool the reactor to room temperature. The product, being non-polar, will form a separate phase from the polar DIMCARB/catalyst phase. Extract the product phase with cyclohexane.
-
Catalyst Recycling: The remaining DIMCARB phase containing the palladium catalyst can be directly reused for subsequent reaction cycles. Simply add fresh reactants (butadiene and alcohol) to the reactor.
-
Product Analysis: Analyze the extracted organic phase to determine the yield and selectivity of the telomerization products.
Protocol 2: General Procedure for Homogeneous Catalyst Recycling via Biphasic Extraction
This protocol outlines a general method for recycling a homogeneous catalyst from a reaction mixture using a biphasic solvent system.
Materials:
-
Reaction mixture containing the homogeneous catalyst and product
-
An immiscible solvent for extraction
-
Separatory funnel
-
Inert atmosphere (if required for catalyst stability)
Procedure:
-
Phase Separation: Transfer the completed reaction mixture to a separatory funnel.
-
Extraction: Add an immiscible solvent in which the product is soluble but the catalyst is not. Shake the separatory funnel vigorously to ensure thorough mixing and allow the layers to separate.
-
Product Isolation: Drain the layer containing the product. Repeat the extraction of the catalyst-containing layer as necessary to maximize product recovery.
-
Catalyst Reuse: The solvent layer containing the catalyst can be charged with fresh reactants for the next reaction cycle.
-
Solvent Recovery: The solvent from the product-containing layer can be removed under reduced pressure to isolate the final product.
Visualizing the Workflow: Catalyst Recycling and Reaction Pathway
The following diagrams, generated using the DOT language, illustrate the experimental workflow for catalyst recycling and the signaling pathway for the palladium-catalyzed telomerization of 1,3-butadiene.
Safety Operating Guide
Navigating the Safe Disposal of Dimethylammonium Dimethylcarbamate: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
Dimethylammonium dimethylcarbamate (B8479999), a versatile reagent in chemical synthesis, requires meticulous handling and disposal to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for its proper disposal, aligning with best practices for laboratory safety and chemical handling. Adherence to these procedures is critical due to the compound's hazardous properties, including flammability, corrosivity, and potential toxicity.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). All handling of dimethylammonium dimethylcarbamate and its waste must be conducted in a certified chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.
-
Body Protection: A standard laboratory coat must be worn.
-
Respiratory Protection: While a fume hood is the primary engineering control, a respirator may be necessary for spill cleanup or in case of ventilation failure.
Waste Characterization and Segregation
Proper identification and segregation of waste streams are the foundational steps for safe disposal. This compound waste should never be mixed with other chemical waste unless explicitly instructed by a licensed waste disposal contractor.
Waste Streams:
-
Concentrated Liquid Waste: Unused or spent this compound.
-
Contaminated Solid Waste: Items such as absorbent materials from spill cleanups, contaminated gloves, and empty, unrinsed containers.
-
Aqueous Waste: Rinsate from the decontamination of containers.
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (flammable, corrosive).
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][2] This ensures that the chemical is managed in an environmentally sound and regulatory-compliant manner. Incineration at a permitted facility is a common disposal route for such organic compounds.[3]
Step-by-Step Disposal Plan:
-
Waste Collection:
-
Collect all concentrated liquid waste in a dedicated, sealed, and properly labeled hazardous waste container.[1]
-
Collect all contaminated solid waste in a separate, clearly labeled, and sealed container.
-
-
Storage:
-
Store waste containers in a cool, dry, well-ventilated area designated for hazardous waste, away from heat, sparks, and open flames.[1]
-
Ensure containers are stored in secondary containment to prevent spills.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with the accurate chemical name and quantity of the waste.
-
Decontamination of Empty Containers
Properly decontaminating empty containers is crucial to prevent residual chemical hazards.
Experimental Protocol for Container Decontamination:
-
Initial Rinse (in a chemical fume hood):
-
Rinse the empty container three times with a suitable solvent. Given the solubility of this compound, methanol (B129727) or ethanol (B145695) can be used.
-
Crucially, the first rinsate must be collected and disposed of as hazardous waste. [4][5] Subsequent rinsates may also need to be collected depending on local regulations.
-
-
Water Rinse:
-
After the solvent rinse, wash the container thoroughly with soap and water.
-
-
Drying and Final Disposal:
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Spill Cleanup Protocol:
-
Evacuate and Ventilate:
-
If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel and ensure the area is well-ventilated.
-
-
Containment:
-
Wearing full PPE, contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels.
-
-
Collection:
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[1]
-
-
Decontamination:
-
Decontaminate the spill area with a suitable solvent (e.g., methanol or ethanol) and then with soap and water. Collect all decontamination materials as hazardous waste.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is important for its safe handling and disposal.
| Property | Value | Source |
| CAS Number | 4137-10-4 | |
| Molecular Formula | C5H14N2O2 | |
| Molecular Weight | 134.18 g/mol | |
| Boiling Point | 60-61 °C | |
| Density | 1.05 g/mL at 25 °C | |
| Flash Point | 13 °C (55.4 °F) | |
| Storage Temperature | 2-8°C |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
Disclaimer: This document provides guidance on the proper disposal of this compound. Always consult your institution's specific safety protocols and local regulations. Chemical waste generators are responsible for ensuring complete and accurate classification and disposal of their waste.[1]
References
Personal protective equipment for handling Dimethylammonium dimethylcarbamate
This guide provides comprehensive safety and logistical information for the handling of Dimethylammonium dimethylcarbamate (B8479999) (CAS 4137-10-4). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Dimethylammonium dimethylcarbamate is a highly flammable liquid and vapor that can cause severe skin burns, eye damage, and respiratory irritation.[1] It is also harmful if swallowed or inhaled.[1] Adherence to the following protocols is critical for minimizing risks.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles & Face Shield | Chemical splash goggles are required. A face shield should be worn over safety glasses, especially when there is a risk of splashing or a highly exothermic reaction.[2] |
| Hand Protection | Chemical-Resistant Gloves | Wear inner and outer chemical-resistant gloves.[3] Disposable nitrile gloves offer short-term protection against a broad range of chemicals.[2] Always inspect gloves before use and change them immediately upon contact with the chemical.[2] |
| Body Protection | Chemical-Resistant Clothing | A flame-resistant lab coat, fully buttoned, should be worn over cotton clothing.[2] For situations with a higher risk of exposure, hooded chemical-resistant clothing or a totally encapsulated chemical- and vapor-protective suit may be necessary.[3][4] |
| Foot Protection | Closed-Toe Shoes | Wear appropriate shoes that cover the entire foot (closed-toe, closed-heel, no perforations).[2] Chemical-resistant boots with a steel toe and shank are recommended for larger-scale operations.[3][4] |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][5] If engineering controls are not sufficient to maintain exposure below permissible limits, a full-face air-purifying respirator or a self-contained breathing apparatus (SCBA) is required.[2][3][4] |
Safe Handling and Storage
Proper handling and storage procedures are essential to prevent accidents and exposure.
Operational Plan:
-
Preparation:
-
Handling:
-
Storage:
Emergency Procedures
In the event of an emergency, follow these procedures immediately.
| Emergency Situation | Action |
| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with water/shower for at least 15 minutes.[1][5] Seek immediate medical attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes, including under the eyelids.[1][5] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1] Seek immediate medical attention.[1] |
| Inhalation | Move the victim to fresh air and keep them at rest in a comfortable breathing position.[1][5] If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation.[1] Seek immediate medical attention.[1] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting.[1][5] Seek immediate medical attention.[1] |
| Fire | Use CO2, dry chemical, or foam to extinguish the fire.[1][5] |
| Spill | Evacuate the area and remove all sources of ignition.[5] Soak up the spill with inert absorbent material and place it in suitable, closed containers for disposal.[1][5] Use spark-proof tools and explosion-proof equipment during cleanup.[1][5] |
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection: Collect chemical waste in sturdy, leak-proof, and clearly labeled containers.[7]
-
Container Management: Keep waste containers closed except when adding waste.[7]
-
Contaminated Materials: Chemically contaminated solid waste, such as absorbent materials and used PPE, should be collected in a lined, designated pail.[8]
-
Rinsate: The first rinse of any emptied container must be collected and disposed of as hazardous waste.[7] For highly toxic chemicals, the first three rinses must be collected.[7]
-
Disposal Request: Dispose of contents and containers in accordance with local, state, and federal regulations through an approved waste disposal plant. Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[7]
-
Prohibited Disposal: Never dispose of this compound by evaporation, down the sewer, or in the regular trash.[7]
Workflow for a Chemical Spill
The following diagram illustrates the step-by-step procedure for handling a spill of this compound.
Caption: Workflow for handling a this compound spill.
References
- 1. fishersci.com [fishersci.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. epa.gov [epa.gov]
- 4. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
